molecular formula C19H16N2 B154174 Benzophenone phenylhydrazone CAS No. 574-61-8

Benzophenone phenylhydrazone

Cat. No.: B154174
CAS No.: 574-61-8
M. Wt: 272.3 g/mol
InChI Key: LJPHROJMJFFANK-UHFFFAOYSA-N
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Description

Benzophenone phenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C19H16N2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzhydrylideneamino)aniline
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InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHROJMJFFANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90972888
Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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Molecular Weight

272.3 g/mol
Source PubChem
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CAS No.

574-61-8
Record name N-Phenylbenzophenone hydrazone
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Record name Benzophenone, phenylhydrazone
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Record name Benzophenone phenylhydrazone
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Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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Record name BENZOPHENONE PHENYLHYDRAZONE
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Benzophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazone Scaffold

In the landscape of medicinal chemistry, the hydrazone moiety (R¹R²C=N-NHR³) stands out as a privileged structural motif. Its unique combination of synthetic accessibility, chemical stability, and rich biological activity has made it a cornerstone in the development of novel therapeutic agents.[1][2] Hydrazone derivatives have demonstrated a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][4] A key feature driving their application, particularly in drug delivery, is the pH-sensitive nature of the imine (C=N) bond, which can be engineered for targeted drug release in specific physiological environments like acidic tumor microenvironments.[3][5]

This guide provides an in-depth technical exploration of benzophenone phenylhydrazone, a canonical example of this compound class. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offer a field-proven synthesis methodology, and detail a multi-faceted characterization strategy. This document is designed to equip researchers with the expertise to confidently synthesize, validate, and utilize this versatile chemical entity.

The Core Chemistry: Mechanism, Rationale, and Side-Reaction Control

The synthesis of this compound is a classic acid-catalyzed condensation reaction, specifically a nucleophilic addition-elimination.[6] Understanding the mechanism is paramount to optimizing the reaction and ensuring the purity of the final product.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen of phenylhydrazine, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral hemiaminal intermediate.

  • Elimination (Dehydration): Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the hydrazone.

A critical consideration in this synthesis is the potential for a competing side reaction: the formation of benzophenone azine . This occurs when a second molecule of benzophenone reacts with the already formed hydrazone.[7] To suppress this undesired pathway, the synthesis is strategically conducted using a significant molar excess of the hydrazine reagent. This ensures that any unreacted benzophenone is far more likely to encounter a phenylhydrazine molecule than the desired product, effectively driving the reaction toward the formation of this compound.[7]

G benzophenone Benzophenone (Electrophile) hemiaminal Hemiaminal Intermediate benzophenone->hemiaminal + Phenylhydrazine (Nucleophilic Addition) azine Benzophenone Azine (Byproduct) benzophenone->azine phenylhydrazine Phenylhydrazine (Nucleophile) phenylhydrazine->hemiaminal strategy Strategy: Use Excess Phenylhydrazine to suppress azine formation phenylhydrazine->strategy product This compound (Desired Product) hemiaminal->product - H₂O (Elimination) water H₂O hemiaminal->water product->azine + Benzophenone (Side Reaction)

Caption: Reaction mechanism for this compound synthesis.

A Validated Synthesis Protocol

This protocol consolidates best practices from established methodologies to maximize yield and purity.[7][8][9] The self-validating nature of this procedure lies in the explicit steps taken to minimize byproduct formation and the rigorous purification process.

Materials & Reagents:

  • Benzophenone (1.0 eq)

  • Phenylhydrazine (2.0-3.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Buchner funnel and vacuum flask

  • Ice bath

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of benzophenone in a suitable volume of absolute ethanol with gentle warming and stirring until fully dissolved.

    • Rationale: Ensuring the electrophile is fully solvated allows for efficient interaction with the nucleophile.

  • Addition of Reagents: To the stirred solution, add 2.0-3.0 equivalents of phenylhydrazine, followed by a few drops of glacial acetic acid.

    • Rationale: The excess phenylhydrazine minimizes azine byproduct formation.[7] Acetic acid catalyzes the dehydration step, accelerating the reaction.[10]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

    • Rationale: The elevated temperature provides the necessary activation energy to drive the condensation reaction to completion.

  • Crystallization: After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to induce crystallization.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. The significant decrease in temperature reduces the solubility of the product, maximizing its precipitation from the solution.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crystals on the filter with a small amount of ice-cold ethanol.

    • Rationale: A cold solvent wash removes residual starting materials and soluble impurities without significantly dissolving the desired product.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The final product should be a crystalline solid.

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of the synthesized compound is non-negotiable. A single analytical technique is insufficient; a combination of spectroscopic and physical methods provides a complete and trustworthy characterization profile.

Caption: Complementary characterization techniques for structural validation.
Spectroscopic & Physicochemical Data

The following table summarizes the key data points expected from a comprehensive analysis of pure this compound.

Technique Parameter Expected Observation / Value Interpretation & Significance
FTIR C=N Stretch~1590-1610 cm⁻¹[11][12]Confirms the formation of the imine bond, a key feature of the hydrazone.
N-H Stretch~3300-3330 cm⁻¹[12]Indicates the presence of the N-H group from the hydrazine moiety.
C=O StretchAbsent (~1650 cm⁻¹)[11]Confirms the complete consumption of the benzophenone starting material.
¹H NMR Aromatic ProtonsMultiplets in the ~7.0-7.7 ppm range[8]Complex signals corresponding to the protons on the three phenyl rings.
N-H ProtonA singlet, may be broad[13]Chemical shift can vary; confirms the N-H group.
¹³C NMR Imine Carbon (C=N)~145-150 ppm[8]Characteristic downfield shift confirming the imine carbon.
Aromatic CarbonsMultiple signals in the ~115-140 ppm range[8]Corresponds to the various carbon environments in the phenyl rings.
Mass Spec. Molecular Ion (M⁺)m/z ≈ 272.34[14][15]Confirms the molecular weight and elemental formula (C₁₉H₁₆N₂).
Melting Point Range~116-117 °C (for related N-aryl derivatives)[8]A sharp, defined melting point close to the literature value indicates high purity.
Structural Insights from X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. Studies on this compound derivatives have revealed important structural features, such as the potential for intramolecular hydrogen bonding between the N-H proton and the π-electron system of a phenyl ring.[13] This level of detail is crucial for understanding the molecule's conformation and potential interactions in a biological context, such as binding to a receptor active site.

Relevance and Applications in Drug Development

The synthesis and characterization of this compound is not merely an academic exercise. It serves as a gateway to a class of compounds with significant therapeutic potential.

  • Foundation for Bioactive Molecules: The core structure can be readily modified. By introducing various substituents on the phenyl rings, chemists can tune the molecule's electronic and steric properties to optimize its biological activity, leading to the development of potent antimicrobial, anticancer, or anti-inflammatory agents.[2][14]

  • Intermediate for Heterocyclic Synthesis: Hydrazones are versatile intermediates for synthesizing more complex heterocyclic systems like azetidin-2-ones, which are known for their antibacterial and antifungal properties.[4]

  • Pro-drug and Linker Strategies: The hydrazone linkage is cleavable under specific conditions, such as the low pH found in cancerous tissues or within cellular lysosomes.[5] This property is exploited in pro-drug design, where a potent drug is attached to a carrier molecule via a hydrazone linker. The inactive conjugate circulates in the body until it reaches the target site, where the acidic environment cleaves the linker and releases the active drug, minimizing systemic toxicity.[3]

Conclusion

This compound is a fundamentally important molecule that serves as both a valuable synthetic intermediate and a representative of the pharmacologically significant hydrazone class. Its synthesis, while straightforward, requires a careful understanding of the underlying reaction mechanism to control byproduct formation. Rigorous, multi-technique characterization is essential to validate the structure and purity, ensuring the reliability of any subsequent research or development efforts. The principles and protocols detailed in this guide provide a robust framework for researchers to confidently produce and verify this compound, enabling further exploration into its vast potential in medicinal chemistry and drug discovery.

References

[13] Prout, K., et al. (1998). Hydrogen bonding in phenylhydrazone derivatives of benzophenone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

[3] Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. European Journal of Medicinal Chemistry. Available at: [Link]

[1] Duarte, M.P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

[11] Arulchakkaravarthi, D., et al. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Research Journal of Recent Sciences. Available at: [Link]

[5] Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. ResearchGate. Available at: [Link]

[2] ResearchGate. (n.d.). Biologically active hydrazone derivatives. ResearchGate. Available at: [Link]

[8] Royal Society of Chemistry. (2014). Nickel-Catalyzed N-Arylation of Benzophenone Hydrazone with Bromoarenes - Supporting Information. RSC Advances. Available at: [Link]

[4] Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. Available at: [Link]

[9] Google Patents. (2012). CN102503853A - Synthesis method of benzophenone hydrazone. Google Patents. Available at:

[15] PubChem. (n.d.). This compound. PubChem. Available at: [Link]

[16] Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]

[6] Global Research Foundation. (2022). AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE. Global Research Foundation. Available at: [Link]

[12] ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. Available at: [Link]

Sources

A Guide to the Formation of Benzophenone Phenylhydrazone: Mechanism, Kinetics, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the formation mechanism of benzophenone phenylhydrazone, a classic and illustrative example of hydrazone synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, the kinetics governing its progression, and a field-proven protocol for its synthesis and characterization.

Introduction: The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R¹R²C=NNHR³ functional group, are a cornerstone of modern organic and medicinal chemistry. Their synthesis, typically a condensation reaction between a ketone or aldehyde and a hydrazine derivative, is robust and versatile. The resulting C=N double bond is implicated in a wide array of applications, from serving as a crucial pharmacophore in various therapeutic agents to its use in the creation of dynamic covalent libraries and as stable derivatives for the characterization of carbonyl compounds.

This compound (C₁₉H₁₆N₂) is an archetypal arylhydrazone whose formation provides a clear and instructive model for understanding the fundamental principles of nucleophilic addition-elimination reactions at the carbonyl group.

Compound IUPAC Name Molecular Formula Molar Mass ( g/mol ) Melting Point (°C)
BenzophenoneDiphenylmethanoneC₁₃H₁₀O182.2248.5
PhenylhydrazinePhenylhydrazineC₆H₈N₂108.1419.5
This compoundN-(benzhydrylideneamino)anilineC₁₉H₁₆N₂272.34104-106

Data sourced from PubChem and supplier specifications.[1]

The Core Reaction Mechanism: A Stepwise Elucidation

The formation of this compound from benzophenone and phenylhydrazine is a reversible addition-elimination reaction. While it can proceed without a catalyst, the reaction is significantly accelerated by the presence of a catalytic amount of acid.[2][3] The mechanism can be dissected into two primary stages: nucleophilic addition to form a tetrahedral intermediate, followed by dehydration to yield the final hydrazone product.[4][5]

Stage 1: Acid-Catalyzed Nucleophilic Addition
  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzophenone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenylhydrazine.[2]

  • Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal.[4][6]

  • Deprotonation: A base (A⁻, the conjugate base of the acid catalyst, or another molecule of phenylhydrazine) removes a proton from the attacking nitrogen atom, neutralizing the charge and yielding the neutral carbinolamine intermediate.

Stage 2: Acid-Catalyzed Dehydration
  • Protonation of the Hydroxyl Group: An acid catalyst protonates the hydroxyl group of the carbinolamine intermediate. This converts the hydroxyl group (-OH) into a much better leaving group: water (-OH₂⁺).

  • Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon atom, concurrently expelling the water molecule. This step is often the rate-determining step of the overall reaction, particularly at neutral or mildly acidic pH.[4][7]

  • Final Deprotonation: The resulting protonated hydrazone is deprotonated by a base (e.g., A⁻ or water) to regenerate the acid catalyst and yield the final, stable this compound product.

The entire process is an equilibrium. To drive the reaction toward the product, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent.[2]

This compound Formation Mechanism Figure 1: Acid-Catalyzed Mechanism of Hydrazone Formation cluster_reactants Reactants cluster_stage1 Stage 1: Nucleophilic Addition cluster_stage2 Stage 2: Dehydration cluster_product Products R1 Benzophenone + Phenylhydrazine P_Ketone Protonated Benzophenone R1->P_Ketone + H⁺ H_A H-A (Acid Catalyst) Intermediate1 Tetrahedral Intermediate (Carbinolamine) P_Ketone->Intermediate1 + Phenylhydrazine - H⁺ P_Intermediate Protonated Carbinolamine Intermediate1->P_Intermediate + H⁺ Product_Complex Protonated Product P_Intermediate->Product_Complex - H₂O Product Benzophenone Phenylhydrazone Product_Complex->Product - H⁺ A_minus A⁻ Water H₂O Experimental Workflow start Start dissolve 1. Dissolve Benzophenone in Ethanol start->dissolve add_reagents 2. Add Phenylhydrazine & Acetic Acid Catalyst dissolve->add_reagents reflux 3. Heat to Reflux (1 Hour) add_reagents->reflux cool 4. Cool to Room Temp, then Ice Bath reflux->cool filtrate 5. Isolate Crystals via Vacuum Filtration cool->filtrate wash 6. Wash with Ice-Cold Ethanol filtrate->wash dry 7. Dry Product wash->dry characterize 8. Characterize (Melting Point, IR, NMR) dry->characterize end End: Pure Product characterize->end

Figure 2: Experimental Workflow for this compound Synthesis

Summary and Outlook

The formation of this compound is a classic acid-catalyzed nucleophilic addition-elimination reaction that proceeds through a key carbinolamine intermediate. The reaction kinetics are highly sensitive to pH, and modern advancements have introduced potent nucleophilic catalysts that enable efficient synthesis under mild conditions. The straightforward and high-yielding nature of this transformation underscores the importance of hydrazone chemistry in the broader landscape of synthetic organic chemistry, with continuing relevance in fields ranging from materials science to pharmaceutical development.

References

  • Dirk, S. et al. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. Available at: [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Crisalli, P. & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Li, Z. et al. (2021). Reversible formation of imine, hydrazone, and oxime bonds. ResearchGate. Available at: [Link]

  • Crisalli, P. & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]

  • Srinivasan, B. et al. (2011). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Rasayan J. Chem. Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2015). How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate?. ResearchGate. Available at: [Link]

  • Li, A. et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available at: [Link]

  • Google Patents. (2012). Synthesis method of benzophenone hydrazone. Google Patents.
  • Drew, M. G. B. & Willey, G. R. (1986). Hydrogen bonding in phenylhydrazone derivatives of benzophenone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Kölmel, D. K. & Kool, E. T. (2017). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Faria, J. et al. (1998). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoa[8]nnulenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C19H16N2). PubChemLite. Available at: [Link]

  • Smith, L. I. & Howard, K. L. (1943). Diphenyldiazomethane. Organic Syntheses. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Mechanism for the formation of cyclohexanone phenylhydrazone. Chemistry Stack Exchange. Available at: [Link]

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A Comprehensive Guide to the Spectral Characterization of Benzophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data of benzophenone phenylhydrazone, a compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule using modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and characterization of this compound.

Introduction: The Significance of this compound

This compound (C₁₉H₁₆N₂) is a prominent derivative of benzophenone, belonging to the hydrazone class of organic compounds. Its molecular structure, featuring a carbon-nitrogen double bond (C=N) connecting a diphenylmethane moiety to a phenylhydrazine group, imparts unique chemical and photophysical properties. A comprehensive understanding of its spectral signature is paramount for quality control, reaction monitoring, and the development of novel applications. This guide will serve as a definitive resource for interpreting the UV-Vis, IR, and NMR spectra of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectral output. The presence of multiple aromatic rings, the C=N imine bond, and the N-H group gives rise to characteristic absorptions and resonances that are fundamental to its identification.

Caption: Molecular structure of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the extensive conjugation between the aromatic rings and the C=N chromophore results in characteristic absorption bands in the ultraviolet region.

Interpretation: The UV-Vis spectrum of this compound typically exhibits strong absorptions arising from π → π* transitions within the aromatic systems and the phenylhydrazone moiety. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.[1]

Table 1: UV-Vis Spectral Data for this compound

Wavelength (λmax)Electronic Transition
~220-240 nmπ → π* (aromatic rings)
~280-300 nmπ → π* (conjugated system)
~320-350 nmn → π* (C=N group)

Note: The exact λmax values can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Interpretation: The key diagnostic peaks in the IR spectrum of this compound include the N-H stretching vibration, C-H stretching from the aromatic rings, the C=N stretching of the imine group, and C=C stretching vibrations of the aromatic rings. The absence of a strong C=O stretching band (typically around 1650-1700 cm⁻¹) from the benzophenone starting material is a key indicator of a successful reaction.[2][3][4]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3400N-H StretchSecondary Amine (N-H)
~3000-3100C-H StretchAromatic (sp² C-H)
~1600-1650C=N StretchImine (C=N)
~1450-1600C=C StretchAromatic Ring
~690-900C-H BendingAromatic (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) and a signal for the N-H proton. The aromatic protons of the three phenyl rings will appear as complex multiplets due to spin-spin coupling. The integration of these signals corresponds to the number of protons in each environment.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.80Multiplet15HAromatic protons (3 x C₆H₅)
~8.00Singlet (broad)1HN-H

Note: The chemical shift of the N-H proton can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of this compound will show signals for the aromatic carbons and a characteristic downfield signal for the imine carbon (C=N). Due to the symmetry in the diphenylmethyl group, some aromatic carbon signals may overlap.[5]

Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150-160C=N
~140-145Quaternary aromatic carbons
~120-135Aromatic CH carbons

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of this compound. Instrument-specific parameters may require optimization.

Synthesis of this compound

This protocol is adapted from established synthetic methods.[6]

Materials:

  • Benzophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve benzophenone in a minimal amount of warm ethanol in a round-bottom flask.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

Caption: Workflow for the synthesis of this compound.

UV-Vis Spectroscopy Protocol

Procedure: [7][8]

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum of the pure solvent.

  • Record the UV-Vis spectrum of the sample solution over a range of 200-600 nm.

  • Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Procedure: [9][10]

  • Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy Protocol

Procedure: [6][11]

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The combination of UV-Vis, IR, and NMR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. Each technique offers unique and complementary information, and together they allow for the unambiguous confirmation of the compound's identity and purity. This guide provides the foundational spectral data and experimental protocols necessary for researchers and scientists working with this important molecule.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Proprep. (n.d.). What is benzophenone ir spectrum? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Bartleby. (2021, November 30). Lable the peaks for this Benzophenone IR spectra and explain. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-433.
  • Chemistry For Everyone. (2023, February 7). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

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Unveiling the Solid-State Architecture of Benzophenone Phenylhydrazone: A Technical Guide to its Crystal Structure and Implications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzophenone phenylhydrazone and its derivatives represent a class of compounds with significant utility in organic synthesis and medicinal chemistry. Their efficacy in applications ranging from antitumor agents to photostabilizers is intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state.[1] This technical guide provides a comprehensive exploration of the crystal structure of this compound, with a focused analysis on well-characterized nitro-substituted derivatives to illuminate the principles of its molecular conformation, hydrogen bonding patterns, and supramolecular assembly. For researchers in drug development, understanding these crystallographic features is paramount for predicting physicochemical properties, designing novel analogues, and controlling solid-state behavior such as polymorphism and stability.

Introduction: The Structural Significance of Hydrazones

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. Formed through the condensation of a carbonyl compound with a hydrazine, they serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and pharmacologically active molecules.[1][2] this compound, derived from benzophenone and phenylhydrazine, is a prominent member of this family, offering a rigid backbone with tunable electronic and steric properties.

The crystal structure—the ordered arrangement of molecules in a solid lattice—governs many of a material's bulk properties, including melting point, solubility, bioavailability, and stability. For pharmaceutical scientists, a thorough understanding of the crystal structure is not merely academic; it is a prerequisite for rational drug design and formulation. This guide delves into the synthesis, crystallization, and detailed structural analysis of this compound derivatives, providing insights into the non-covalent interactions that dictate their solid-state architecture.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of this compound and its derivatives is typically achieved via a direct condensation reaction. This method is reliable and provides high yields of the desired product.

General Synthesis Protocol

The primary route involves the nucleophilic addition of phenylhydrazine (or a substituted variant) to the carbonyl carbon of benzophenone, followed by dehydration to form the characteristic C=N imine bond.[1]

Synthesis_Workflow cluster_reaction Reaction Step reagent1 Benzophenone mix Mix & Reflux reagent1->mix reagent2 Phenylhydrazine reagent2->mix solvent Ethanol (Solvent) solvent->mix catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->mix product Benzophenone Phenylhydrazone mix->product Condensation & Dehydration

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve benzophenone in a suitable solvent, such as absolute ethanol.

  • Addition: Add a stoichiometric equivalent or slight excess of phenylhydrazine to the solution. For reactions that are sluggish, a catalytic amount of a weak acid (e.g., acetic acid) can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Reflux: Heat the mixture under reflux for several hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum.

Growth of Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for an accurate structure determination. Slow evaporation is a field-proven technique for this purpose.

Protocol:

  • Prepare a saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethanol, chloroform) at a slightly elevated temperature.

  • Filter the hot solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial, cover it loosely with perforated paraffin film or a cotton plug to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should form.

Crystal Structure Analysis: A Tale of Two Isomers

While the crystal structure of the parent this compound is not publicly documented, detailed studies on its nitro-substituted derivatives provide profound insights into the molecule's conformational preferences and packing motifs.[3][4] A comparative analysis of benzophenone (2-nitrophenyl)hydrazone and benzophenone (4-nitrophenyl)hydrazone reveals how the position of a substituent can dramatically alter the resulting solid-state architecture.[3]

Crystallographic Data

The crystallographic parameters for these two derivatives, determined by single-crystal X-ray diffraction, are summarized below.

ParameterBenzophenone (2-nitrophenyl)hydrazoneBenzophenone (4-nitrophenyl)hydrazone
Crystal System MonoclinicOrthorhombic
Space Group P2₁/aPcab
a (Å) 12.074(5)8.468(7)
b (Å) 12.771(8)13.98(1)
c (Å) 11.998(8)26.82(1)
**β (°) **118.090
Z (molecules/cell) 48
Reference [3][3]

Table 1: Crystallographic data for nitro-substituted benzophenone phenylhydrazones.

The difference in crystal system and space group immediately highlights that these two constitutional isomers adopt fundamentally different packing arrangements in the solid state.

Molecular Conformation and Intramolecular Interactions

The most striking difference between the two structures lies in their molecular conformation, which is dictated by the formation of intramolecular hydrogen bonds.

  • Benzophenone (2-nitrophenyl)hydrazone: In this molecule, the N-H group of the hydrazone acts as a hydrogen bond donor, forming a strong, intramolecular hydrogen bond with an oxygen atom of the adjacent ortho-nitro group. This interaction creates a planar six-membered ring, significantly influencing the molecule's overall shape.[3][4] There is also evidence of a weaker, bifurcated interaction between the same hydrogen atom and the π-system of a phenyl ring.[3]

  • Benzophenone (4-nitrophenyl)hydrazone: With the nitro group in the para position, it is too distant to form an intramolecular hydrogen bond with the N-H group. Consequently, the N-H group satisfies its hydrogen bonding requirement by interacting with the π-electron cloud of one of the benzophenone's phenyl rings.[3] This N-H···π interaction is characterized by N-H···C distances of approximately 2.26 to 2.43 Å.[3][4]

H_Bonding cluster_ortho 2-Nitro Derivative cluster_para 4-Nitro Derivative ortho_NH N-H Group ortho_NO2 ortho-Nitro Group ortho_NH->ortho_NO2 Strong H-bond (N-H···O) ortho_pi Phenyl π-system ortho_NH->ortho_pi Weak H-bond (N-H···π) para_NH N-H Group para_pi Phenyl π-system para_NH->para_pi Primary H-bond (N-H···π)

Caption: Intramolecular hydrogen bonding in nitro-derivatives.

This demonstrates a crucial principle for drug development: minor positional changes of functional groups can lead to profound differences in molecular conformation, which in turn affects receptor binding and biological activity.

Spectroscopic Correlation

The structural features observed in the crystalline state can be corroborated by spectroscopic techniques, providing a bridge between the solid-state and molecular-level properties.

FT-IR Spectroscopy

Infrared spectroscopy is particularly sensitive to hydrogen bonding. For the 4-nitro derivative and similar compounds lacking a strong intramolecular acceptor, a frequency shift [ν(N-H)] of 14–15 cm⁻¹ is observed when comparing the spectrum of the solid crystal to that of the compound in a non-polar solvent (CHCl₃).[3] This shift to a lower frequency in the solid state is clear evidence of the N-H···π hydrogen bond, which is present in the crystal but disrupted in solution.[3]

Implications for Drug Development and Materials Science

The study of the crystal structure of this compound and its analogues is pivotal for their application in pharmacology and materials science.

  • Structure-Activity Relationship (SAR): The defined conformations stabilized by intramolecular hydrogen bonds, as seen in the nitro derivatives, provide a rigid molecular scaffold. This rigidity can be advantageous for specific binding to biological targets, and understanding these preferred conformations is essential for computational modeling and the design of new, more potent analogues. Derivatives of benzophenone hydrazone have shown promise as antiestrogenic agents for treating breast cancer, and their structural characteristics are key to their cytotoxic properties.[1]

  • Polymorphism: The ability of a molecule to crystallize in multiple forms (polymorphs) with different packing arrangements is a critical concern in the pharmaceutical industry. Polymorphs can have different solubilities, dissolution rates, and stabilities, directly impacting a drug's bioavailability and shelf-life. The conformational flexibility of the this compound scaffold suggests that it may be susceptible to polymorphism, making thorough solid-state characterization essential.

  • Crystal Engineering: By understanding the dominant intermolecular interactions, such as the N-H···π bond, scientists can strategically modify the molecular structure to engineer crystals with desired properties. For example, introducing or removing hydrogen bond donors/acceptors can be used to control the crystal packing and, consequently, the material's physical properties.

Conclusion

While the precise crystal structure of the parent this compound remains to be publicly detailed, a comprehensive analysis of its nitro-substituted derivatives provides an exemplary guide to the structural chemistry of this important molecular class. The interplay between substituent position, intramolecular hydrogen bonding, and molecular conformation has been shown to be a critical determinant of the resulting supramolecular architecture. These findings underscore the necessity of detailed crystallographic analysis for researchers in drug development and materials science, as the solid-state structure is inextricably linked to the function and performance of the final product.

References

  • Drew, M. G. B., & Willey, G. R. (1986). Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2⋯ NH ⋯π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ⋯π hydrogen bond. Comments on hydrogen bond vagaries in various types of phenylhydrazone. J. Chem. Soc., Perkin Trans. 2, (2), 215–220. [Link]

  • PubChem. (n.d.). Benzophenone (2,4-Dinitrophenyl)Hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • Sci-Hub. (n.d.). Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone... J. Chem. Soc., Perkin Trans. 2, 215-220. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde phenylhydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (Top) Crystal structure of benzophenone. The crystal has space group... Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C19H16N2). Retrieved from [Link]

  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

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Benzophenone Phenylhydrazone: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzophenone phenylhydrazone, with the IUPAC name N-(benzhydrylideneamino)aniline, is a significant organic compound belonging to the hydrazone class.[1][2] It is formed through the condensation reaction of benzophenone and phenylhydrazine.[3] This molecule, featuring a central imine (C=N) bond, connects a diphenylmethane group from benzophenone to a phenylhydrazine unit.[3] The presence of multiple aromatic rings and the reactive hydrazone functionality makes it a versatile intermediate in various chemical transformations and a subject of interest in diverse research areas, including medicinal chemistry and materials science.[3][4] This technical guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural framework of this compound, characterized by its two phenyl rings attached to a central carbon which is double-bonded to a nitrogen atom, itself linked to a phenylamino group, dictates its distinct chemical behavior. This structure contributes to its hydrophobic nature and influences its stability and reactivity.[3]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 574-61-8[1][2]
Molecular Formula C₁₉H₁₆N₂[1][5]
Molecular Weight 272.34 g/mol [1][5]
Appearance White to yellow crystalline solid[6]
Melting Point 97-98 °C[7][8]
Boiling Point ~405.4°C (rough estimate)[6][9]
Solubility Limited solubility in water; soluble in organic solvents like chloroform, dichloromethane, ether, and benzene.[3][6][10]
Topological Polar Surface Area 24.4 Ų[1]

Spectroscopic Characterization

The structural elucidation of this compound is routinely accomplished through a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of this compound exhibits characteristic absorption bands. The presence of C=N and N-H groups results in absorptions around 244 nm and 337 nm, respectively.[11] The overall benzophenone system also shows characteristic absorption bands.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The C=N imine bond is a prominent feature. The presence of aromatic C-H and C=C stretching vibrations is also expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure. The ¹H NMR spectrum shows signals in the aromatic region corresponding to the protons of the three phenyl rings.[11] The ¹³C NMR spectrum will show a characteristic signal for the imine carbon, in addition to the signals for the aromatic carbons.[2][13]

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 272.34 g/mol .[2]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct condensation reaction between benzophenone and phenylhydrazine.[3] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Reaction Mechanism

The formation of this compound proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This leads to the formation of a tetrahedral intermediate called an aminomethanol or carbinolamine.

  • Dehydration: The aminomethanol intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine bond of the phenylhydrazone. This step is often catalyzed by acid.

The overall reaction can be visualized as follows:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzophenone Benzophenone Aminomethanol Aminomethanol Intermediate Benzophenone->Aminomethanol + Phenylhydrazine (Nucleophilic Addition) Phenylhydrazine Phenylhydrazine Product Benzophenone Phenylhydrazone Aminomethanol->Product - H₂O (Dehydration) Water Water

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzophenone

  • Phenylhydrazine

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve a specific molar amount of benzophenone in a suitable volume of ethanol in a round-bottom flask.

  • Add a slight molar excess of phenylhydrazine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for a designated period (e.g., 1-2 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Determine the melting point and characterize the product using spectroscopic methods (IR, NMR) to confirm its identity and purity.

Chemical Reactivity

The reactivity of this compound is primarily centered around the imine bond and the nucleophilic nitrogen atom of the hydrazone group.

Cyclization Reactions: The Fischer Indole Synthesis

This compound is a classic substrate for the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common motif in many pharmaceuticals and natural products. Under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or other Lewis acids), this compound undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield 2,3-diphenylindole.

G Start Benzophenone Phenylhydrazone Protonation Protonation Start->Protonation H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Product 2,3-Diphenylindole Elimination->Product

Caption: Key steps in the Fischer indole synthesis of 2,3-diphenylindole.

Oxidation Reactions

This compound can be oxidized using various oxidizing agents. For instance, oxidation with lead tetra-acetate in the presence of alcohols can lead to the formation of azoacetates.[3] Reaction with benzoyl peroxide has also been studied, leading to neutral, yellow solid products rather than the expected phenolic compounds.[14] The oxidation of phenylhydrazones, in general, is a complex process that can involve radical intermediates.[15]

Reactivity with Electrophiles

The nitrogen atom in the hydrazone moiety is nucleophilic and can react with a variety of electrophiles.[3] This allows for further derivatization and functionalization of the this compound molecule, opening avenues for the synthesis of more complex structures.

Applications in Research and Development

The unique chemical properties and reactivity of this compound and its derivatives make them valuable in several scientific and industrial domains.

  • Organic Synthesis: It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including heterocyclic compounds like indoles and pyrazoles, as well as quinazolines and Schiff bases.[3][4]

  • Medicinal Chemistry: Hydrazone derivatives, including those of benzophenone, have shown a broad spectrum of biological activities.[3] Research has indicated their potential as antioxidant, antimicrobial, and cytotoxic agents.[3] Some benzophenone hydrazone derivatives have been investigated for their antiestrogenic properties and potential application in the treatment of breast cancer.[3]

  • Photostabilizers: Due to its ability to absorb ultraviolet (UV) light, this compound can be used as a photostabilizer in plastics and coatings, protecting them from degradation caused by UV radiation.[3][4]

  • Analytical Chemistry: It can be utilized in analytical techniques for the detection and separation of metal ions, as it can act as a metal chelator.[4]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[16][17] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[16][17][18]

Conclusion

This compound is a multifaceted organic compound with a rich chemistry. Its straightforward synthesis, well-defined chemical properties, and diverse reactivity make it a valuable tool for synthetic chemists. Its applications, particularly in the synthesis of biologically active molecules, underscore its importance in the field of drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and industrial settings.

References

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  • BENZOPHENONE HYDRAZONE - C13H12N2 196.25 g/mol White to Yellow Crystalline Powder | Industrial Grade CAS No: 5350-57-2 98% Purity Soluble in Organic Solvents - Tradeindia. (URL: [Link])

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A Senior Application Scientist's Guide to the Solubility of Benzophenone Phenylhydrazone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzophenone phenylhydrazone (C₁₉H₁₆N₂) is a significant chemical intermediate used in the synthesis of various dyes and pharmaceutical compounds.[1][2] Its purification and application in subsequent reaction steps are critically dependent on a thorough understanding of its solubility characteristics. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in common organic solvents. We will explore the theoretical principles based on molecular structure, present a qualitative solubility profile, and provide a robust, step-by-step experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Foundational Principles: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent predictive tool, stating that substances with similar polarities are more likely to be soluble in one another.[3]

Molecular Structure Analysis of this compound:

This compound is a large molecule dominated by nonpolar structural features. It possesses three aromatic rings (two from the benzophenone moiety and one from the phenylhydrazine moiety), which are inherently hydrophobic.[1] The central C=N-NH imine-amine linkage introduces a degree of polarity and the potential for hydrogen bonding. However, the molecule's overall character is predominantly nonpolar and hydrophobic due to the large surface area of its hydrocarbon framework. Therefore, it is predicted to have limited solubility in highly polar solvents like water and higher solubility in organic solvents with low to moderate polarity.[1]

Key factors influencing its solubility include:

  • Solvent Polarity: Nonpolar and moderately polar aprotic solvents are expected to be effective at solvating the large aromatic structure.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the imine nitrogen can act as an acceptor. Solvents capable of hydrogen bonding (protic solvents like ethanol) may exhibit favorable interactions.[1]

  • Temperature: For most solid organic compounds, solubility increases significantly with temperature.[4] This principle is the cornerstone of purification by recrystallization.

Qualitative Solubility Profile

While precise quantitative data for this compound is not extensively published, a reliable qualitative profile can be inferred from its structure and data on analogous compounds like benzophenone and other hydrazones.[5][6] The following table summarizes the expected solubility in a range of common laboratory solvents, categorized by polarity.

SolventClassRelative Polarity¹Expected SolubilityRationale & Notes
HexaneNonpolar0.009Moderate to High The nonpolar nature of hexane aligns well with the hydrophobic aromatic rings of the solute.[3]
TolueneNonpolar (Aromatic)0.099High The aromatic character of toluene facilitates π-stacking interactions with the phenyl rings of the solute, enhancing solubility.
Dichloromethane (DCM)Polar Aprotic0.309High Supported by supplier data.[1][2] DCM is an excellent solvent for a wide range of organic compounds.
ChloroformPolar Aprotic-High A related compound, benzophenone hydrazone, shows good solubility in chloroform.[5]
Diethyl EtherPolar Aprotic0.117Moderate Benzophenone hydrazone is soluble in ether.[5] The phenyl derivative is expected to behave similarly.
AcetonePolar Aprotic0.355Moderate A common solvent for many organic solids.[7]
Ethyl AcetatePolar Aprotic0.228Moderate Often used in solvent systems for recrystallization and chromatography.[7]
EthanolPolar Protic0.654Low to Moderate Hydrazones are generally soluble in ethanol, often more so when heated.[6] This makes it a prime candidate for recrystallization.[8]
MethanolPolar Protic0.762Low More polar than ethanol; solubility is expected to be lower but will increase upon heating.[6]
WaterPolar Protic1.000Insoluble The compound's large hydrophobic structure makes it virtually insoluble in water.[1]

¹Relative polarity values are from Reichardt, C. and are provided for comparative purposes.[9]

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4]

Workflow for Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid to the chosen solvent in a sealed vial. B 2. Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B Ensures saturation C 3. Allow solids to settle. Centrifuge or filter the sample to get a clear saturated solution. B->C Reaches equilibrium D 4. Carefully extract an aliquot of the supernatant. C->D Isolate supernatant E 5. Dilute the aliquot with a suitable solvent to within the analytical range. D->E F 6. Quantify concentration using a calibrated method (e.g., UV-Vis or HPLC). E->F G start Select Candidate Solvent dissolve_hot Does the compound dissolve well in HOT solvent? start->dissolve_hot precipitate_cold Does the compound precipitate upon COOLING? dissolve_hot->precipitate_cold Yes bad_solvent1 BAD: Insoluble Try a more polar or similar solvent. dissolve_hot->bad_solvent1 No good_solvent GOOD Recrystallization Solvent precipitate_cold->good_solvent Yes bad_solvent2 BAD: Too soluble Try a less polar solvent or a mixed solvent system. precipitate_cold->bad_solvent2 No

Sources

A Comprehensive Technical Guide to Benzophenone Phenylhydrazone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of benzophenone phenylhydrazone (C₁₉H₁₆N₂), a significant chemical intermediate in organic synthesis and pharmaceutical development. We will delineate its core physicochemical properties, including its precise molecular weight and formula, and present a detailed examination of its synthesis via condensation reaction, including mechanistic insights. This document further outlines robust protocols for the characterization and validation of the compound, ensuring scientific integrity. Key applications, particularly its role as a precursor in the synthesis of bioactive molecules and its potential therapeutic activities, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this compound.

Introduction: The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R₂C=NNR₂ functional group, are a class of organic compounds with remarkable versatility. The unique electronic and structural properties of the azomethine group (-C=N-) impart a wide range of chemical reactivity and biological activity. Within this class, this compound stands out due to the stability conferred by its aromatic rings and its utility as a synthetic building block.

Formed from the condensation of benzophenone and phenylhydrazine, this compound serves as a critical precursor in the synthesis of various heterocyclic systems, including indoles and quinazolines.[1] Its derivatives have been investigated for a range of pharmacological applications, including potential antimicrobial, antioxidant, and cytotoxic activities against cancer cell lines.[1][2] Furthermore, it is an important intermediate in the production of organic pigments, photostabilizers, and specialized pharmaceuticals, such as the cardiovascular drug Cibenzoline and as a protecting group in antibiotic synthesis.[1][3][4] This guide provides the foundational knowledge required to synthesize, validate, and effectively utilize this valuable compound.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. This compound is a stable, crystalline solid at room temperature. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₆N₂[1][5][6][7]
Molecular Weight 272.35 g/mol [7]
IUPAC Name N-(benzhydrylideneamino)aniline[1][5]
CAS Number 574-61-8[1][5][6][8]
Appearance White to light yellow crystalline powder[9]
Melting Point 97–98 °C[10]
Canonical SMILES C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3[1][7]
InChI Key LJPHROJMJFFANK-UHFFFAOYSA-N[1][5][7]

The molecule's structure features a central imine (C=N) bond. The carbon atom is attached to two phenyl rings (the benzhydryl group), while the nitrogen is bonded to a phenylamino group. This extensive aromaticity contributes to the compound's stability and influences its reactivity.[1]

Synthesis and Mechanistic Pathway

The primary route for synthesizing this compound is the direct condensation of benzophenone with phenylhydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Underlying Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate is unstable and readily eliminates a molecule of water, often facilitated by an acid or base catalyst, to form the stable C=N double bond of the hydrazone.

The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack.

G cluster_mechanism This compound Synthesis Mechanism reagents Benzophenone + Phenylhydrazine intermediate Tetrahedral Intermediate (Hemiaminal) reagents->intermediate Nucleophilic Attack product This compound + H₂O intermediate->product Dehydration (-H₂O)

Caption: Reaction mechanism for hydrazone formation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, concluding with characterization steps to confirm product identity and purity.

Materials:

  • Benzophenone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst, a few drops)

Procedure:

  • Dissolution: Dissolve benzophenone (e.g., 10.0 g, 54.9 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Reagent: To the stirring solution, add phenylhydrazine (e.g., 6.5 g, 59.9 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, increasing the reaction rate.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

  • Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (~50 °C) to a constant weight.

The expected yield for this procedure is typically high, often exceeding 85%.[10]

Characterization and Quality Control

Validation of the synthesized product is critical. The following techniques are standard for the characterization of this compound.

G cluster_workflow Synthesis & Characterization Workflow Start Synthesis Protocol Crude Crude Product Start->Crude TLC TLC Monitoring Start->TLC Purified Purified Product Crude->Purified Recrystallization MP Melting Point Purified->MP FTIR FTIR Spectroscopy Purified->FTIR NMR ¹H & ¹³C NMR Purified->NMR MS Mass Spectrometry Purified->MS Final Validated Compound MP->Final FTIR->Final NMR->Final MS->Final

Caption: A typical workflow for synthesis and validation.

  • Melting Point Determination: A sharp melting point in the expected range (97–98 °C) is a primary indicator of purity.[2][10]

  • FTIR Spectroscopy: Infrared spectroscopy is used to confirm the presence of key functional groups. Expected peaks include:

    • ~1593 cm⁻¹ for the C=N (imine) stretch.[11]

    • ~3300 cm⁻¹ for the N-H stretch.

    • ~3050 cm⁻¹ for aromatic C-H stretching.[11]

    • The absence of a strong C=O stretch (from benzophenone, ~1650 cm⁻¹) confirms the reaction's completion.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the arrangement of protons and carbons in the molecule.[2][5]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of 272.35 g/mol .[5][12]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a versatile platform for creating complex and high-value molecules.

  • Synthetic Intermediate: It is a cornerstone for synthesizing indole rings via the Fischer indole synthesis. It is also used to produce Schiff bases, quinazolines, and diphenyldiazomethane, a valuable reagent in peptide synthesis.[1][4]

  • Pharmaceutical Scaffolding: The benzophenone scaffold itself is present in numerous bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties.[13] Phenylhydrazone derivatives have shown promise as:

    • Anticancer Agents: Certain derivatives exhibit cytotoxic effects in cancer cell lines and have been studied for their antiestrogenic properties in treating breast cancer.[1]

    • Antimicrobial Agents: The hydrazone moiety is a key pharmacophore in developing new antibacterial and antifungal drugs.[1][2]

  • Industrial Applications: Beyond medicine, it is used as a photostabilizer in polymers and coatings due to its ability to absorb UV light and as an intermediate in the manufacturing of organic dyes and pigments.[1][4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

GHS Hazard Classification: [5][14]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation): H335 - May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][16]

  • Avoid inhalation of dust and direct contact with skin and eyes.[17]

  • After handling, wash hands and any exposed skin thoroughly.[17]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant academic and industrial importance. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable intermediate in organic chemistry. The detailed protocols for its synthesis and characterization provided herein offer a robust framework for its reliable preparation and validation. Its established and emerging applications in medicinal chemistry underscore its potential for the development of novel therapeutics, ensuring its continued relevance in the field of drug discovery and materials science.

References

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A Technical Guide to the Biological Activities and Therapeutic Potential of Benzophenone Phenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone phenylhydrazone scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These synthetic compounds, characterized by a core C=N imine bond connecting benzophenone and phenylhydrazine moieties, have garnered significant interest for their therapeutic potential.[1] This guide provides a comprehensive overview of the diverse pharmacological properties of this compound derivatives, including their antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities. We will delve into their synthesis, structure-activity relationships (SAR), and the mechanistic underpinnings of their actions. Detailed experimental protocols and in-silico analysis are presented to equip researchers and drug development professionals with the foundational knowledge required to explore this promising class of compounds.

Introduction: The Hydrazone Scaffold in Medicinal Chemistry

Hydrazones are a class of organic compounds containing the azomethine group (-NHN=CH-), which are typically formed by the condensation of hydrazines with aldehydes or ketones.[2] This functional group is a cornerstone in drug discovery, as its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6] The versatility of the hydrazone linkage allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Benzophenone, a simple diphenyl ketone, serves as a valuable building block.[7] When combined with a phenylhydrazine, it forms the this compound core. This structure offers a unique combination of stability, reactivity, and biological potential, largely due to its two aromatic rings and the reactive imine group.[1] These features provide a framework for developing targeted therapeutic agents.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound derivatives is the direct condensation reaction between a substituted benzophenone and a substituted phenylhydrazine.[1] The reaction is typically performed under reflux in a suitable solvent, such as ethanol or methanol, often with an acid catalyst like glacial acetic acid to enhance the reaction rate.[1][2]

General Synthesis Workflow

The following diagram illustrates the fundamental synthetic pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzophenone Substituted Benzophenone Condensation Condensation Reaction Benzophenone->Condensation Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid) Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazine->Condensation Derivative This compound Derivative Condensation->Derivative Formation of C=N bond + H₂O

Caption: General synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a standard laboratory procedure for synthesizing a this compound derivative.

Objective: To synthesize a target this compound via acid-catalyzed condensation.

Materials:

  • Substituted Benzophenone (1.0 eq)

  • Substituted Phenylhydrazine (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 3-4 drops)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Beaker, Buchner funnel, filter paper

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts of the substituted benzophenone and the substituted phenylhydrazine in a minimal amount of absolute ethanol within a round-bottom flask.[8] The use of ethanol as a solvent is advantageous as it effectively dissolves both reactants and the product at elevated temperatures, facilitating reaction and subsequent crystallization upon cooling.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the benzophenone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenylhydrazine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours.[9] Refluxing provides the necessary thermal energy to overcome the activation barrier of the condensation reaction. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution. The cooling process may be extended in an ice bath to maximize yield.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50°C) to obtain the final this compound derivative.[9]

Validation: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Key Biological Activities and Mechanisms

This compound derivatives have been evaluated for a range of biological activities. The specific activity and potency are highly dependent on the nature and position of substituents on the aromatic rings.[10]

Antimicrobial Activity

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens.[11] Hydrazone derivatives have consistently shown promise in this area.[3][12]

Mechanism of Action: While the exact mechanism can vary, it is often proposed that the lipophilic character of these compounds allows them to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13] The azomethine group (-N=CH-) is also considered crucial for their antimicrobial activity.

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl rings often enhance antimicrobial activity.[12] For instance, derivatives with chloro- and nitro-substitutions have demonstrated significant activity against various bacterial and fungal strains.[12]

  • The presence of heterocyclic rings fused to the core structure can also potentiate activity. Benzofuran-containing phenylhydrazones have shown good to moderate effects against pathogenic bacteria and fungi.[11][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for assessing antimicrobial efficacy.

G A Prepare Stock Solution of Derivative in DMSO B Perform Serial Dilutions in 96-well plate (e.g., 250 to 1.95 µg/mL) A->B C Add Standardized Bacterial Inoculum to each well B->C D Incubate at 37°C for 18-24 hours C->D E Add Resazurin Indicator (Optional, for visualization) D->E F Determine MIC: Lowest concentration with no visible bacterial growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a solvent like DMSO. A standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the broth to achieve a range of concentrations.

  • Inoculation: Add a fixed volume of the standardized bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Derivative Substitution Organism MIC (µg/mL) Reference
4-ChloroS. aureus0.5[15]
4-NitroE. coli16[15]
2,4-DichloroS. aureus (MRSA)0.5[15]
2,2′,4-TrihydroxyS. Typhimurium62.5 - 250[13]

Table 1: Representative antimicrobial activities of substituted hydrazone derivatives.

Anticancer Activity

Many benzophenone and hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][16] Some have shown potent anti-proliferative and apoptosis-inducing capabilities.

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds, structurally related to known tubulin inhibitors like combretastatin A-4, are thought to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[17] Others may induce cytotoxicity through the generation of reactive oxygen species (ROS) or by inhibiting key enzymes involved in cancer progression.[1] Some benzophenone hydrazones have also been investigated as antiestrogenic agents for treating breast cancer.[1]

Structure-Activity Relationship (SAR):

  • The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl rings is often associated with potent cytotoxic activity.[7][17]

  • For some derivatives, a proton donor group on one of the phenyl rings is considered crucial for activity, potentially playing a role in intermolecular hydrogen bonding with target proteins.[17]

  • Compounds with IC₅₀ values in the sub-micromolar range have been identified, highlighting their potential as promising anticancer leads.[16]

Compound ID Substitution Pattern Cell Line IC₅₀ (µM) Reference
Compound 13-hydroxy-4-methoxy, 3,4,5-trimethoxyHL-600.48[16]
Compound 1(as above)SMMC-77210.26[16]
Compound 8Dihydrocoumarin derivativeA-5490.51[16]
BDM-Hydrazone 54-Cl phenylα-glucosidase inh.0.29[18]
BDM-Hydrazone 122,4-diCl phenylα-glucosidase inh.0.28[18]

Table 2: Cytotoxic and enzyme inhibitory activities of selected benzophenone derivatives.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of antioxidant agents a key therapeutic strategy.[19] Hydrazones, particularly those bearing phenolic hydroxyl groups, are known to be effective free radical scavengers.[20]

Mechanism of Action: The primary antioxidant mechanism involves hydrogen atom transfer (HAT) from a phenolic hydroxyl group or the N-H of the hydrazone moiety to a free radical (like DPPH•), thereby neutralizing it. The resulting radical on the antioxidant molecule is stabilized by resonance across the aromatic system.[7]

Structure-Activity Relationship (SAR):

  • The number and position of hydroxyl groups are critical. Dihydroxy and trihydroxy substituted derivatives show excellent radical scavenging potential.[7]

  • Compounds with hydroxyl groups at the ortho and para positions of the phenyl ring tend to exhibit superior activity due to the enhanced stability of the resulting phenoxyl radical.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[7]

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of the solutions at approximately 515 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting %RSA against compound concentration.[7]

Derivative Substitution IC₅₀ (µM) Reference
2,3,4-Trihydroxy31.23 ± 0.11[7]
2,5-Dihydroxy65.77 ± 0.89[7]
3,4-Dihydroxy98.21 ± 1.67[7]
4-Hydroxy101.08 ± 1.07[7]

Table 3: DPPH radical scavenging activity (IC₅₀) of hydroxyl-substituted benzophenone hydrazones.

Enzyme Inhibition

This compound derivatives have been identified as inhibitors of various enzymes, highlighting their potential for treating diseases like diabetes and neurodegenerative disorders.[18][21]

Examples of Enzyme Inhibition:

  • α-Glucosidase Inhibition: This enzyme is a target for managing type 2 diabetes. Several bis(dimethylamino)benzophenone hydrazone derivatives have shown potent α-glucosidase inhibitory activity, with IC₅₀ values comparable to the standard drug acarbose.[18] The inhibition is often competitive, suggesting the compounds bind to the active site of the enzyme.[18]

  • Urease Inhibition: Urease is a key enzyme in infections caused by Helicobacter pylori. Benzophenone hydrazones have demonstrated the ability to inhibit this enzyme.[7]

  • Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: Molecular docking studies suggest that some hydrazone derivatives could act as dual inhibitors of MAO-B and AChE, enzymes implicated in the pathogenesis of Alzheimer's disease.[22]

In-Silico Studies: Molecular docking and molecular dynamics simulations are invaluable tools for predicting the binding interactions between these derivatives and the active sites of target enzymes.[18][23] These studies help elucidate the mechanism of inhibition and guide the rational design of more potent and selective inhibitors. For example, docking studies have shown that electron-withdrawing groups and the π-electron system of the phenyl groups contribute significantly to binding within the enzyme's active site.[18]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and pharmacologically significant platform for drug discovery. Derivatives have demonstrated a wide array of potent biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects. The synthetic accessibility of these compounds, coupled with the ability to systematically modify their structure, allows for extensive exploration of structure-activity relationships.

Future research should focus on:

  • Lead Optimization: Optimizing the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Conducting in-depth biological studies to fully elucidate the molecular mechanisms underlying their activity.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical in vivo models to assess their therapeutic potential and safety.

  • Computational Design: Leveraging in-silico tools to design next-generation derivatives with enhanced target specificity and reduced off-target effects.[23]

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel drugs to combat a range of human diseases.

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The Chemistry and History of Benzophenone Phenylhydrazone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone phenylhydrazone, a significant synthetic organic molecule, stands as a testament to the foundational discoveries in organic chemistry that continue to underpin modern research and development. This technical guide provides an in-depth exploration of its history, discovery, synthesis, and multifaceted applications. We will delve into the pioneering work of Emil Fischer, whose discovery of phenylhydrazine laid the groundwork for the synthesis of hydrazones, and examine the robust and versatile chemistry of this compound that has established its role as a crucial intermediate in the synthesis of pharmaceuticals, photosensitive materials, and organic pigments. This guide will further provide detailed experimental protocols, mechanistic insights, and a comprehensive overview of its spectroscopic and physical properties, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Historical Perspective: The Genesis of Hydrazones

The story of this compound is intrinsically linked to the groundbreaking work of the German chemist Hermann Emil Fischer. In 1874, while at the University of Strasbourg, Fischer discovered the first hydrazine base, phenylhydrazine.[1][2] This discovery, reportedly accidental, proved to be a seminal moment in organic chemistry, as phenylhydrazine became a valuable reagent for aldehydes and ketones.[2] Fischer's investigation into nitrogen-based compounds led him to synthesize phenylhydrazine by reducing the corresponding diazonium salt.[3] He also coined the term "hydrazine" to describe this new class of compounds.[3][4]

Fischer's genius was not only in the discovery of new compounds but also in recognizing their utility. He brilliantly employed phenylhydrazine to react with carbohydrates, forming crystalline derivatives he named osazones.[4][5] This reaction was instrumental in his elucidation of the stereochemistry of sugars, a monumental achievement that earned him the Nobel Prize in Chemistry in 1902.[5][6] The formation of these hydrazones provided a reliable method to identify and differentiate monosaccharides, laying the foundations for biochemistry.[1][7]

While Fischer's work focused on the hydrazones of sugars, the underlying condensation reaction between a hydrazine and a carbonyl compound became a fundamental transformation in organic synthesis. This reaction is the cornerstone of the synthesis of this compound, a molecule that has since found its own diverse and important applications.

Synthesis of this compound

The most prevalent and straightforward method for the synthesis of this compound is the direct condensation reaction between benzophenone and phenylhydrazine.[8] This reaction is a classic example of a nucleophilic addition of the hydrazine to the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the hydrazone.

Reaction Mechanism

The formation of this compound proceeds through a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of phenylhydrazine, being nucleophilic, attacks the electrophilic carbonyl carbon of benzophenone. This leads to the formation of a tetrahedral intermediate, an aminomethanol derivative.

  • Dehydration: The aminomethanol intermediate is unstable and readily eliminates a molecule of water to form the stable this compound. This dehydration step is often catalyzed by the presence of an acid or base.[8]

Below is a diagram illustrating the reaction mechanism:

Caption: Mechanism of this compound Formation.

Experimental Protocol

The following is a typical laboratory procedure for the synthesis of this compound:

Materials:

  • Benzophenone

  • Phenylhydrazine

  • Ethanol (or another suitable solvent like ethylene glycol)[9]

  • Glacial acetic acid (optional, as a catalyst)

  • Beaker or round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve benzophenone in a minimal amount of warm ethanol in a beaker or round-bottom flask.

  • In a separate container, dissolve an equimolar amount of phenylhydrazine in a small amount of ethanol.

  • Slowly add the phenylhydrazine solution to the benzophenone solution with stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • The mixture is then heated under reflux for a specified period, typically ranging from 1.5 to 2.5 hours.[9]

  • After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The precipitated crystals of this compound are collected by vacuum filtration using a Buchner funnel.

  • The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • For further purification, the product can be recrystallized from a suitable solvent like ethanol to yield white to off-white needle-shaped crystals.[9]

The following diagram illustrates the general workflow for the synthesis of this compound:

synthesis_workflow start Start dissolve Dissolve Benzophenone and Phenylhydrazine in Solvent start->dissolve react Heat under Reflux (with optional catalyst) dissolve->react cool Cool to Induce Crystallization react->cool filter Filter and Wash the Crystals cool->filter dry Dry the Product filter->dry end End dry->end

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid at room temperature.[10] A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₁₆N₂
Molecular Weight 272.34 g/mol [11]
CAS Number 574-61-8[11]
Appearance White to off-white solid[10]
Melting Point 137-139 °C
Solubility Soluble in chloroform and dichloromethane[12]

Spectroscopic data is crucial for the characterization of this compound. The key spectral features are:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings of the benzophenone moiety and the phenyl ring of the phenylhydrazine moiety, as well as a signal for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the imine carbon (C=N).

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic absorption band for the N-H stretching vibration and the C=N stretching vibration. The absence of a strong carbonyl (C=O) absorption band from the starting benzophenone is a key indicator of a successful reaction.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Organic Synthesis and Industry

This compound is a versatile intermediate with a wide range of applications in both academic research and industrial processes.[13]

Synthesis of Diphenyldiazomethane

One of the most significant applications of this compound is as a precursor for the synthesis of diphenyldiazomethane.[13] Diphenyldiazomethane is a valuable reagent used as a carboxyl protecting group in peptide synthesis and in the analysis of carboxylic acid mixtures.[13] The synthesis involves the oxidation of this compound using various oxidizing agents such as mercuric oxide (HgO), manganese dioxide (MnO₂), or hydrogen peroxide (H₂O₂).[13][14]

Pharmaceutical and Agrochemical Industries

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[10][13] It is an important precursor for the synthesis of the cardiovascular drug cibendazoline and is used in the synthesis of antibiotics like cefixime and ceftriaxone.[9][13] Furthermore, derivatives of benzophenone hydrazone have been investigated for their insecticidal activity.[15]

Other Industrial Applications

Beyond the pharmaceutical and agrochemical sectors, this compound is utilized in the production of:

  • Photosensitive materials: Its chemical structure lends itself to applications in materials that respond to light.[13]

  • Organic pigments and dyes: It is used in the preparation of various dyes.[12][16]

  • UV absorbers: It serves as an intermediate for the synthesis of compounds that protect materials from UV degradation.[13]

  • Indole Synthesis: It is a key raw material for the preparation of indole, which is a precursor for the synthesis of tryptophan, an essential amino acid, and is also a component of many fragrances.[13]

The following diagram illustrates the key application areas of this compound:

applications bph Benzophenone Phenylhydrazone ddm Diphenyldiazomethane Synthesis bph->ddm pharma Pharmaceuticals (e.g., Cibendazoline, Cefixime) bph->pharma agro Agrochemicals (Insecticides) bph->agro materials Photosensitive Materials bph->materials pigments Organic Pigments and Dyes bph->pigments indole Indole Synthesis bph->indole

Caption: Major applications of this compound.

Conclusion

From its historical roots in the pioneering work of Emil Fischer to its contemporary role as a versatile synthetic intermediate, this compound exemplifies the enduring legacy of fundamental organic chemistry. Its straightforward synthesis, coupled with its rich reactivity, has cemented its importance in diverse fields, from drug discovery to materials science. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, underscoring its continued relevance to the scientific community. As research continues to uncover new synthetic methodologies and applications, the story of this compound is far from over, promising further contributions to the advancement of chemical and pharmaceutical sciences.

References

  • The Franklin Institute. (n.d.). Emil Fischer. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Emil Fischer. Retrieved from [Link]

  • Académie des sciences. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie. Retrieved from [Link]

  • Wikipedia. (n.d.). Emil Fischer. Retrieved from [Link]

  • NobelPrize.org. (n.d.). Emil Fischer – Facts. Retrieved from [Link]

  • Hydrazine. (n.d.). The Legacy of Hydrazine: Fueling Scientific Advancements. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503853A - Synthesis method of benzophenone hydrazone.
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  • SpectraBase. (n.d.). Benzophenone, 2,4-dinitrophenylhydrazone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Wisdomlib. (2025). Hydrazone synthesis: Significance and symbolism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Benzophenone Hydrazone in Chemical Synthesis and Industrial Applications. Retrieved from [Link]

  • ACS Publications. (1953). Hydrazine Production Started at Mathieson's Lake Charles Plant. C&EN Global Enterprise. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1986). Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing .... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C19H16N2). Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[7]annulenes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pest Management Science. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Retrieved from [Link]

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Methodological & Application

"synthesis of benzophenone phenylhydrazone from benzophenone and phenylhydrazine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-087

Synthesis, Purification, and Characterization of Benzophenone Phenylhydrazone: A Detailed Protocol for Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a compound of significant interest in medicinal chemistry and drug development. Hydrazones are a critical class of organic compounds, recognized for their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] This document outlines a robust and reproducible protocol for the condensation reaction between benzophenone and phenylhydrazine, details crucial safety precautions, and presents methods for product purification and analytical characterization. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the process.

Introduction: The Significance of Hydrazones in Modern Drug Discovery

Hydrazones, characterized by the R₁R₂C=NNH₂ functional group, are versatile scaffolds in the design of novel therapeutic agents.[2][3] Their utility in drug development is multifaceted. For instance, the cleavable imine bond (N=C) within the hydrazone linkage allows for the design of prodrugs that can release active pharmaceutical ingredients in a controlled manner, often in response to the lower pH environment of tumor tissues or specific cellular compartments.[1][3][4] This targeted drug release minimizes off-site toxicity and enhances therapeutic efficacy.[4] Researchers are actively exploring hydrazone derivatives for a wide range of clinical applications, from anticancer and anti-inflammatory agents to treatments for neurodegenerative diseases.[1][5] The synthesis of this compound serves as a foundational example of hydrazone formation and provides a platform for further derivatization and biological screening.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for ensuring reaction completion and product purity.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Key Specifications
BenzophenoneReagentSigma-Aldrich119-61-9≥99% purity
PhenylhydrazineReagentSigma-Aldrich100-63-0≥97% purity, freshly distilled
Glacial Acetic AcidACSFisher Scientific64-19-7Catalyst
Ethanol (95%)ACSVWR64-17-5Recrystallization solvent
Distilled Water--7732-18-5-
Safety Precautions: Handling Phenylhydrazine

Phenylhydrazine is a toxic and hazardous substance. It is readily absorbed through the skin and by inhalation.[6] It is a suspected mutagen and a confirmed animal carcinogen.[6] Strict adherence to the following safety protocols is mandatory:

  • Engineering Controls: All manipulations involving phenylhydrazine, both solid and in solution, must be conducted within a certified chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Double gloving with nitrile gloves is required.[7] Be aware that phenylhydrazine in certain solvents like DMSO can rapidly penetrate nitrile gloves.[7]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[8][9]

    • Lab Coat: A flame-resistant lab coat must be worn and buttoned.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[7][9]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8]

    • Inhalation: Move the individual to fresh air.[7][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

    • In all cases of exposure, seek immediate medical attention.[8][10]

  • Waste Disposal: All phenylhydrazine-contaminated waste, including empty containers, must be disposed of as hazardous chemical waste according to institutional guidelines.[7]

Synthesis Procedure
  • In a 100 mL round-bottom flask, dissolve 1.82 g (0.01 mol) of benzophenone in 20 mL of 95% ethanol.

  • In a separate beaker, cautiously add 1.08 g (0.01 mol) of freshly distilled phenylhydrazine to 10 mL of 95% ethanol.

  • Slowly add the phenylhydrazine solution to the benzophenone solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to facilitate the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Air-dry the crude product.

Isolation, Purification, and Characterization

A systematic workflow is essential for obtaining a pure product and confirming its identity.

Caption: Workflow for the purification and characterization of this compound.

Purification by Recrystallization

Recrystallization is a critical step to remove unreacted starting materials and byproducts.[11][12]

  • Transfer the crude product to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization
  • Melting Point: Determine the melting point of the purified crystals. The literature melting point for this compound is approximately 137-139 °C. A sharp melting point range is indicative of high purity.

  • FTIR Spectroscopy: Acquire an infrared spectrum of the product. Key characteristic peaks to be observed include the C=N stretch (around 1600-1650 cm⁻¹) and the N-H stretch (around 3300-3400 cm⁻¹). The absence of a strong C=O stretch (around 1652 cm⁻¹) from the benzophenone starting material indicates the completion of the reaction.[13][14]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzophenone and phenylhydrazine moieties, as well as a signal for the N-H proton.[13] The integration of these signals should correspond to the expected number of protons in the molecule.

Parameter Expected Outcome Significance
Appearance Yellow crystalline solidInitial product identification
Melting Point 137-139 °C (sharp range)Indicator of purity
FTIR (cm⁻¹) ~1620 (C=N), ~3350 (N-H)Confirmation of hydrazone formation
¹H NMR Aromatic and N-H proton signalsStructural confirmation

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the stringent safety precautions, researchers can confidently synthesize this important compound for further investigation in drug discovery and development programs. The characterization methods outlined ensure the identity and purity of the final product, which is paramount for subsequent biological evaluation.

References

  • Vertex AI Search. (n.d.). Phenylhydrazine - Safety Data Sheet - ChemicalBook.
  • Environmental Health & Safety. (2009, November). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
  • NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2).
  • Wahbeh, J. (2019). The Use of Hydrazones for Biomedical Applications. ResearchGate.
  • SciSpace. (2019). (Open Access) The Use of Hydrazones for Biomedical Applications.
  • NJ.gov. (n.d.). Common Name: PHENYLHYDRAZINE HAZARD SUMMARY.
  • Application of Hydrazones in Biomedical Research. (2022).
  • Wikipedia. (n.d.). Hydrazone.
  • Phenylhydrazine - SAFETY DATA SHEET. (2010).
  • PubMed Central. (n.d.). A review exploring biological activities of hydrazones.
  • Benchchem. (n.d.). This compound | 574-61-8.
  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.).
  • ResearchGate. (2015). How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate?
  • ChemicalBook. (n.d.). This compound synthesis.
  • Organic Syntheses Procedure. (n.d.). benzophenone.
  • Google Patents. (n.d.). CN102503853A - Synthesis method of benzophenone hydrazone.
  • Scribd. (n.d.). Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Benzophenone Hydrazone.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.
  • ResearchGate. (2020). How to purify hydrazone?
  • SpectraBase. (n.d.). Benzophenone, phenylhydrazone - Optional[13C NMR] - Chemical Shifts.
  • Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone.
  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone.
  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the...
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Synthesis of Benzophenone Phenylhydrazone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of benzophenone phenylhydrazone, a valuable intermediate in various fields of organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

This compound is a key organic compound formed through the condensation of benzophenone and phenylhydrazine.[1] Its structural features, including a central C=N imine bond and multiple aromatic rings, make it a versatile precursor in the synthesis of more complex molecules.[1] Notably, it serves as a crucial starting material for the Fischer indole synthesis, a widely used method for constructing the indole ring system present in many pharmaceuticals and natural products.[2][3] Beyond this, it finds applications as a photostabilizer and in analytical chemistry for the detection of carbonyl compounds.[1]

Mechanistic Insights: The Fischer Indole Synthesis Connection

The synthesis of this compound is the initial and critical step in the Fischer indole synthesis. This classic reaction, discovered by Emil Fischer in 1883, transforms a phenylhydrazone into an indole under acidic conditions.[2][4] The generally accepted mechanism proceeds as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with a ketone (in this case, benzophenone) to form a phenylhydrazone.[3][5]

  • Tautomerization: The resulting phenylhydrazone undergoes tautomerization to its enamine isomer.[3][4]

  • [6][6]-Sigmatropic Rearrangement: A key[6][6]-sigmatropic rearrangement then occurs, leading to the formation of a di-imine intermediate.[3][4]

  • Cyclization and Aromatization: The intermediate subsequently cyclizes and, following the elimination of an ammonia molecule, rearomatizes to yield the final indole product.[3][4]

Various Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, zinc chloride, and boron trifluoride, can be employed to catalyze this transformation.[2][4]

Experimental Protocol

This protocol details the synthesis of this compound from benzophenone and phenylhydrazine.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Quantity
BenzophenoneC₁₃H₁₀O182.227.3 mmol (1.3 g)
PhenylhydrazineC₆H₈N₂108.14Excess
Hydrazine Hydrate (85% aq. solution)N₂H₄·H₂O50.065 mL
Ethanol (Absolute)C₂H₅OH46.0720 mL
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.3 g (7.3 mmol) of benzophenone in 20 mL of absolute ethanol.

  • Reagent Addition: To this solution, add 5 mL of 85% aqueous hydrazine solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for at least 10 hours.[7][8] The extended reflux time is crucial to drive the reaction to completion.

  • Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the crystallization of the product. Colorless crystals of benzophenone hydrazone should separate from the solution.[7][8][9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product. An expected yield of approximately 86-87% can be anticipated.[7][8][10]

  • Characterization: Determine the melting point of the dried product. The literature melting point for benzophenone hydrazone is 96–98 °C.[7][8][10] Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve Benzophenone in Ethanol add_hydrazine Add Hydrazine Hydrate Solution dissolve->add_hydrazine 1. Add Reagents reflux Reflux for 10 hours add_hydrazine->reflux 2. Initiate Reaction cool Cool in Ice Bath (Crystallization) reflux->cool 3. Induce Crystallization filter Vacuum Filtration cool->filter 4. Isolate Solid wash Wash with Cold Ethanol filter->wash 5. Purify dry Dry Under Vacuum wash->dry 6. Remove Solvent characterize Characterize Product (MP, NMR, etc.) dry->characterize 7. Verify Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Hydrazine and its derivatives are highly toxic and should be handled with extreme caution. [6][11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors.[11][12][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[6][11][13] In case of contact, immediately flush the affected area with copious amounts of water.[6][13]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Troubleshooting and Optimization

A common side reaction in hydrazone synthesis is the formation of the corresponding azine.[7] This occurs when the newly formed hydrazone reacts with another molecule of the starting ketone.

  • To minimize azine formation, it is crucial to use an excess of the hydrazine reagent. [7][9] This ensures that the ketone preferentially reacts with the more abundant hydrazine.

  • Slowly adding the benzophenone to the hydrazine solution can also help to maintain an excess of hydrazine throughout the reaction.[7]

If azine formation is still observed, purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[10][15]

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).
  • How to Synthesize Benzophenone Hydrazone? - FAQ - Guidechem.
  • Hydrazine - Santa Cruz Biotechnology.
  • This compound synthesis - ChemicalBook.
  • Buy this compound | 574-61-8 - Smolecule.
  • Nickel-Catalyzed N-Arylation of Benzophenone Hydrazone with Bromoarenes - Supporting Information.
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015-10-06).
  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%) - Cole-Parmer.
  • Hydrazine - SAFETY DATA SHEET. (2009-09-22).
  • Technical Support Center: Synthesis of Benzophenone Hydrazone - Benchchem.
  • How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate? (2015-04-22).
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (2017-11-15).
  • (PDF) Fischer Indole Synthesis - ResearchGate. (2021-01-04).
  • Fischer Indole Synthesis - J&K Scientific LLC. (2025-02-23).
  • Fischer Indole Synthesis - Alfa Chemistry.
  • Fischer indole synthesis - Wikipedia.
  • diphenyldiazomethane - Organic Syntheses Procedure.
  • Mechanism for the formation of cyclohexanone phenylhydrazone. (2024-11-13).
  • How to purify hydrazone? - ResearchGate. (2020-08-31).

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Application Notes and Protocols: The Versatility of Benzophenone Phenylhydrazone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzophenone phenylhydrazone, a readily accessible and stable crystalline solid, has emerged as a remarkably versatile reagent in the arsenal of synthetic organic chemists.[1][2] Its unique structural framework, featuring a C=N imine bond connecting a diphenylmethane moiety to a phenylhydrazine unit, underpins its diverse reactivity.[2] This guide provides an in-depth exploration of the applications of this compound, moving beyond a mere recitation of reactions to offer detailed mechanistic insights and field-proven experimental protocols. We will delve into its cornerstone application in the Fischer indole synthesis, its emerging role in photochemistry as a photoinitiator, its utility in the construction of diverse heterocyclic scaffolds, and its function as a ligand in transition metal catalysis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the full potential of this multifaceted compound.

Introduction: The Structural and Reactive Landscape of this compound

This compound is synthesized through a classical condensation reaction between benzophenone and phenylhydrazine.[2][3] Its significance in organic synthesis stems from its ability to act as a stable precursor to reactive intermediates. The core applications discussed herein are a direct consequence of its inherent chemical architecture.

dot graph "Introduction_Concept_Map" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Fischer Indole Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Photochemistry\n(Photoinitiator)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Heterocycle Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Ligand in Catalysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B [label="Key Precursor"]; A -> C [label="UV Absorption"]; A -> D [label="Versatile Building Block"]; A -> E [label="Coordination Site"]; } caption: "Key applications of this compound."

The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important methods for constructing the indole ring system, a core motif in numerous pharmaceuticals and natural products.[4][5] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, such as this compound, derived from a ketone or aldehyde.[5][6]

Mechanistic Rationale

The accepted mechanism, first proposed by Robinson, involves a series of transformations that highlight the intricate reactivity of the hydrazone.[4] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Hydrazone to Ene-hydrazine Tautomerization : The reaction commences with the protonation of the phenylhydrazone, which then tautomerizes to the more reactive ene-hydrazine intermediate.[4][5][6]

  • [5][5]-Sigmatropic Rearrangement : This is the key bond-forming step. The ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[4][5][6] This step is often the rate-determining step of the overall reaction.[4]

  • Cyclization and Aromatization : The di-imine intermediate undergoes cyclization to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[4][5]

dot graph "Fischer_Indole_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Benzophenone\nPhenylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Protonation &\nTautomerization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Ene-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="[5][5]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Di-imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Cyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate3 [label="Aminal", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Elimination of NH3\n& Aromatization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Phenylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Intermediate3 -> Step4 -> Product; } caption: "Mechanism of the Fischer indole synthesis."

Protocol: Synthesis of 2-Phenylindole

This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, which first form the corresponding hydrazone in situ.[7] A similar principle applies when starting with isolated this compound.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Glacial Acetic Acid

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Ice

Procedure:

Part A: Preparation of Acetophenone Phenylhydrazone (Can be performed in situ)

  • In a 50 mL two-necked round-bottom flask equipped with a reflux condenser, combine acetophenone (2 g) and ethanol (6 mL).[7]

  • With stirring, add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic and should be handled in a fume hood.[7]

  • Add 8-10 drops of glacial acetic acid to the mixture.[7]

  • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.[7]

  • Cool the flask in an ice bath to facilitate the precipitation of the hydrazone.[7]

  • Filter the solid product using a Buchner funnel and wash with ice-cold ethanol.[7]

Part B: Cyclization to 2-Phenylindole

  • In a 100 mL round-bottom flask, place polyphosphoric acid (4 g).[7]

  • Add the prepared acetophenone phenylhydrazone (1.2 g).

  • Heat the mixture in an oil bath at 150-170°C for 10-15 minutes. The mixture will become a dark, viscous liquid.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully add 10-15 mL of ice-cold water. Stir vigorously with a glass rod to break up the solid.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Recrystallize the crude 2-phenylindole from ethanol to obtain the purified product.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by determining its melting point and acquiring its IR and NMR spectra to confirm its identity and purity.[7]

ParameterExpected Outcome
TLC Monitoring Disappearance of starting material spots and appearance of a new product spot.
Melting Point Compare with the literature value for 2-phenylindole.
Spectroscopy (IR, NMR) Match the obtained spectra with the known spectra for 2-phenylindole.

Application in Photochemistry: A Type II Photoinitiator

Benzophenone and its derivatives, including the phenylhydrazone, are well-established Type II photoinitiators.[8][9] Upon absorption of UV light, they transition to an excited triplet state.[10] This excited state does not cleave unimolecularly but instead abstracts a hydrogen atom from a suitable donor (a co-initiator, such as an amine or alcohol) to generate free radicals.[8][10][11] These radicals can then initiate polymerization.

dot graph "Photoinitiator_Workflow" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

BP [label="Benzophenone\nPhenylhydrazone (BPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; UV [label="UV Light (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Excited [label="BPP (Triplet State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Donor [label="Hydrogen Donor\n(e.g., Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radicals [label="Free Radicals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymerization [label="Initiation of\nPolymerization", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

BP -> UV [style=invis]; UV -> Excited; {rank=same; Excited; Donor;} Excited -> Radicals [label="H-Abstraction"]; Donor -> Radicals; Radicals -> Polymerization; } caption: "this compound as a Type II photoinitiator."

This property is valuable for applications such as UV curing of coatings, inks, and adhesives, and in the fabrication of polymeric materials.[9][12] The benzophenone moiety's ability to be activated by a broad range of UV wavelengths makes it a versatile choice.[12]

Synthesis of Diverse Heterocyclic Compounds

Beyond indoles, this compound serves as a precursor for other heterocyclic systems. For instance, its derivatives can be cyclized to form oxadiazoles, which have shown promise as anticancer agents.[13] The general strategy involves the modification of the hydrazone moiety followed by a cyclization step. This highlights its utility as a scaffold for combinatorial chemistry and drug discovery efforts.

This compound as a Ligand in Catalysis

The nitrogen atoms in the hydrazone moiety can act as coordination sites for metal ions. This has led to the development of metal complexes where this compound or its derivatives serve as ligands.[14][15][16] These complexes have shown catalytic activity in various organic transformations.

For example, palladium complexes bearing carbene ligands derived from benzophenone hydrazone have demonstrated high catalytic activity in the Suzuki-Miyaura cross-coupling reaction.[17] This application opens up avenues for designing novel catalysts for carbon-carbon bond formation, a fundamental process in organic synthesis. Nickel(II)-hydrazone complexes have also been explored as catalysts for the Suzuki reaction.[18]

Biological and Medicinal Chemistry Applications

Derivatives of benzophenone hydrazone have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][19][20]

  • Anticancer Activity: Certain derivatives have shown cytotoxic effects against cancer cell lines and antiestrogenic properties, suggesting potential applications in treating breast cancer.[2]

  • Antimicrobial and Antioxidant Properties: Studies have indicated that these compounds can possess antioxidant and antimicrobial capabilities.[2]

  • Insecticidal Activity: A range of benzophenone hydrazone derivatives have been synthesized and tested, with some showing excellent insecticidal activity against specific pests.[21]

These findings underscore the importance of the benzophenone hydrazone scaffold as a starting point for the development of new therapeutic agents and agrochemicals.

Conclusion

This compound is far more than a simple derivative; it is a versatile and powerful tool in organic synthesis. Its applications span from the classical synthesis of indoles to modern photochemistry, heterocyclic chemistry, and catalysis. The insights and protocols provided in this guide aim to equip researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors, fostering innovation in both academic and industrial settings.

References

  • Exploring the Broad Utility of Benzophenone Hydrazone in Organic Synthesis.
  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH.
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  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
  • Buy this compound | 574-61-8 - Smolecule.
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  • Novel Metal-Mediated (M = Pd, Pt) Coupling between Isonitriles and Benzophenone Hydrazone as a Route to Aminocarbene Complexes Exhibiting High Catalytic Activity (M = Pd)
  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH.
  • Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed.
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  • Benzophenone - Wikipedia.
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  • Metal complexes of hydrazones and their biological, analytical and catalytic applic
  • (PDF)
  • SYNTHESIS AND CHARACTERISATIONS OF NICKEL(II)–HYDRAZONE COMPLEX AS CATALYST IN SUZUKI REACTION - Malaysian Journal of Analytical Sciences.
  • Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand - JOCPR.
  • photoiniti

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Application Notes & Protocols: Benzophenone Phenylhydrazone as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the strategic use of benzophenone phenylhydrazone as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the mechanistic underpinnings, provide field-proven insights into experimental design, and offer detailed, step-by-step protocols for the synthesis of indoles, pyrazoles, and 1,3,4-oxadiazoles. The causality behind catalyst selection, reaction conditions, and potential side reactions is explained to empower researchers in optimizing these transformations for applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

This compound (CAS: 574-61-8) is a stable, readily prepared, and highly versatile organic compound.[1] Its chemical architecture, featuring a reactive C=N imine bond flanked by three phenyl rings, makes it an exceptional starting material for a variety of cyclization reactions.[2] While it is a classic intermediate, its utility extends far beyond simple derivatization. It serves as a cornerstone for constructing complex heterocyclic scaffolds that are prevalent in numerous biologically active molecules, natural products, and functional materials.[2][3]

This guide will focus on three major classes of heterocycles synthesized from this compound:

  • Indoles: via the renowned Fischer Indole Synthesis.

  • Pyrazoles: through cyclocondensation pathways.

  • 1,3,4-Oxadiazoles: via oxidative cyclization reactions.

We will explore the mechanistic rationale and provide robust protocols for each synthetic route.

G main This compound indole Indoles (e.g., 2,3-Diphenylindole) main->indole Fischer Indole Synthesis pyrazole Pyrazoles (e.g., 1,3,5-Triphenylpyrazole) main->pyrazole Cyclocondensation oxadiazole 1,3,4-Oxadiazoles (e.g., 2,5-Diphenyl-1,3,4-oxadiazole) main->oxadiazole Oxidative Cyclization G start Benzophenone Phenylhydrazone step1 Protonation & Tautomerization start->step1 intermediate1 Ene-hydrazine Intermediate step1->intermediate1 step2 [3,3]-Sigmatropic Rearrangement intermediate1->step2 intermediate2 Di-imine Intermediate step2->intermediate2 step3 Rearomatization & Cyclization intermediate2->step3 intermediate3 Aminal Intermediate step3->intermediate3 step4 Elimination of NH3 intermediate3->step4 product 2,3-Diphenylindole step4->product

Caption: Mechanistic pathway of the Fischer indole synthesis.

Application Notes: Optimizing the Synthesis
  • Choice of Catalyst: Polyphosphoric acid (PPA) is often the reagent of choice as it serves as both the catalyst and the solvent, driving the reaction towards completion by sequestering water. Zinc chloride (ZnCl₂) is a classic and effective Lewis acid catalyst, though it often requires higher temperatures. [4]The use of milder catalysts like p-toluenesulfonic acid (PTSA) in a high-boiling solvent can also be effective. [5]* Temperature Control: The reaction typically requires elevated temperatures (100-200 °C) to overcome the activation energy of the-[6][6]sigmatropic rearrangement. Careful temperature control is necessary to prevent charring and side reactions.

  • Solvent-Free Conditions: For some solid acid catalysts, the reaction can be performed under solvent-free grinding conditions, offering a greener alternative to traditional methods. [4]

Protocol 1: Synthesis of 2,3-Diphenylindole using Polyphosphoric Acid

This protocol describes a reliable method for the cyclization of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of hydrazone)

  • Ice water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place this compound (e.g., 5.0 g, 18.4 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (e.g., 75 g) to the flask. The mixture will be viscous.

  • Heating: Begin stirring the thick slurry and heat the mixture to 130-140 °C. Maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the viscous reaction mixture onto a large beaker filled with crushed ice (~500 g) with vigorous stirring. Caution: This quenching process is highly exothermic.

  • Neutralization & Extraction: A solid precipitate should form. Allow the ice to melt completely. Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield pure 2,3-diphenylindole as a white or off-white crystalline solid.

Self-Validation:

  • Expected Yield: 75-85%.

  • Melting Point: ~123-125 °C.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Pyrazoles and Pyrazolines

Phenylhydrazones are classic precursors for the synthesis of pyrazole and pyrazoline heterocycles, which are five-membered rings containing two adjacent nitrogen atoms. [7]These scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. [8][9]The synthesis typically involves a [3+2] cycloaddition or a cyclocondensation reaction with a three-carbon synthon.

Mechanistic Pathway: Cyclocondensation with α,β-Unsaturated Ketones

One of the most common methods for synthesizing 1,3,5-trisubstituted pyrazolines involves the reaction of a phenylhydrazone with an α,β-unsaturated ketone (chalcone). [10][11]

  • Michael Addition: The reaction is typically catalyzed by acid (e.g., acetic acid) or base. The nucleophilic nitrogen of the hydrazone attacks the β-carbon of the α,β-unsaturated system in a conjugate (Michael) addition.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization via the attack of the second nitrogen atom onto the carbonyl carbon.

  • Dehydration: Subsequent dehydration of the cyclic intermediate yields the stable pyrazoline ring. The pyrazoline can then be oxidized to the corresponding aromatic pyrazole if desired.

G cluster_0 Reactants cluster_1 Process cluster_2 Products start Benzophenone Phenylhydrazone step1 1. Michael Addition start->step1 reagent α,β-Unsaturated Ketone (Chalcone) reagent->step1 step2 2. Intramolecular Cyclization step1->step2 step3 3. Dehydration step2->step3 product Pyrazoline Derivative step3->product product2 Pyrazole (via Oxidation) product->product2 Oxidation

Caption: General workflow for pyrazoline synthesis from a phenylhydrazone.

Protocol 2: Synthesis of a 1,3,5-Triphenyl-2-pyrazoline Derivative

This protocol outlines the synthesis of a pyrazoline via the reaction of this compound with a chalcone derivative in the presence of an acid catalyst.

Materials and Reagents:

  • This compound (1.0 eq)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)

  • Glacial acetic acid (solvent and catalyst)

  • Ethanol (for recrystallization)

  • Ice water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (e.g., 2.72 g, 10 mmol) and chalcone (e.g., 2.08 g, 10 mmol) in glacial acetic acid (40 mL).

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. Pour the mixture into a beaker of ice-cold water (200 mL) to precipitate the product fully.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or an ethanol/DMF mixture to afford the pure pyrazoline derivative.

Self-Validation:

  • Expected Yield: 60-75%.

  • Characterization: The structure should be confirmed by spectroscopic methods. The ¹H NMR spectrum is particularly diagnostic for pyrazolines, showing characteristic signals for the non-equivalent methylene protons (CH₂) and the methine proton (CH) of the heterocyclic ring, often as a distinct AMX spin system. [9]

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a valuable heterocycle in medicinal chemistry, often used as a bioisostere for ester and amide groups to improve metabolic stability and pharmacokinetic properties. [12][13]Hydrazones can be converted to 1,3,4-oxadiazoles through oxidative cyclization reactions.

Mechanistic Rationale: Oxidative Cyclization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazone precursors typically requires an acyl group to be present on one of the nitrogen atoms (an acylhydrazone). This compound can be N-acylated first, or the reaction can be performed with a suitable benzoylhydrazide and benzophenone. A common method involves the oxidative cyclization of an aroyl hydrazone. [14]

  • Formation of Acylhydrazone: Benzophenone reacts with a substituted benzoylhydrazide to form the necessary N-acylhydrazone intermediate.

  • Oxidative Cyclization: This intermediate is then treated with an oxidizing agent. The mechanism often involves the formation of a nitrilimine or a related reactive species, which undergoes a 1,5-dipolar cyclization (electrocylization) to form the oxadiazole ring, followed by elimination. A variety of dehydrating or oxidizing agents can be used, such as phosphorus oxychloride, iodine, or TEMPO with a co-oxidant. [14][15]

Data Summary: Oxidative Cyclization Conditions

The choice of reagent for the cyclization of diacylhydrazines or acylhydrazones is critical. The table below summarizes common reagents used for this transformation.

Reagent(s)RoleTypical ConditionsReference
POCl₃Dehydrating AgentReflux, neat or in solvent[15]
Thionyl Chloride (SOCl₂)Dehydrating AgentReflux, neat or in solvent[15]
I₂ / K₂CO₃Oxidizing SystemReflux in solvent (e.g., 1,4-dioxane)[14]
TEMPO / Fe(III) catalystCatalytic OxidationO₂ atmosphere, elevated temperature[14]
Ph₃P-I₂Dehydrating AgentRoom temp. or gentle heating[14]
Protocol 3: Two-Step Synthesis of 2-Phenyl-5,5-diphenyl-1,3,4-oxadiazoline (Illustrative)

This protocol illustrates a conceptual pathway. Direct oxidative cyclization of this compound itself is less common than using an N-acylhydrazone. This protocol first forms the N-benzoyl derivative.

Step A: N-Benzoylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane with a base (e.g., triethylamine).

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up by washing with dilute HCl, water, and brine. Dry and concentrate to get the N-benzoyl-N'-diphenylmethylenehydrazine.

Step B: Oxidative Cyclization

  • Reaction Setup: Dissolve the N-benzoyl intermediate from Step A (1.0 eq) in a suitable solvent like acetic acid.

  • Oxidant Addition: Add an oxidizing agent such as bromine in acetic acid or lead tetraacetate.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours.

  • Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound has proven to be an exceptionally useful and versatile precursor for constructing a variety of high-value heterocyclic compounds. Its ability to participate in classic transformations like the Fischer indole synthesis as well as cyclocondensation and oxidative cyclization reactions highlights its importance in the synthetic chemist's toolkit. The protocols and mechanistic insights provided herein serve as a guide for researchers to leverage this reagent in their drug discovery and materials science programs, enabling the efficient and rational design of novel molecular architectures.

References

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC - NIH. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). [Link]

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  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]

  • A three-component Fischer indole synthesis. PubMed. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

  • Synthesis of benzophenone derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC - PubMed Central. [Link]

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  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. [Link]

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Application Notes & Protocols: Benzophenone Phenylhydrazone in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatility of Benzophenone Phenylhydrazone as a Ligand

This compound (BPP) is a Schiff base derived from the condensation of benzophenone and phenylhydrazine.[1] In coordination chemistry, it presents a fascinating profile as a ligand. Its bulky phenyl groups introduce significant steric hindrance, which can influence the geometry and stability of the resulting metal complexes. Furthermore, the hydrazone moiety (C=N-N) offers multiple potential coordination sites—the imine nitrogen and the amine nitrogen—allowing it to act as a versatile chelating agent.[1] Hydrazones and their complexes are a well-established class of biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2]

The coordination of BPP to a metal ion often enhances these biological activities.[1][3] This enhancement is frequently explained by Overtone's concept of cell permeability and Tweedy's Chelation Theory, which suggest that complexation increases the lipophilicity of the molecule, facilitating its transport across the lipid membranes of microorganisms.[1] This guide provides detailed protocols for the synthesis of the BPP ligand, the preparation of its transition metal complexes, their subsequent characterization, and a protocol for evaluating their application as antimicrobial agents.

Part 1: Synthesis and Characterization of the Ligand (BPP)

The synthesis of this compound is a classic example of a Schiff base condensation reaction. The nucleophilic amine group of phenylhydrazine attacks the electrophilic carbonyl carbon of benzophenone, followed by dehydration to form the characteristic azomethine (C=N) group.

Protocol 1: Synthesis of this compound

Materials:

  • Benzophenone (C₁₃H₁₀O)

  • Phenylhydrazine (C₆H₈N₂)[4]

  • Ethanol (95%)

  • Glacial Acetic Acid (catalyst)

  • Beakers, magnetic stirrer, hot plate, reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve a specific molar equivalent of benzophenone in approximately 50 mL of 95% ethanol. Warm the mixture gently on a hot plate with magnetic stirring until all the solid dissolves.

  • Addition of Phenylhydrazine: To the warm solution, add a stoichiometric equivalent of phenylhydrazine dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of benzophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the resulting pale yellow crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound product in a desiccator.

  • Characterization: Determine the melting point of the crystals and characterize the ligand using FT-IR and NMR spectroscopy to confirm its identity and purity.

Expected Characterization Data for BPP:
  • Appearance: Pale yellow crystalline solid.

  • FT-IR (cm⁻¹): The spectrum should confirm the formation of the Schiff base. Key peaks include the disappearance of the C=O stretch from benzophenone (around 1660 cm⁻¹) and the appearance of a strong C=N (azomethine) stretch around 1590-1620 cm⁻¹.[5] The N-H stretch will be visible around 3300-3400 cm⁻¹.[5]

  • ¹H NMR (CDCl₃, δ ppm): The spectrum will show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. A singlet corresponding to the N-H proton may also be observed.

Part 2: Synthesis of this compound Metal Complexes

The BPP ligand typically acts as a neutral bidentate ligand, coordinating to metal ions through the azomethine nitrogen and the adjacent amine nitrogen.[1] The synthesis generally involves the reaction of the ligand with a metal salt in an appropriate solvent.

Protocol 2: General Synthesis of a Metal(II) Complex (e.g., Cu(II), Ni(II), Mn(II), Zn(II))

Materials:

  • Synthesized this compound (BPP) ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, Mn(CH₃COO)₂·4H₂O, Zn(CH₃COO)₂·2H₂O)[1]

  • Methanol or Ethanol

  • Reaction flask, magnetic stirrer, reflux condenser

Procedure:

  • Ligand Solution: Dissolve the BPP ligand in hot methanol or ethanol in a reaction flask.

  • Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt in the same solvent. A 2:1 ligand-to-metal molar ratio is commonly used.[1]

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and the formation of a precipitate usually indicate complex formation.

  • Reflux: Reflux the resulting mixture for 2-4 hours to ensure the completion of the reaction.

  • Isolation: After cooling to room temperature, collect the precipitated complex by filtration.

  • Washing and Drying: Wash the complex with the solvent (methanol or ethanol) to remove any unreacted starting materials and then dry it in a desiccator.

Part 3: Physicochemical Characterization of the Metal Complexes

Characterizing the metal complexes is crucial to determine their structure and confirm the coordination of the ligand to the metal center.

Key Characterization Techniques:
  • Molar Conductance: Measurements in a solvent like DMF can determine if the anions (e.g., chloride, acetate) are inside or outside the coordination sphere. Low conductivity values suggest non-electrolytic complexes where the anions are coordinated to the metal.[1]

  • FT-IR Spectroscopy: This is a powerful tool to confirm coordination. A shift in the C=N stretching frequency of the ligand (typically to a lower or higher wavenumber) upon complexation indicates the involvement of the azomethine nitrogen in bonding with the metal ion.[2][5] The appearance of new weak bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations, providing direct evidence of coordination.[2]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. In DMSO, the free ligand shows bands which undergo a slight shift upon complexation.[1] New bands, often in the visible region, may appear due to d-d electronic transitions of the metal ion and charge transfer transitions between the ligand and the metal.[1]

  • Magnetic Susceptibility: This measurement helps determine the geometry of the complex by providing the number of unpaired electrons. For example, Zn(II) (d¹⁰) complexes are expected to be diamagnetic, while Cu(II) (d⁹) complexes are paramagnetic.[1]

Data Summary of Representative BPP Complexes
ComplexColorMolar Cond. (Ω⁻¹cm²mol⁻¹)ν(C=N) (cm⁻¹) Ligandν(C=N) (cm⁻¹) ComplexMagnetic Moment (B.M.)Proposed Geometry
[Cu(BPP)₂(OAc)₂]BrownLow (Non-electrolyte)~1600Shifted~1.69 - 1.75Octahedral
[Ni(BPP)₂(OAc)₂]GreenishLow (Non-electrolyte)~1600Shifted~2.90 - 3.10Octahedral
[Mn(BPP)₂(OAc)₂]Light BrownLow (Non-electrolyte)~1600Shifted~5.80 - 5.95Octahedral
[Zn(BPP)₂(OAc)₂]WhiteLow (Non-electrolyte)~1600ShiftedDiamagneticOctahedral

(Note: The exact values are illustrative and can vary based on specific experimental conditions and counter-ions used. Data compiled from principles described in cited literature.)[1]

Visualization of Coordination

The following diagram illustrates the general workflow for synthesizing and characterizing these metal complexes.

Caption: Workflow for Synthesis and Characterization of BPP Metal Complexes.

Part 4: Application in Antimicrobial Studies

A significant application of BPP metal complexes is in the field of antimicrobial research. Metal complexes often exhibit higher antimicrobial activity than the free ligand.[1][3]

Protocol 3: Agar Well Diffusion Method for Antibacterial Screening

This method is a standard preliminary test to evaluate the antibacterial activity of chemical compounds.

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli)

  • Nutrient Agar plates

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic solution (e.g., Ciprofloxacin) as a positive control

  • Incubator

Procedure:

  • Plate Preparation: Prepare nutrient agar plates and allow them to solidify.

  • Bacterial Seeding: Uniformly spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

  • Sample Loading:

    • Prepare solutions of the BPP ligand and each metal complex in DMSO at a specific concentration (e.g., 1 mg/mL).

    • Carefully add a fixed volume (e.g., 100 µL) of each test solution into separate wells.

    • Add the same volume of pure DMSO to one well as a negative control.

    • Add the standard antibiotic solution to another well as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).

  • Analysis: Compare the zone of inhibition of the test compounds with the positive and negative controls. A larger zone of inhibition indicates higher antibacterial activity. The enhanced activity of the metal complexes can be attributed to their increased lipophilicity, which allows for better penetration of the bacterial cell wall.[6]

Antimicrobial Activity Workflow

G A Prepare Nutrient Agar Plate B Seed with Bacterial Culture (e.g., E. coli, S. aureus) A->B C Create Wells in Agar B->C D Add Test Compounds to Wells (Ligand, Complexes, Controls) C->D E Incubate at 37°C for 24h D->E F Measure Zone of Inhibition (mm) E->F G Analyze & Compare Results F->G

Caption: Agar Well Diffusion Method for Antimicrobial Screening.

Conclusion and Future Outlook

This compound is a readily synthesizable and versatile ligand that forms stable complexes with a variety of transition metals. The protocols outlined here provide a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of these compounds. The enhanced antimicrobial activity of the metal complexes highlights their potential for further development in medicinal chemistry.[2] Future research could explore their catalytic activities, for instance, in cross-coupling reactions like the Suzuki-Miyaura reaction, where related palladium-hydrazone complexes have shown promise.[7] Further structural elucidation using single-crystal X-ray diffraction would provide definitive insights into their coordination geometries and structure-activity relationships.

References

  • JETIR (June 2019). SYNTHESIS, PHYSICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES ON TRANSITION METAL COMPLEXES OF PHENYLHYDRAZONE LIGAND. JETIR - Journal of Emerging Technologies and Innovative Research, .

  • Marcazzan, P. et al. (2003). Novel Metal-Mediated (M = Pd, Pt) Coupling between Isonitriles and Benzophenone Hydrazone as a Route to Aminocarbene Complexes Exhibiting High Catalytic Activity (M = Pd) in the Suzuki−Miyaura Reaction. Organometallics, 22(6), 1161–1168. .

  • Abdulsemed, M. et al. (2022). Synthesis and Antibacterial Activity of Phenylhydrazone Schiff Base Derivatives and their Copper(II) Complexes. Chemical Methodologies, 6(11), 933-941. .

  • Pérez-Manríquez, M. et al. (2022). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Molecules, 27(19), 6296. .

  • Sopbué, E. F. et al. (2023). Synthesis, Characterization and In-Vitro Antibacterial Activity of Cobalt(II), Copper(II) and Bismuth(III) Complexes with 1-(2-phenylhydrazono)naphthalen-2-one Ligand. International Journal of Chemistry, 13(2), p1. .

  • Asfaw, A. et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide. Chemical Methodologies, 7(7), 534-546. .

  • Gwaram, N. S. et al. (2012). Synthesis and characterization of new Schiff bases and their metal complexes of some benzoylhydrazone derivatives. ResearchGate. .

  • Mohamad, H. A. (2022). Synthesis and characterization of Phenyl bis- hydrazone complexes with Pd (II), Mn (II), Ni (II) and Fe(III) ions. Journal of Wasit for Science and Medicine, 2(1), 209-226. .

  • ChemicalBook. This compound synthesis. ChemicalBook. .

  • Tăbăcaru, A. et al. (2020). New Antimicrobial Strategies Based on Metal Complexes. Pharmaceuticals, 13(10), 320. .

Sources

Application Note: Elucidating the Photochemical Properties of Benzophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzophenone phenylhydrazone is a versatile organic compound derived from the condensation of benzophenone and phenylhydrazine.[1] While the photochemistry of its parent ketone, benzophenone, is extensively studied and serves as a cornerstone of organic photochemistry, the nuanced photoreactivity of the corresponding phenylhydrazone derivative presents a compelling area for investigation.[2][3] This application note provides a comprehensive guide to understanding and experimentally probing the photochemical properties of this compound. We will explore its synthesis, photophysical characteristics, and key photochemical transformations, including photoisomerization, photocyclization, and potential photoreduction pathways. Detailed, field-tested protocols for synthesis, steady-state photolysis, and transient absorption spectroscopy are provided to empower researchers in their explorations of this fascinating molecule.

Introduction: Beyond the Classic Photosensitizer

Benzophenone is renowned in photochemistry for its high intersystem crossing yield (nearly 100%), making its triplet state readily accessible and a powerful tool for photosensitization and photoreduction reactions.[3][4] The conversion of benzophenone's carbonyl group to a phenylhydrazone moiety (C=N-NH) fundamentally alters the electronic landscape of the molecule, introducing new potential pathways for photochemical reactivity.[1] The presence of the C=N double bond allows for E/Z isomerization, and the N-N single bond introduces the possibility of photocleavage or participation in cyclization reactions.[5][6]

Understanding these properties is crucial for applications ranging from the development of novel photoresponsive materials and molecular switches to its use as an intermediate in the synthesis of complex organic molecules like quinazolines and Schiff bases.[1] This guide provides the foundational knowledge and practical protocols to investigate these photochemical behaviors.

Synthesis and Characterization

The most direct and common method for synthesizing this compound is the acid-catalyzed condensation reaction between benzophenone and phenylhydrazine.[1]

Protocol 1: Synthesis of this compound

Objective: To synthesize and purify this compound for subsequent photochemical studies.

Materials:

  • Benzophenone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux condenser, round-bottom flask, heating mantle

  • Beaker, ice bath, Buchner funnel, filter paper

Procedure:

  • Dissolve benzophenone (e.g., 5.0 g) in absolute ethanol (50 mL) in a 100 mL round-bottom flask with gentle warming.

  • Once dissolved, add phenylhydrazine (1.1 equivalents) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the solution to cool slowly to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound crystals. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[7]

Photophysical Properties

The initial absorption of light is the primary event in any photochemical reaction. The photophysical properties dictate the efficiency and nature of subsequent chemical transformations.

UV-Visible Absorption

Benzophenone exhibits a weak n→π* transition around 340-350 nm and a strong π→π* transition below 300 nm.[2][8] this compound is expected to have a more complex absorption spectrum due to the extended conjugation. The spectrum will likely be dominated by intense π→π* transitions, potentially red-shifted compared to benzophenone, with the n→π* transition of the imine group possibly being obscured.

Protocol 2: UV-Vis Spectrophotometric Analysis

Objective: To determine the absorption spectrum and molar extinction coefficients of this compound.

Materials:

  • Purified this compound

  • Spectrophotometric grade solvent (e.g., Acetonitrile, Cyclohexane)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of known concentration (e.g., 1 mM) of this compound in the chosen solvent.

  • Perform serial dilutions to prepare a range of concentrations (e.g., 1 µM to 50 µM).

  • Record the absorption spectrum for each concentration over a range of 200-500 nm.[9]

  • Identify the wavelengths of maximum absorbance (λ_max).

  • Use the Beer-Lambert law (A = εcl) at a specific λ_max to calculate the molar extinction coefficient (ε) from a plot of absorbance versus concentration.

PropertyExpected Wavelength Range (nm)Notes
π→π* Transition 280 - 350 nmHigh molar absorptivity. Responsible for the primary photoexcitation.
n→π* Transition > 350 nmLow molar absorptivity, may be a shoulder or hidden under the π→π* band.

Table 1: Expected UV-Vis Absorption Data for this compound.

Key Photochemical Reaction Pathways

Upon absorption of UV radiation, this compound can potentially undergo several distinct photochemical reactions. The primary excited state, the singlet state (S₁), can either react directly or undergo intersystem crossing (ISC) to the triplet state (T₁), which is often the key reactive intermediate in benzophenone chemistry.[3]

Caption: Jablonski diagram illustrating the key photophysical processes.

Photoisomerization (E/Z)

A common photochemical reaction for compounds containing a C=N bond is reversible isomerization between the E (trans) and Z (cis) geometric isomers.[6] This process can be monitored by changes in the UV-Vis absorption spectrum, as the two isomers will have distinct spectral signatures.

Caption: Reversible E/Z photoisomerization of this compound.

This photochromic behavior is the basis for applications like molecular switches. The isomerization can be tracked using UV-Vis and NMR spectroscopy to observe the appearance of new signals corresponding to the Z-isomer upon irradiation.

Photocyclization to Indazole Derivatives

Hydrazones are known to undergo photocyclization to form stable heterocyclic compounds.[5] In the case of this compound, an intramolecular cyclization followed by oxidation (e.g., by atmospheric oxygen) could lead to the formation of an indazole derivative. This reaction represents an irreversible transformation leading to a new chemical entity.

Caption: Proposed photocyclization pathway to an indazole derivative.

Protocol 3: Steady-State Photolysis and Product Analysis

Objective: To induce and identify the products of photochemical reactions (isomerization, cyclization).

Materials:

  • Solution of this compound in a suitable solvent (e.g., acetonitrile).

  • UV lamp with appropriate wavelength filter (e.g., 350 nm).

  • Quartz reaction vessel.

  • UV-Vis Spectrophotometer, NMR Spectrometer, LC-MS system.

Procedure:

  • Prepare a dilute solution (e.g., 10⁻⁵ M) of the hydrazone in a quartz cuvette or reaction vessel.

  • Take an initial UV-Vis spectrum before irradiation.

  • Irradiate the sample with the UV lamp for a set period (e.g., 5 minutes).

  • Record the UV-Vis spectrum again. Look for changes in absorbance and the appearance of isosbestic points, which indicate a clean conversion from one species to another.

  • Repeat steps 3 and 4 to create a time-course of the spectral changes.

  • For product identification, prepare a more concentrated solution and irradiate for a longer duration.

  • Remove the solvent under reduced pressure and analyze the resulting mixture by ¹H NMR to identify new signals from the photoproduct(s).

  • Use LC-MS to separate and identify the mass of the parent compound and any new photoproducts formed.

Transient Species Analysis

To understand the mechanism of these photoreactions, it is essential to detect and characterize the short-lived intermediates, such as the excited triplet state. Nanosecond transient absorption (TA) spectroscopy is the ideal technique for this purpose.[10][11] By analogy with benzophenone, the triplet state of this compound is expected to have a distinct absorption spectrum in the visible region.[2]

Transient SpeciesExpected λ_max (nm)LifetimeProbing Method
Triplet State (T₁) 500 - 600 nmns to µsNanosecond Transient Absorption
Ketyl-like Radical ~540 nmµs to msNanosecond Transient Absorption

Table 2: Potential Transient Species and Their Detection.

Protocol 4: Nanosecond Transient Absorption Spectroscopy

Objective: To detect and characterize the triplet excited state and other transient intermediates.

Apparatus:

  • LP980 Transient Absorption Spectrometer or similar system.[10]

  • Pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm).

  • Pulsed xenon lamp as a probe light source.

  • Monochromator and fast detector (e.g., PMT or ICCD).

Procedure:

  • Prepare a solution of this compound in a degassed solvent (to prevent quenching by oxygen) in a quartz cuvette.

  • Place the sample in the spectrometer.

  • Excite the sample with a short laser pulse (e.g., ~5-10 ns) at a wavelength where the compound absorbs (e.g., 355 nm).

  • Monitor the change in absorbance of the probe light at various wavelengths as a function of time after the laser flash.

  • Construct a time-resolved spectrum by plotting the change in absorbance (ΔA) versus wavelength at a specific time delay after the pulse (e.g., 100 ns). This provides the absorption spectrum of the transient species.

  • Monitor the decay of the transient absorption at its λ_max to determine the lifetime of the species.

Caption: Workflow for a transient absorption spectroscopy experiment.

Conclusion and Future Directions

This compound is a photochemically rich molecule with the potential for multiple reaction pathways upon UV irradiation. The protocols outlined in this application note provide a robust framework for synthesizing the compound and systematically investigating its photophysical and photochemical properties. By employing steady-state photolysis in conjunction with powerful techniques like transient absorption spectroscopy, researchers can unravel the complex mechanisms governing its photoisomerization and photocyclization reactions. These fundamental studies are critical for harnessing the potential of this compound and its derivatives in the development of advanced photoresponsive systems and for broadening the scope of synthetic organic photochemistry.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503853A - Synthesis method of benzophenone hydrazone.
  • Organic Syntheses. (n.d.). Diphenyldiazomethane. Retrieved from [Link]

  • ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Photochemical cyclization of the phenalenyl carbanion. The role of benzophenone. Retrieved from [Link]

  • YouTube. (2020). Photolysis of Benzophenone - Photoreduction Reactions -Mechanism. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

  • Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • YouTube. (2020). Photoreduction of benzophenone. Retrieved from [Link]

  • Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • IBM Research. (1987). The photocyclization of a hydrazone to an indazole. Retrieved from [Link]

  • Technical University of Munich. (2013). Photosensitizing properties of compounds related to benzophenone. Retrieved from [Link]

  • PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Retrieved from [Link]

  • MDPI. (2019). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

  • PubMed. (2013). Photosensitizing properties of compounds related to benzophenone. Retrieved from [Link]

  • ResearchGate. (2009). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

  • CoLab. (n.d.). Transient absorption spectra of benzophenone studied by the flash excitation.
  • Royal Society of Chemistry. (2019). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analytical Detection of Benzophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of benzophenone phenylhydrazone (C₁₉H₁₆N₂). Primarily intended for researchers, quality control analysts, and drug development professionals, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. This guide is structured to provide full editorial control, moving beyond rigid templates to deliver a narrative that is both instructive and scientifically sound.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic hydrazone, a class of compounds recognized for their diverse biological activities and utility as chemical intermediates.[1] It is synthesized from benzophenone and phenylhydrazine.[2] The accurate detection and quantification of this analyte are critical in various contexts, from monitoring reaction kinetics and assessing product purity to its potential role as an impurity or degradant in pharmaceutical products.

The structure of this compound, featuring two phenyl rings attached to a diphenylmethanimine core, imparts distinct chemical properties that govern the selection of appropriate analytical methods. Its aromaticity and conjugated π-system make it an excellent chromophore for UV detection, while its molecular weight and potential for fragmentation make it amenable to mass spectrometry. This guide provides the foundational methods to build robust analytical strategies for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is the cornerstone for the analysis of non-volatile, thermally liable, or polar organic molecules. For this compound, a reversed-phase (RP-HPLC) method is optimal, leveraging the compound's hydrophobicity for separation on a non-polar stationary phase.

Principle of the Method

Reversed-phase HPLC separates analytes based on their partitioning between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the C18 column. By using a polar mobile phase, such as a mixture of acetonitrile and water, the analyte is eluted. The proportion of the organic solvent (acetonitrile) is a critical parameter; a higher percentage will decrease the retention time.[3] UV detection is highly effective due to the extensive conjugation in the molecule, which results in strong absorbance in the UV region.[3]

Experimental Workflow: HPLC-UV

The overall workflow for the HPLC-UV analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (272 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify by Peak Area Chromatogram->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

2.3.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound Reference Standard

  • Phosphate buffer (pH 4.0, if required for stability)[3]

2.3.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Data acquisition and processing software

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile:Methanol:Phosphate Buffer (pH 4.0) in a 60:10:30 (v/v/v) ratio.[3] Degas the mobile phase prior to use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 40 µg/mL.[3]

2.3.4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (pH 4.0) (60:10:30 v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 25°C[3]

  • Detection Wavelength: 272 nm[3]

2.3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Prepare the sample to be analyzed by dissolving a known quantity in acetonitrile, filtering it through a 0.45 µm syringe filter, and diluting with the mobile phase to fall within the calibration range.

  • Inject the prepared sample solution.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the analyte using the calibration curve generated from the standard solutions.

Method Validation Parameters

The following table summarizes the expected performance of the HPLC-UV method, based on validated methods for structurally similar aromatic hydrazones.[3]

ParameterSpecification
Linearity (r²) > 0.998
Range 5 - 40 µg/mL
Limit of Detection (LOD) ~0.20 µg/mL
Limit of Quantification (LOQ) ~0.40 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, with a molecular weight of 272.34 g/mol , is amenable to GC analysis.[4] The mass spectrometer provides high specificity and structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern.

Principle of the Method

In GC-MS, the sample is first vaporized in a heated injector and then separated based on its boiling point and interaction with the stationary phase of a capillary column.[5] As the separated components elute from the column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their m/z ratio in a mass analyzer, and a mass spectrum is generated. The molecular ion peak (M+) and the characteristic fragment ions provide a unique fingerprint for compound identification.[6]

Experimental Workflow: GC-MS

The workflow for GC-MS analysis is outlined in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Detection (Scan Mode) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify by Spectrum Spectrum->Identify

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

3.3.1. Reagents and Materials

  • Ethyl Acetate (GC grade)

  • Helium (carrier gas, high purity)

  • This compound Reference Standard

3.3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

3.3.3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with ethyl acetate as needed.

3.3.4. GC-MS Conditions

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 300°C

    • Final hold: 300°C for 5 minutes

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 50-350 amu

3.3.5. Analysis Procedure

  • Inject the standard solution to determine the retention time and mass spectrum of this compound.

  • Prepare the sample by dissolving a known quantity in ethyl acetate and filtering through a 0.45 µm syringe filter.

  • Inject the prepared sample.

  • Identify the analyte by matching the retention time and the mass spectrum with the reference standard and library data.[4]

Expected Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 272.[4] Key fragment ions would likely arise from the cleavage of the N-N bond and fragmentation of the phenyl rings. Based on available spectral data, prominent ions at m/z 180 and other characteristic fragments are expected.[4]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds with chromophores. The extended conjugated system of this compound makes it a strong absorber of UV radiation, suitable for this method.[7]

Principle of the Method

This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of an unknown sample.

Detailed Protocol: UV-Vis Spectroscopy

4.2.1. Reagents and Materials

  • Ethanol or Acetonitrile (spectroscopic grade)

  • This compound Reference Standard

4.2.2. Instrumentation

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

4.2.3. Procedure

  • Determine λmax: Prepare a dilute solution of this compound in ethanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Aromatic hydrazones typically exhibit strong absorption bands.[8][9]

  • Prepare Standard Solutions: Prepare a stock solution of the reference standard in ethanol. From this, create a series of dilutions to cover a suitable concentration range (e.g., 1-10 µg/mL).

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax, using ethanol as a blank. Plot absorbance versus concentration to create a calibration curve.

  • Analyze Sample: Prepare the unknown sample by dissolving it in ethanol to a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for qualitative identification, high sensitivity, or high-throughput screening. The HPLC-UV method is recommended for routine quantitative analysis due to its precision and accuracy. GC-MS offers unparalleled specificity for identification and is ideal for complex matrices. UV-Vis spectroscopy serves as a rapid and cost-effective tool for concentration determination in pure samples. Each protocol is designed to be a self-validating system, grounded in established scientific principles to ensure trustworthy and reproducible results.

References

  • Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134.
  • Elias, G., & Bauer, W. F. (2006). Hydrazine determination in sludge samples by high-performance liquid chromatography.
  • Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Semantic Scholar.
  • Mateeva, M., Tzankova, D., Peikova, L., & Georgieva, M. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Pharmacia, 70(4), 1015–1022.
  • Altuntaş, Ü., Hitay, V., & Özçelik, B. (2024). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.). UV-Vis spectrum of hydrazone 3 at various concentrations. Retrieved from [Link]

  • NIST. (n.d.). Benzophenone. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet‐visible absorption spectrogram of phenylhydrazine and saccharides derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra (a) and the corresponding color variations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Isatin phenylhydrazones: Anion enhanced photochromic behaviour. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Hydrazo, Azo and Azoxy Compounds. Retrieved from [Link]

  • Khan, K. M., et al. (2015). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Journal of the Chemical Society of Pakistan, 37(3), 479-483.
  • Merck. (2013).
  • Kinter, M., & Roberts, R. J. (1995).
  • Jones, L. A., Holmes, J. C., & Seligman, R. B. (1956). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 21(5), 546–549.
  • PubChemLite. (n.d.). This compound (C19H16N2). Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. Retrieved from [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
  • NIST. (n.d.). Benzophenone. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylhydrazine - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

  • Li, L., et al. (2009).
  • Galić, N. (2018). Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. 7th World Congress on Mass Spectrometry.
  • Oriental Journal of Chemistry. (n.d.).
  • mzCloud. (2014). Benzophenone. Retrieved from [Link]

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Application Notes and Protocols for Benzophenone Phenylhydrazone Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms in bacteria and fungi necessitates the discovery and development of new classes of antimicrobial compounds with novel mechanisms of action. Among the myriad of heterocyclic compounds explored for their therapeutic potential, hydrazones have emerged as a promising scaffold. This class of compounds, characterized by the azomethine group (-NH–N=CH-), has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.

This guide focuses on a specific subclass: benzophenone phenylhydrazone derivatives . The incorporation of the benzophenone moiety is of particular interest, as related structures have been shown to possess significant antimicrobial efficacy, potentially through mechanisms that are less prone to existing resistance pathways. These notes provide a comprehensive overview of the synthesis, characterization, and evaluation of this compound derivatives as potential antimicrobial agents, intended to equip researchers with the foundational knowledge and practical protocols to explore this promising area of drug discovery.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between a substituted benzophenone and a substituted phenylhydrazine. The general reaction scheme is presented below. The selection of substituents on both the benzophenone and phenylhydrazine moieties allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

General Synthesis Protocol

This protocol outlines the synthesis of a this compound derivative via acid-catalyzed condensation.

Materials:

  • Substituted benzophenone (1.0 eq)

  • Substituted phenylhydrazine hydrochloride (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Acetate (optional, if using phenylhydrazine hydrochloride)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • To a round-bottom flask, add the substituted benzophenone (1.0 eq) and absolute ethanol to dissolve.

  • In a separate flask, dissolve the substituted phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of ethanol. Stir for 10 minutes at room temperature.[1]

  • Add the phenylhydrazine solution to the benzophenone solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate.

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, the product can be precipitated by pouring the reaction mixture into ice-cold water.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound derivative.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acidic medium protonates the carbonyl oxygen of the benzophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of the phenylhydrazine.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Excess Phenylhydrazine: Using a slight excess of phenylhydrazine helps to drive the reaction to completion.

  • Recrystallization: This purification technique is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the C=N (imine) and N-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N) in the compound, which should be within ±0.4% of the theoretical values.

Section 2: Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized this compound derivatives can be assessed using standardized in vitro methods. The following protocols for agar well diffusion and broth microdilution are widely accepted for determining the antimicrobial efficacy of novel compounds.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial and fungal strains

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve compounds)

Procedure:

  • Prepare MHA or SDA plates.

  • Inoculate the agar plates uniformly with the test microorganism using a sterile swab dipped in a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Aseptically punch wells (6 mm diameter) in the inoculated agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the dissolved compound at a specific concentration into each well.

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for at least 1 hour to allow for diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Multichannel micropipette

  • Synthesized compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Growth control (broth with inoculum)

  • Sterility control (broth only)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the dissolved compound at its highest concentration to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).

  • Add 100 µL of the inoculum to each well, except for the sterility control wells.

  • Set up the control wells:

    • Growth Control: 100 µL broth + 100 µL inoculum.

    • Negative Control: 100 µL broth + 100 µL solvent + 100 µL inoculum.

    • Sterility Control: 200 µL broth.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Section 3: Structure-Activity Relationship (SAR) and Mechanism of Action

Structure-Activity Relationship

While a comprehensive SAR study on a homologous series of benzophenone phenylhydrazones is not yet available in the literature, we can infer potential relationships based on studies of related compounds.

  • The Benzophenone Scaffold: The benzophenone moiety appears to be crucial for the antimicrobial activity of this class of compounds. Studies on benzophenone-based tetraamides have shown that this core structure is essential for their antibacterial effects.[2]

  • Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings of both the benzophenone and phenylhydrazine moieties are expected to significantly influence antimicrobial activity.

    • Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial activity. For instance, chloro-substitution on phenylhydrazone derivatives has been associated with high antimicrobial activity.[3]

    • Electron-donating groups (e.g., -OH, -OCH₃) can also modulate activity, and their effects can be position-dependent.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a critical role in its ability to penetrate the microbial cell membrane. A balance between hydrophilic and lipophilic properties is often required for optimal activity.

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives is still under investigation. However, evidence from studies on structurally similar benzophenone-containing compounds suggests that their primary target is the bacterial cell membrane .

Benzophenone-based antibiotics have been shown to cause membrane depolarization , leading to a disruption of the membrane potential.[2] This disruption can result in the leakage of essential intracellular components, such as potassium ions and proteins, ultimately leading to cell death. This mechanism is advantageous as it is less likely to be affected by existing resistance mechanisms that target intracellular processes.

G cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Evaluation cluster_analysis Analysis & Mechanism Benzophenone Substituted Benzophenone Phenylhydrazine Substituted Phenylhydrazine Condensation Acid-Catalyzed Condensation Derivative This compound Derivative Characterization Characterization (FTIR, NMR, MS) Screening Agar Well Diffusion (Screening) Characterization->Screening MIC Broth Microdilution (MIC Determination) Activity Antimicrobial Activity Data SAR Structure-Activity Relationship (SAR) MoA Mechanism of Action (MoA) Membrane Bacterial Cell Membrane Disruption

Workflow for the Development and Evaluation of this compound Derivatives.

Section 4: Data Presentation

The following table presents illustrative antimicrobial activity data for benzophenone derivatives against various microbial strains, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL. It is important to note that this data is compiled from studies on closely related benzophenone compounds and serves as a representative example due to the limited availability of a comprehensive dataset for a homologous series of benzophenone phenylhydrazones.

Compound TypeTest OrganismMIC (µg/mL)Reference
2,2′,4-TrihydroxybenzophenoneStaphylococcus aureus62.5 - 125[4]
2,2′,4-TrihydroxybenzophenoneEscherichia coli125 - 250[4]
2,2′,4-TrihydroxybenzophenonePseudomonas aeruginosa125[4]
Benzophenone-based TetraamideMRSA0.5 - 2.0 (mg/L)[2]
Benzophenone-based TetraamideVRE0.5 - 2.0 (mg/L)[2]
Benzophenone-based TetraamideE. coli0.5 - 2.0 (mg/L)[2]

Conclusion

This compound derivatives represent a promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis allows for the generation of diverse chemical libraries, which are essential for robust structure-activity relationship studies. The likely mechanism of action, involving the disruption of the microbial cell membrane, is a particularly attractive feature, as it may circumvent common resistance mechanisms. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of the next generation of antimicrobial therapeutics. Further investigation into this specific class of compounds is highly warranted and has the potential to yield novel drug candidates to combat the growing threat of antimicrobial resistance.

G BPH_Derivative This compound Derivative Interaction Interaction with Bacterial Cell Membrane BPH_Derivative->Interaction Depolarization Membrane Depolarization Interaction->Depolarization Leakage Leakage of Intracellular Components (Ions, Proteins) Depolarization->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed Mechanism of Antimicrobial Action.

References

  • Vooturi, S. K., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(16), 5020–5031. [Link]

  • de Oliveira, C. A. R., et al. (2017). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 8, 1939. [Link]

  • Ali, S., et al. (2017). Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. Asian Journal of Chemical Sciences, 2(3), 1-7. [Link]

  • Ravisankar, N., & Poorni, K. E. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2), 1649-1655. [Link]

  • Okhifo, A., et al. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. Journal of the Chemical Society of Nigeria, 44(2). [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition. CLSI. [Link]

  • Narayanan, R., & Poorani, K. E. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(02), 1649–1655. [Link]

Sources

Application Notes & Protocols: Evaluating the Insecticidal Activity of Benzophenone Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Pest Management

Benzophenone hydrazones are a versatile class of organic compounds characterized by the R¹R²C=N-NH₂ functional group, formed through the condensation of a benzophenone with a hydrazine derivative.[1] Historically recognized for their diverse biological activities, these compounds have emerged as a highly promising scaffold in the discovery of novel insecticides.[2] The initial discovery by DuPont in 1973 revealed their remarkable efficacy against a spectrum of agricultural pests, particularly Lepidoptera. This has spurred significant research into developing benzophenone hydrazone derivatives with enhanced potency, a wider action spectrum, and favorable toxicological profiles.[3]

A key advantage of this chemical class is its potential to introduce novel modes of action, which is critical for managing insect populations that have developed resistance to conventional insecticides like organophosphates and carbamates.[4] The structural flexibility of the benzophenone hydrazone backbone allows for extensive chemical modification. Through systematic structure-activity relationship (SAR) studies, researchers can fine-tune the molecule to optimize its insecticidal potency and selectivity, leading to the development of more effective and environmentally conscious pest management solutions.[5][6]

This guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the insecticidal efficacy of novel benzophenone hydrazone derivatives, designed for researchers in agrochemical discovery and development.

General Synthesis of Benzophenone Hydrazone Derivatives

The synthesis of benzophenone hydrazones is typically a straightforward condensation reaction. The core principle involves reacting a substituted benzophenone with a hydrazine or a hydrazine derivative (like a hydrazide) under acidic catalysis. The acid protonates the carbonyl oxygen of the benzophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

Rationale for Reagent Selection:

  • Substituted Benzophenones: The choice of substituents on the phenyl rings is the primary determinant of the final compound's biological activity. SAR studies have shown that halogen atoms and triflate or perhaloalkoxy groups, particularly at the 4-positions, are often crucial for high insecticidal efficacy.[5]

  • Hydrazine/Hydrazide Derivatives: The substituent on the hydrazine nitrogen (the acyl group in an acylhydrazone) also significantly modulates activity.[5] Using different hydrazides allows for the exploration of a wide chemical space to identify potent derivatives.

  • Acid Catalyst: A catalytic amount of a protic acid (e.g., acetic acid) is used to facilitate the reaction without causing unwanted side reactions.

Diagram: General Synthesis Scheme

G General Synthesis of Benzophenone Hydrazones cluster_product Product Benzophenone Substituted Benzophenone Plus1 + Hydrazine Substituted Hydrazine/Hydrazide Product Benzophenone Hydrazone Derivative Hydrazine->Product Reflux Acid Catalyst (e.g., H+) Solvent (e.g., Ethanol)

Caption: Reaction scheme for the synthesis of benzophenone hydrazone derivatives.

Protocol 2.1: Synthesis of a Generic 4,4'-Dichlorobenzophenone Acylhydrazone

This protocol describes a representative synthesis. Researchers must adapt molar equivalents, solvents, and reaction times based on the specific reactivity of their chosen substrates.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4,4'-dichlorobenzophenone in a suitable solvent such as ethanol.

  • Addition of Hydrazide: Add 1.1 equivalents of the desired substituted acylhydrazide to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzophenone is consumed (typically 4-8 hours).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol or a hexane/ethanol mixture to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the final compound with high purity.

  • Characterization: Confirm the structure and purity of the synthesized derivative using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[7]

Proposed Mechanism of Action

While the precise mechanism of action (MoA) can vary between different hydrazone derivatives, a prominent MoA for insecticidal hydrazones, such as the structurally related semicarbazone insecticide metaflumizone, involves the blockade of voltage-gated sodium channels in the insect's nervous system.[4]

Causality of the Mechanism:

  • Binding: The hydrazone molecule binds to a specific site on the sodium channel protein.

  • Channel Blockade: This binding locks the channel in an inactivated state, preventing the influx of sodium ions (Na+) that is necessary for the propagation of action potentials.

  • Nerve Impulse Disruption: The inability to transmit nerve impulses leads to a "flaccid paralysis" in the insect.

  • Lethal Effects: This paralysis results in the cessation of feeding and movement, ultimately leading to the insect's death.

Some derivatives have also been suggested to act on other neuronal targets, such as the γ-aminobutyric acid (GABA) receptor, which is another well-validated target for insecticides.[7][8]

Diagram: Proposed Neurological MoA

MoA Proposed Mechanism of Action at the Synapse cluster_neuron Insect Neuron Axon NaChannel Voltage-Gated Na+ Channel Paralysis Flaccid Paralysis Cessation of Feeding NaChannel->Paralysis No Action Potential NaIon Na+ Ions Compound Benzophenone Hydrazone Derivative Block Binding & Blockade Compound->Block Block->NaChannel Prevents Ion Influx Death Insect Death Paralysis->Death

Caption: Disruption of sodium ion channels in an insect neuron.

Protocols for Efficacy Evaluation

A tiered approach, starting with rapid in vitro screens followed by confirmatory in vivo assays, is the most efficient method for evaluating novel compounds.[8][9]

In Vitro Assay: Cell Viability Screen

Rationale: In vitro assays provide a cost-effective and high-throughput method for the initial screening of a large number of compounds to identify promising candidates.[9][10] They help establish a baseline cytotoxic concentration against insect cells, which can guide dose selection for whole-organism assays.[10][11]

Protocol 4.1.1: Cytotoxicity Assay using Spodoptera frugiperda (Sf9) Cells

  • Cell Culture: Culture Sf9 cells in a suitable insect cell culture medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum) at 27°C.

  • Cell Seeding: Seed the cells into a 96-well microplate at a density of approximately 2 x 10⁴ cells per well and allow them to attach for 12-24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each benzophenone hydrazone derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final test concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (negative control) and medium with 0.5% DMSO (solvent control).

  • Incubation: Incubate the plate for 48-72 hours at 27°C.

  • Viability Assessment (AlamarBlue® Assay): Add 10 µL of AlamarBlue® reagent to each well. Incubate for another 4-6 hours, or until a color change is observed in the control wells.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vivo Assays: Whole Organism Efficacy

Rationale: In vivo assays are essential to confirm the insecticidal activity in a complex biological system.[9] They account for factors such as compound penetration through the insect cuticle (contact toxicity) and metabolic degradation within the insect's gut (ingestion toxicity).[12]

Protocol 4.2.1: Larval Contact Toxicity Assay

This method is suitable for chewing pests like the larvae of Spodoptera littoralis or Plutella xylostella.[4][5]

  • Insect Rearing: Rear healthy, third-instar larvae under controlled conditions (25±2°C, 60-70% relative humidity).

  • Solution Preparation: Prepare a range of concentrations of the test compound in acetone or another suitable solvent.

  • Topical Application: Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each larva.

  • Controls: Treat two control groups: one with no application (untreated control) and one with 1 µL of solvent only (solvent control).

  • Observation: Place 10 treated larvae into a petri dish with a fresh food source (e.g., a cabbage leaf disc). Prepare at least three replicates for each concentration.

  • Data Collection: Record the number of dead or moribund larvae at 24, 48, and 72 hours post-treatment.

  • Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected % Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100.[13] Use probit analysis to determine the LD₅₀ (median lethal dose).

Protocol 4.2.2: Leaf-Dip Ingestion Assay

This protocol assesses toxicity via ingestion and is also suitable for lepidopteran larvae.[12]

  • Solution Preparation: Prepare aqueous emulsions of the test compounds at various concentrations using a small amount of surfactant (e.g., Triton X-100) to ensure even distribution.

  • Leaf Treatment: Dip leaf discs (e.g., cabbage, cotton) into the test solution for 30 seconds and allow them to air-dry.

  • Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce 10 third-instar larvae into the dish.

  • Controls: Use leaf discs dipped in water with surfactant as a control.

  • Data Collection & Analysis: Follow steps 5-7 from Protocol 4.2.1 to record mortality and calculate the LC₅₀ (median lethal concentration).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzophenone hydrazone scaffold has yielded critical insights into the structural features required for potent insecticidal activity.

  • Aromatic Ring Substitution: The nature and position of substituents on the two phenyl rings are paramount. Excellent activity is often observed when the 4-positions are substituted with a halogen (e.g., Cl, Br) and a triflate or perhaloalkoxy group.[5][14]

  • Hydrazone Moiety: The group attached to the hydrazone nitrogen plays a significant role in modulating potency. Acyl-type substituents have generally provided the best results.[5] The inclusion of carbonyl and sulfonyl groups near the hydrazone linkage can enhance the interaction with biological targets, thereby improving insecticidal activity.

  • Electron-Withdrawing Groups: The presence of weak electron-withdrawing groups on the phenyl rings can enhance insecticidal activity, whereas strong electron-withdrawing or electron-donating groups may be detrimental.[4]

Table 1: SAR Summary of Benzophenone Hydrazone Derivatives against S. littoralis
Base StructureR1 (Position 4)R2 (Position 4')R3 (on Hydrazone)Relative Activity (LC₅₀)Reference
Benzophenone Hydrazone-Cl-OCF₂CF₂H-COCH₃+++ (High)[5]
Benzophenone Hydrazone-Cl-OSO₂CF₃-CO₂CH₃++ (Moderate)[5]
Benzophenone Hydrazone-H-H-COCH₃- (Low/Inactive)[5]
Benzophenone Hydrazone-Cl-OCF₃-H+ (Low)[5]

Overall Experimental Workflow

The discovery and optimization of novel benzophenone hydrazone insecticides follow a logical, multi-step workflow.

Diagram: Drug Discovery & Evaluation Workflow

workflow Workflow for Insecticide Discovery & Evaluation cluster_chem Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Optimization Design SAR-Guided Design Synth Synthesis & Purification Design->Synth Iterative Cycle Char Structural Characterization Synth->Char Iterative Cycle InVitro In Vitro Screening (Cell Viability - IC50) Char->InVitro Iterative Cycle InVivo In Vivo Assays (Contact/Ingestion - LC50/LD50) InVitro->InVivo Iterative Cycle SAR SAR Analysis InVivo->SAR Iterative Cycle LeadOpt Lead Optimization SAR->LeadOpt Iterative Cycle LeadOpt->Design Iterative Cycle

Caption: From compound design to lead optimization.

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  • Augustine, D., et al. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Frontiers in Physiology, 12, 706111. [Link]

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  • Lubej, M. (2022). Graphviz (create charts and diagrams with Python). DragonPy Meetup. [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Ferreira, I., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7622. [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. [Link]

  • El-Gaby, M. S. A., et al. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

  • Singh, R. P., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Critical Reviews in Analytical Chemistry, 52(5), 1017-1051. [Link]

  • El-Gaby, M. S. A., et al. (2023). Current Chemistry Letters 12 (2023) - * Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

  • Held, F., et al. (2021). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry, 64(10), 6943-6959. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Benzophenone Phenylhydrazone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzophenone phenylhydrazone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the reaction dynamics. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Overview: The Chemistry of Hydrazone Formation

The synthesis of this compound is a classic condensation reaction between benzophenone and phenylhydrazine.[1] This reaction is a cornerstone of organic synthesis, often serving as a precursor for more complex molecules, including those with potential applications in pharmaceuticals and materials science.[1][2][3][4] The core transformation involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.

Understanding the acid-catalyzed mechanism is fundamental to optimizing the reaction yield. The process is pH-dependent and involves several equilibrium steps.[5][6]

Reaction Mechanism: Acid-Catalyzed Formation

The reaction proceeds through a two-stage nucleophilic addition-elimination mechanism, which is greatly accelerated by an acid catalyst.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of benzophenone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.[6]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as water or another molecule of phenylhydrazine) removes a proton from the nitrogen, regenerating the acid catalyst and yielding the final this compound product.[6]

reaction_mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism cluster_0 Activation & Attack cluster_1 Dehydration Benzophenone Benzophenone Activated_Carbonyl Protonated Benzophenone Benzophenone->Activated_Carbonyl + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Intermediate + Phenylhydrazine Phenylhydrazine Phenylhydrazine Carbinolamine Carbinolamine Tetrahedral_Intermediate->Carbinolamine Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Product Benzophenone Phenylhydrazone Iminium_Ion->Product - H+

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Q1: Why is my yield of this compound consistently low?

A1: A low yield is a multifaceted issue that can stem from several factors. A systematic approach is crucial for diagnosis.

  • Suboptimal pH: The reaction is heavily pH-dependent. The optimal range is typically mildly acidic (pH 4-6).[5]

    • Causality: If the pH is too low (highly acidic), the phenylhydrazine nucleophile becomes protonated and non-nucleophilic. If the pH is too high (neutral or basic), the final dehydration step to eliminate water is not efficiently catalyzed and becomes the rate-limiting step.[5][6]

    • Solution: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.[5][7]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: Steric hindrance from the two phenyl groups on benzophenone can slow the reaction rate.

    • Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 60-80°C).[7][8] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the benzophenone starting material is consumed.[5][7]

  • Reagent Quality: The purity and stability of your reagents are paramount.

    • Causality: Phenylhydrazine can oxidize and degrade over time, appearing as a dark, viscous liquid. Impurities in the benzophenone can also interfere with the reaction.

    • Solution: Use freshly opened or purified phenylhydrazine. Ensure the quality of the benzophenone.[5]

  • Choice of Solvent: The solvent plays a key role in reaction efficiency.

    • Causality: The solvent must effectively dissolve the reactants while facilitating the reaction.

    • Solution: Protic solvents like absolute ethanol or methanol are commonly used and highly effective.[5][9] Ethylene glycol can also be used, particularly for reactions requiring higher temperatures.[10][11] Ensure the solvent is anhydrous if possible, as excess water can shift the equilibrium away from the product.[12]

Q2: I'm observing a significant amount of a high-melting-point, insoluble white solid as a byproduct. What is it and how can I prevent it?

A2: This is a classic problem in this synthesis. The byproduct is almost certainly benzophenone azine .[9][12]

  • Formation Mechanism: Benzophenone azine forms when one molecule of hydrazine reacts with two molecules of benzophenone. This occurs when the concentration of benzophenone is high relative to phenylhydrazine, or when the initially formed hydrazone reacts with another molecule of benzophenone.[12]

  • Prevention Strategies: The key is to maintain a constant, high local concentration of phenylhydrazine relative to benzophenone throughout the reaction.

    • Adjust Molar Ratio: Use a significant molar excess of phenylhydrazine. Ratios of 1:2 to 1:4 (benzophenone:phenylhydrazine) are commonly recommended to drive the reaction towards the desired product.[9][12]

    • Slow Addition: Instead of mixing the reagents all at once, add the benzophenone solution slowly and dropwise to a vigorously stirred solution of phenylhydrazine.[9] This ensures that each molecule of benzophenone encounters a large excess of the nucleophile, minimizing the chance of azine formation.[12]

Q3: The reaction is proceeding very slowly or appears to have stalled. How can I increase the rate?

A3: Several kinetic factors can be adjusted to accelerate the reaction.

  • Acid Catalysis: As detailed in the mechanism, a catalyst is essential for an efficient reaction.

    • Causality: The catalyst protonates the carbonyl, making it a much stronger electrophile.[6]

    • Solution: If you are not already using one, add a catalytic amount of acid. Acetic acid is common, but stronger acids like p-toluenesulfonic acid have also been used effectively.[9]

  • Temperature Control: Reaction rates are temperature-dependent.

    • Causality: Increasing the temperature provides the molecules with more kinetic energy, increasing the frequency and energy of collisions, and helping to overcome the activation energy barrier.

    • Solution: Gently heat the reaction mixture. Refluxing in ethanol (approx. 78°C) is a very common and effective condition.[9] Studies have shown that increasing the temperature up to 80°C can significantly enhance the yield and reduce reaction time.[8] However, be cautious, as excessive heat can promote side reactions or degradation.[5]

Q4: What is the most effective method for purifying the final product?

A4: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Procedure: The crude product is typically dissolved in a minimum amount of hot solvent, such as ethanol or methanol, and allowed to cool slowly.[13] The pure hydrazone will crystallize out, leaving impurities behind in the solvent. The crystals can then be collected by filtration.[9][14]

  • Washing: A simple wash can sometimes be sufficient.

    • Procedure: If the primary impurity is unreacted phenylhydrazine or the azine, washing the crude solid with a solvent in which the product has low solubility (like cold petroleum ether or n-butanol) can be effective.[14][15]

  • Column Chromatography: While possible, this is generally reserved for small-scale syntheses or when recrystallization fails to remove a persistent impurity.[9][16]

troubleshooting_workflow Figure 2: Troubleshooting Workflow start Low Yield? check_ratio Is Phenylhydrazine in Excess (≥2:1)? start->check_ratio Yes check_ph Is pH Mildly Acidic (pH 4-6)? check_ratio->check_ph Yes solution_ratio Increase Phenylhydrazine Ratio (e.g., 3:1 or 4:1). Add Benzophenone slowly. check_ratio->solution_ratio No check_temp_time Sufficient Temp & Reaction Time? check_ph->check_temp_time Yes solution_ph Add catalytic Acetic Acid. check_ph->solution_ph No check_purification Product Lost During Workup? check_temp_time->check_purification Yes solution_temp_time Increase Temperature (60-80°C) &/or extend reaction time. Monitor by TLC. check_temp_time->solution_temp_time No solution_purification Optimize recrystallization solvent. Minimize transfers. check_purification->solution_purification No

Sources

Technical Support Center: Benzophenone Phenylhydrazone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of benzophenone phenylhydrazone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important reaction. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a classic condensation reaction between benzophenone (a ketone) and phenylhydrazine. The nucleophilic nitrogen of the phenylhydrazine attacks the electrophilic carbonyl carbon of the benzophenone, followed by the elimination of a water molecule to form a C=N double bond, characteristic of a hydrazone. An acid catalyst, such as acetic acid, is typically employed to facilitate the dehydration step.[1][2]

Q2: Why is the purity of my starting materials so critical?

A2: The principle of "garbage in, garbage out" is highly applicable here. Impurities in your starting materials will either carry through to the final product or participate in side reactions. For instance, commercial benzophenone can contain benzhydrol, which will not react and will need to be removed later.[3] Phenylhydrazine is notoriously unstable and prone to oxidation, especially if it is old or has been improperly stored.[4] Using aged phenylhydrazine can introduce a host of colored impurities that are difficult to remove.

Q3: My final product has a yellow or orange tint, not the expected pale-yellow/white crystals. What happened?

A3: A distinct yellow or orange coloration is almost always due to the oxidation of phenylhydrazine.[4][5] Phenylhydrazine can be oxidized by atmospheric oxygen, a process that can be accelerated by heat and trace metal ions.[4] This leads to the formation of highly colored byproducts like azobenzene. To prevent this, it is advisable to use freshly distilled or high-purity phenylhydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if color is a persistent issue.

Q4: What is benzophenone azine and why is it the most common byproduct?

A4: Benzophenone azine is a symmetrical molecule formed when two molecules of benzophenone react with one molecule of hydrazine (if hydrazine is used as a precursor or contaminant) or when the desired this compound product reacts with a second molecule of benzophenone.[6] Its formation is particularly favored if there is a stoichiometric excess of benzophenone relative to phenylhydrazine.[6]

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental problems with a focus on causal relationships and practical solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction seems to have stalled, and TLC analysis shows significant amounts of unreacted benzophenone. What's the cause?

  • Answer & Solution: This points to an incomplete reaction. Several factors could be at play:

    • Insufficient Reaction Time/Temperature: This condensation reaction requires adequate time and energy to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.[6] Refluxing in a solvent like ethanol for several hours is a common practice.[7]

    • Ineffective Catalysis: The dehydration step is acid-catalyzed. If you are using a solvent like ethanol, adding a few drops of glacial acetic acid can significantly accelerate the reaction rate.

    • Poor Quality Phenylhydrazine: If the phenylhydrazine has degraded, its effective concentration is lower than calculated, leading to an incomplete reaction. Use high-purity, fresh phenylhydrazine.

Issue 2: Product Fails to Crystallize or Oils Out

  • Question: After cooling the reaction mixture, my product is an oil, not the expected solid. How can I induce crystallization?

  • Answer & Solution: Oiling out occurs when the product is insoluble in the solvent at low temperatures but its melting point is below the temperature of the solution.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid this compound from a previous batch, add a tiny crystal to the solution. This will act as a template for crystallization.

    • Solvent Adjustment: The solvent polarity may not be optimal. If the product is too soluble, you can try adding a small amount of a non-polar co-solvent (an "anti-solvent") like water or hexane dropwise until persistent turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Re-dissolve and Slow Cool: Heat the mixture to re-dissolve the oil, then allow it to cool to room temperature very slowly, followed by cooling in an ice bath. Slower cooling promotes the formation of a more ordered crystal lattice.

Issue 3: Melting Point of the Final Product is Broad and/or Depressed

  • Question: My product's melting point is 102-108°C, which is much broader than the literature value. What does this indicate?

  • Answer & Solution: A broad melting point range is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice, requiring less energy to melt. The most likely culprits are unreacted starting materials or the benzophenone azine byproduct.[6]

    • Solution: The product requires further purification. Recrystallization from a suitable solvent like ethanol is the most effective method.[6] If benzophenone azine is suspected, a pre-wash with cold petroleum ether can be very effective as the azine is highly insoluble in it, while the desired hydrazone has some solubility.[6][7]

Key Impurity Profiles

This table summarizes the common impurities encountered during the synthesis.

Impurity NameFormation MechanismTypical Analytical SignatureRecommended Purification Method
Unreacted Benzophenone Incomplete reaction; incorrect stoichiometry.Appears as a separate spot on TLC.Recrystallization.[8]
Unreacted Phenylhydrazine Incorrect stoichiometry; can oxidize.Can cause product discoloration (yellow/brown).Recrystallization; product washing.
Benzophenone Azine Reaction of product with excess benzophenone.[6]Higher melting point than product; very insoluble in non-polar solvents.Wash crude product with cold petroleum ether.[7]
Phenylhydrazine Oxidation Products Air oxidation of phenylhydrazine, often autocatalytic.[4]Leads to highly colored (yellow, orange, red) impurities.Use fresh phenylhydrazine; run under inert gas. Purify via recrystallization.
E/Z Isomers Geometric isomers around the C=N bond.[9]May appear as two very close spots on TLC or broadened NMR peaks.The E-isomer is generally more stable. Isomerization can sometimes be thermally or photochemically induced.[10] Column chromatography can separate them if necessary.

Diagrams: Visualizing the Chemistry

Primary Synthesis Pathway

Synthesis Benzophenone Benzophenone Intermediate Hemiaminal Intermediate Benzophenone->Intermediate + Phenylhydrazine Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Product Benzophenone Phenylhydrazone Intermediate->Product - H₂O (Acid Catalyst) Water H₂O

Formation of Benzophenone Azine Byproduct

AzineFormation Product Benzophenone Phenylhydrazone Azine Benzophenone Azine Product->Azine + Benzophenone Benzophenone Benzophenone (Excess) Benzophenone->Azine Phenylamine Phenylamine

Troubleshooting Workflow

Troubleshooting start Synthesis Complete check_purity Assess Crude Purity (TLC, Melting Point) start->check_purity low_yield Low Yield? check_purity->low_yield purity_ok Purity Acceptable? pet_ether_wash Wash with Cold Petroleum Ether purity_ok->pet_ether_wash No (Azine Suspected) final_product Pure Product purity_ok->final_product Yes low_yield->purity_ok No optimize_rxn Optimize Reaction: - Increase Time/Temp - Check Catalyst - Use Fresh Reagents low_yield->optimize_rxn Yes recrystallize Recrystallize (e.g., from Ethanol) recrystallize->check_purity pet_ether_wash->recrystallize

Analytical and Purification Protocols

Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel coated TLC plates. Draw a light pencil line ~1 cm from the bottom (the origin).

  • Solvent System (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A 4:1 or 3:1 (Hexane:Ethyl Acetate) ratio is typically effective.

  • Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (like ethyl acetate). Use a capillary tube to spot a small amount onto the origin. Also spot the benzophenone starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Benzophenone and this compound are UV active. The product should have a different Rf value than the starting material. The reaction is complete when the benzophenone spot has disappeared.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Ethanol is a highly effective solvent for this purpose.[6] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or benzophenone azine), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent. Confirm purity by taking a sharp melting point.

References

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • Smith, L. I., & Howard, K. L. (1949). Diphenyldiazomethane. Organic Syntheses, 29, 35. doi:10.15227/orgsyn.029.0035. Available at [Link]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. Retrieved from [Link]

  • Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]

  • Feringa, B. L., et al. (2019). Light‐induced Z/E isomerization of the parent phenyl hydrazone. ResearchGate. Retrieved from [Link]

  • Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1666. doi:10.1039/J39690001663. Available at [Link]

  • Google Patents. (2012). Synthesis method of benzophenone hydrazone. CN102503853A.
  • Aprahamian, I., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6903. Retrieved from [Link]

  • Gholami, M., et al. (2023). Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research, 8(3), 205-214. Retrieved from [Link]

  • Google Patents. (2018). Method for purifying and separating benzophenone. CN108586224B.
  • Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate. Retrieved from [Link]

  • Hardie, R. L., & Thomson, R. H. (1957). The oxidation of phenylhydrazine. Journal of the Chemical Society (Resumed), 2512-2515. doi:10.1039/JR9570002512. Available at [Link]

  • Bellamy, A. J., & Hunter, J. (1976). E/Z-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone. Journal of the Chemical Society, Perkin Transactions 1, 456-458. Retrieved from [Link]

  • Ali, A., et al. (2017). Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. Asian Journal of Organic & Medicinal Chemistry, 2(3), 1-7. Retrieved from [Link]

  • Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5(1), 76. Retrieved from [Link]

  • Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Derivative-spectrophotometric-analysis-of-(as-an-Walash-El-Enany/8b4f0e5728a4918e9c4033b00020468e83344d5c]([Link]

  • Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Retrieved from [Link]

  • Li, Q., et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PLoS One, 12(4), e0175532. Retrieved from [Link]

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"side reactions in the formation of benzophenone phenylhydrazone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of benzophenone phenylhydrazone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols. Our goal is to help you navigate the common challenges and side reactions inherent in this classic condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the formation of this compound?

A1: The reaction is a nucleophilic addition-elimination, also known as a condensation reaction. The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral intermediate called an aminomethanol (or carbinolamine). This intermediate is unstable and, under mild acid catalysis, readily eliminates a molecule of water to form the final, stable C=N double bond of the phenylhydrazone.[1][2]

Q2: Why is a mild acid catalyst, like acetic acid, typically required?

A2: The reaction rate is significantly enhanced by mild acid catalysis. The acid protonates the carbonyl oxygen of benzophenone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenylhydrazine.[1] However, using a strong acid is counterproductive. Strong acids will protonate the phenylhydrazine nucleophile, deactivating it and halting the reaction. Therefore, a weak acid like acetic acid provides the optimal pH to catalyze the reaction without inhibiting the nucleophile.

Q3: What are the most common side reactions I should be aware of?

A3: The primary side reactions of concern are the oxidation of the phenylhydrazine reagent and, under certain conditions, the acid-catalyzed rearrangement of the product into an indole derivative (the Fischer-Indole synthesis).[3][4] Another potential byproduct is benzophenone azine, though this is more common when using hydrazine (H₂N-NH₂) rather than a substituted hydrazine.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: My reaction mixture turned dark brown or black upon adding phenylhydrazine.

Question: I was expecting a yellow or orange precipitate, but my solution turned dark and tarry. What is causing this discoloration and is the reaction salvageable?

Answer & Causality:

This is a classic sign of phenylhydrazine oxidation . Phenylhydrazine is highly sensitive to oxidation, especially in the presence of air (oxygen), metal ion impurities (like Cu²⁺), or excessive heat.[3][6] The oxidation process is a complex radical chain reaction that produces a variety of colored byproducts, including phenyldiazene, benzene, and polymeric tars.[3][7]

Recommended Solutions:

  • Reagent Purity: Use freshly opened or purified phenylhydrazine. If the reagent is old or discolored (yellow/brown), it should be distilled under vacuum before use.

  • Inert Atmosphere: For best results, degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, which is a key oxidant.[6]

  • Solvent Choice: Ensure your solvent is free of metal impurities. Using a chelating agent like EDTA can sometimes help by sequestering catalytic metal ions.[3]

  • Temperature Control: Avoid excessive heating. The condensation reaction is typically efficient at or slightly above room temperature.

Is it salvageable? If significant darkening has occurred, the yield will be compromised. It is often best to discard the reaction and restart with purified reagents and stricter atmospheric control. Attempting to purify the desired product from the tarry mixture is usually difficult and inefficient.

Problem 2: The yield of my this compound is very low.

Question: I followed the procedure, but my isolated yield is less than 50%. What factors could be contributing to this poor conversion?

Answer & Causality:

Low yield can stem from several issues, ranging from reagent quality to suboptimal reaction conditions and even the workup procedure.

Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action
Impure Reagents Old benzophenone may contain unreacted starting materials from its own synthesis. Degraded phenylhydrazine (see Problem 1) is unavailable for the main reaction.Use recrystallized benzophenone and freshly distilled phenylhydrazine. Verify purity by melting point or TLC.
Incorrect Stoichiometry Phenylhydrazine is prone to degradation, so using a strict 1:1 molar ratio may result in an effective deficit of the nucleophile.Use a slight excess (e.g., 1.05 to 1.1 equivalents) of phenylhydrazine to ensure the complete conversion of benzophenone.
Suboptimal pH If the medium is too acidic, the phenylhydrazine is protonated and deactivated. If it's not acidic enough, the carbonyl activation and dehydration steps are slow.[1]Add a catalytic amount (e.g., a few drops) of glacial acetic acid. Do not use strong acids like HCl or H₂SO₄.
Incomplete Reaction The reaction may not have reached equilibrium or completion.Increase the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the benzophenone spot disappears.
Loss During Workup The product has some solubility in common organic solvents. Excessive washing or using an unsuitable recrystallization solvent can lead to significant product loss.Minimize the volume of solvent used for washing the crude product. For recrystallization, use a solvent like ethanol where the product has high solubility when hot and low solubility when cold.[8]

Problem 3: I am seeing an unexpected byproduct that I suspect is an indole.

Question: My reaction was performed with a strong acid catalyst at a high temperature, and my analytical data (NMR/MS) suggests the formation of an indole, not the hydrazone. How did this happen?

Answer & Causality:

You have inadvertently initiated the Fischer-Indole Synthesis .[4][9] this compound is the key intermediate in this reaction. In the presence of a strong acid (Brønsted or Lewis) and heat, the hydrazone tautomerizes to an enamine form. This is followed by a[10][10]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia (NH₃) to form a stable, aromatic indole ring.[4][9]

Because benzophenone itself does not have α-protons, its phenylhydrazone cannot tautomerize to the required enamine intermediate to undergo the classic Fischer-Indole synthesis. This side reaction is more relevant when using ketones or aldehydes that do have α-protons. However, under harsh enough conditions, other rearrangements or fragmentation pathways can be initiated. The key takeaway is that harsh acidic and thermal conditions are detrimental to isolating the hydrazone product.

Recommended Solutions:

  • Avoid Strong Acids: Never use strong acids like H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂ or BF₃ if your target is the hydrazone.[9][11] Stick to catalytic amounts of weak acids like acetic acid.

  • Control Temperature: Run the reaction at a moderate temperature (e.g., room temperature to a gentle reflux in ethanol). High temperatures provide the activation energy for the rearrangement.

  • Isolate the Product: Once the hydrazone has formed, isolate it before attempting any subsequent reactions that require harsh conditions.

Visualizing Reaction Pathways

Main Reaction and Key Side Reaction

The following diagram illustrates the desired condensation pathway versus the primary degradation pathway for the phenylhydrazine reagent.

G benzophenone Benzophenone intermediate Aminomethanol Intermediate benzophenone->intermediate + Phenylhydrazine (Nucleophilic Attack) phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate product Benzophenone Phenylhydrazone intermediate->product - H₂O (Dehydration) phenylhydrazine_side Phenylhydrazine degradation Oxidative Degradation (Radical Intermediates) phenylhydrazine_side->degradation oxidants O₂, Metal Ions oxidants->degradation Initiation TroubleshootingWorkflow start Synthesis Issue Encountered issue_color Reaction Dark/Tarry? start->issue_color issue_yield Yield < 70%? issue_color->issue_yield No sol_color Cause: Phenylhydrazine Oxidation - Use Purified Reagents - Use Inert Atmosphere - Control Temperature issue_color->sol_color Yes issue_impurity Unexpected Product? issue_yield->issue_impurity No sol_yield Troubleshoot Yield: 1. Check Reagent Purity/Stoichiometry 2. Optimize pH (Catalytic Acetic Acid) 3. Monitor with TLC for Completion 4. Refine Workup/Recrystallization issue_yield->sol_yield Yes sol_impurity Cause: Fischer-Indole Conditions - AVOID Strong Acids (HCl, H₂SO₄, ZnCl₂) - AVOID High Temperatures issue_impurity->sol_impurity Yes end Successful Synthesis issue_impurity->end No sol_color->start Restart sol_yield->end sol_impurity->start Restart

Caption: Troubleshooting flowchart for this compound synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling for the common side reactions discussed above.

Materials:

  • Benzophenone (high purity)

  • Phenylhydrazine (freshly distilled)

  • Absolute Ethanol (degassed)

  • Glacial Acetic Acid

  • Two-necked round-bottom flask

  • Condenser

  • Nitrogen/Argon inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Set up the flask for reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, dissolve 10.0 g (0.055 mol) of benzophenone in 75 mL of degassed absolute ethanol. Stir until fully dissolved.

  • Addition of Nucleophile: In a separate container, weigh 6.5 g (0.060 mol, ~1.1 eq) of freshly distilled phenylhydrazine. Add this to the benzophenone solution via syringe or dropping funnel.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The product will begin to precipitate as a pale yellow solid, typically within 30-60 minutes. Monitor the reaction via TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the benzophenone starting material is consumed. If the reaction is slow, it may be gently warmed to 40-50°C.

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted phenylhydrazine or soluble impurities.

  • Drying: Dry the product under vacuum. The expected yield of this compound (m.p. 105-107°C) should be high (>90%).

  • Purification (if necessary): If the product's melting point is low or it appears discolored, it can be recrystallized from hot ethanol. [8]

References

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
  • Hardie, R. L., & Thomson, R. H. (1957). The Oxidation of Phenylhydrazine. Journal of the Chemical Society, 488.
  • BenchChem. (2025). Technical Support Center: Synthesis of Benzophenone Hydrazone. BenchChem.
  • Kauffman, G. B., & Sugisaka, N. (1966). The oxidation of phenylhydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 110-112.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Wikipedia. (2023). Fischer indole synthesis. Wikipedia.
  • El-Seedi, H. R., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54063.
  • Chemistry Stack Exchange. (2024). Mechanism for the formation of cyclohexanone phenylhydrazone. Chemistry Stack Exchange.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Sarella, S., et al. (1987). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoa[1]nnulenes. Journal of the Chemical Society, Perkin Transactions 2, 741-745.

  • ResearchGate. (2020). How to purify hydrazone?.

Sources

Technical Support Center: Troubleshooting Low Yield in Benzophenone Phenylhydrazone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of benzophenone phenylhydrazone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yield. Here, we address common issues through a structured, question-and-answer format, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Introduction: The Fischer Indole Synthesis Precursor

The formation of this compound is a classic condensation reaction between benzophenone and phenylhydrazine. It is a critical first step in the well-known Fischer indole synthesis, a widely used method for synthesizing indole rings, which are prevalent in many pharmaceuticals. Achieving a high yield in this initial hydrazone formation is paramount for the overall success of the subsequent cyclization. This guide will walk you through potential pitfalls and their remedies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned dark brown/black, and the yield of the desired white crystalline product is very low. What is happening?

This is a common observation and typically points to the degradation of phenylhydrazine.

  • Causality: Phenylhydrazine is susceptible to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen. This oxidation process leads to the formation of colored impurities, including tar-like substances, which can contaminate your product and complicate purification, ultimately reducing the isolated yield. The use of phenylhydrazine hydrochloride, which is more stable, followed by in-situ neutralization can sometimes mitigate this.

  • Troubleshooting Workflow:

    cluster_0 Problem: Dark Reaction Mixture & Low Yield cluster_1 Potential Cause: Phenylhydrazine Degradation cluster_2 Solutions start Dark Reaction Mixture cause1 Phenylhydrazine Oxidation Due to: - High Temperature - Air Exposure - Impure Reagent start->cause1 solution1 Lower Reaction Temperature e.g., Room temperature or 0-5 °C initially cause1->solution1 solution2 Use an Inert Atmosphere Purge with Nitrogen or Argon cause1->solution2 solution3 Purify Phenylhydrazine Vacuum distillation before use cause1->solution3 solution4 Use Phenylhydrazine HCl Neutralize in-situ with a base like sodium acetate cause1->solution4

    Caption: Troubleshooting workflow for a dark reaction mixture.

  • Recommended Action:

    • Purify Phenylhydrazine: If the reagent is old or discolored (yellow/brown), it should be purified by vacuum distillation before use.

    • Control Temperature: Run the reaction at room temperature or even cooler (e.g., in an ice bath) initially, especially during the addition of reagents.

    • Inert Atmosphere: For sensitive applications, consider running the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.

Q2: The reaction seems to stall, and I'm recovering a significant amount of unreacted benzophenone. How can I drive the reaction to completion?

This issue points towards an unfavorable reaction equilibrium or insufficient activation. The formation of a hydrazone from a ketone and a hydrazine is a reversible condensation reaction that produces water as a byproduct.

  • Causality & The Role of Acid Catalysis: The reaction mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone. This is followed by a dehydration step to form the C=N double bond of the hydrazone. The overall reaction is acid-catalyzed. A catalytic amount of acid, such as acetic acid, protonates the carbonyl oxygen of the benzophenone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenylhydrazine.

    G Benzophenone Benzophenone ProtonatedBenzophenone Protonated Benzophenone (More Electrophilic) Benzophenone->ProtonatedBenzophenone + H+ Phenylhydrazine Phenylhydrazine Intermediate Carbinolamine Intermediate ProtonatedBenzophenone->Intermediate + Phenylhydrazine Product This compound Intermediate->Product - H2O, -H+ Product->Intermediate + H2O, +H+ Water Water H_plus H+ (from Acetic Acid) H_plus2 H+

    Caption: Simplified reaction mechanism with acid catalysis.

  • Troubleshooting Steps:

    • Introduce a Catalyst: If not already present, add a catalytic amount of glacial acetic acid to the reaction mixture. Typically, a few drops are sufficient.

    • Remove Water: According to Le Châtelier's principle, removing water will shift the equilibrium towards the product side. This can be achieved by:

      • Using a Dean-Stark apparatus if the reaction is run at reflux in a suitable solvent like toluene.

      • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture, though this can complicate workup.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Ethanol is commonly used as it dissolves the reactants well.

Q3: My yield is low after recrystallization. How can I improve the recovery of my product?

Significant product loss during purification is a frequent cause of low overall yield. This usually comes down to the choice of recrystallization solvent.

  • The Principle of Recrystallization: The ideal recrystallization solvent should dissolve the solute (your product) poorly at low temperatures but have high solubility at high temperatures. It should also either not dissolve the impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.

  • Solvent Selection Table for this compound:

SolventSolubility at Room TempSolubility at Boiling PointComments
Ethanol Sparingly solubleVery solubleA commonly used and effective solvent. Allows for good crystal formation upon cooling.
Methanol Slightly more soluble than in ethanolVery solubleCan sometimes lead to lower recovery if the product is too soluble at room temperature.
Hexane InsolubleSparingly solubleCan be used as a co-solvent with a more polar solvent to induce precipitation.
Water InsolubleInsolubleNot suitable as a primary solvent but can be used for washing the crude product.
  • Protocol for Optimal Recrystallization:

    • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol. Using an excess of solvent will result in a significant portion of your product remaining dissolved even after cooling, thus lowering your yield.

    • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., by immediately placing it in an ice bath) will lead to the formation of small, often impure crystals.

    • Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place it in an ice bath to maximize the precipitation of the product.

    • Washing: After filtering the crystals, wash them with a small amount of ice-cold ethanol. Using room temperature or warm solvent will redissolve some of your product.

Summary of Key Parameters and Recommended Conditions

ParameterRecommendationRationale
Reactant Purity Use freshly distilled phenylhydrazine and pure benzophenone.Impurities can lead to side reactions and product contamination.
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of phenylhydrazine.Helps to drive the reaction to completion, especially if the benzophenone is the limiting reagent.
Catalyst Add a catalytic amount (e.g., 1-2% v/v) of glacial acetic acid.Protonates the carbonyl group, making it more electrophilic and accelerating the reaction.
Solvent Ethanol is a common and effective choice.Effectively dissolves reactants while allowing for good product precipitation upon cooling.
Temperature Room temperature or gentle warming (40-60°C).Balances reaction rate with the stability of phenylhydrazine. Avoid high heat to prevent degradation.
Purification Recrystallization from a minimal amount of hot ethanol.Ensures high purity with minimal loss of product.

Experimental Protocol Example

This is a standard laboratory procedure for the synthesis of this compound.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g of benzophenone in 25 mL of 95% ethanol.

  • Reagent Addition: To this solution, add 2.8 mL of phenylhydrazine followed by 0.5 mL of glacial acetic acid.

  • Reaction: Swirl the flask to ensure thorough mixing. Allow the mixture to stand at room temperature. The product will begin to precipitate. For a higher yield, the mixture can be gently warmed on a water bath for a short period, but this increases the risk of side reactions.

  • Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to obtain the final product.

References

  • Oxidation of Phenylhydrazine: While a specific paper on this compound synthesis might not focus on this, the general instability of phenylhydrazine is well-documented in organic chemistry literature. For a general understanding, see resources on the handling of hydrazines. A representative text is "Vogel's Textbook of Practical Organic Chemistry" by A.I. Vogel et al.
  • Mechanism of Imine and Hydrazone Formation: The acid-catalyzed mechanism is a fundamental concept in organic chemistry. Any standard undergraduate organic chemistry textbook will cover this in detail. For an online resource, see the LibreTexts Chemistry library: [Link]

  • Experimental Procedure: Many university lab manuals provide similar procedures. A representative example can be found from the University of Toronto: [Link]

Technical Support Center: Alternative Synthetic Routes for Benzophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of benzophenone phenylhydrazone. Moving beyond the classical condensation reaction, we explore alternative, modern synthetic routes and provide detailed troubleshooting guides and frequently asked questions to address common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Part 1: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yielded primarily benzophenone azine as a byproduct. How can I prevent this?

A1: This is the most common issue in this synthesis. Benzophenone azine forms when a molecule of the desired hydrazone reacts with a second molecule of benzophenone. This side reaction is favored when there is a localized high concentration of benzophenone relative to the phenylhydrazine.

  • Root Cause Analysis: The nitrogen atom of the newly formed this compound can act as a nucleophile, attacking another benzophenone molecule, especially under conditions that are too harsh or with incorrect stoichiometry.

  • Solutions & Optimization:

    • Molar Ratio Adjustment: Ensure a significant excess of phenylhydrazine. A molar ratio of at least 1:1.5 (Benzophenone:Phenylhydrazine) is recommended, with ratios of 1:2 or higher often providing better results in minimizing azine formation.[1][2]

    • Slow Reagent Addition: Add the benzophenone (or a solution of it) slowly and dropwise to the phenylhydrazine solution while maintaining vigorous stirring. This technique ensures that benzophenone is immediately met with an excess of the hydrazine, kinetically favoring the formation of the desired hydrazone.[2]

    • Temperature Control: While heat is often used to drive the reaction, excessive temperatures can promote the formation of the more thermodynamically stable azine byproduct. Consider running the reaction at a lower temperature for a longer duration.

Azine_Formation cluster_reactants Reactants cluster_products Reaction Pathways BP Benzophenone BPH Benzophenone Phenylhydrazone (Desired Product) BP->BPH + Phenylhydrazine (Excess) Azine Benzophenone Azine (Byproduct) PH Phenylhydrazine BPH->Azine + Benzophenone (Insufficient Hydrazine)

Caption: Competing pathways for the formation of this compound vs. the azine byproduct.

Q2: The reaction is sluggish and gives a low yield, even with an appropriate catalyst. What factors could be at play?

A2: Slow reaction rates often point to issues with activation energy, reagent purity, or the catalytic environment.

  • Root Cause Analysis: The initial nucleophilic attack of the hydrazine on the carbonyl carbon of benzophenone is the rate-determining step and is often pH-dependent.[3] Benzophenone is also sterically hindered, which can slow the reaction compared to aldehydes.

  • Solutions & Optimization:

    • Catalyst Choice: While often performed with a simple acid catalyst like acetic acid, the choice of catalyst is critical. For reactions near neutral pH, specialized organocatalysts like 5-methoxyanthranilic acid or 2-aminobenzenephosphonic acids have been shown to be superior to traditional aniline catalysts by facilitating intramolecular proton transfer.[4][5]

    • Reagent Purity: Ensure that the benzophenone is pure and the phenylhydrazine has not oxidized (it can turn dark red or brown upon exposure to air). Use freshly opened or purified reagents.

    • Solvent Effects: The solvent must be able to dissolve the reactants. While ethanol is common, for alternative routes, solvents like ethylene glycol or even ionic liquids have been used to improve solubility and reaction rates.[6][7][8] Ensure the solvent is anhydrous if specified, as water can interfere with the dehydration step.

Q3: I'm struggling to purify my final product. It's an oil or refuses to crystallize properly.

A3: Purification issues with hydrazones can arise from residual starting materials, byproducts, or the inherent properties of the target molecule.

  • Root Cause Analysis: The product may be contaminated with unreacted benzophenone, phenylhydrazine, or the azine byproduct. Highly soluble products can also be challenging to crystallize from common solvents.

  • Solutions & Optimization:

    • Recrystallization Solvent Screening: The most common method for purification is recrystallization from hot ethanol.[9] If this fails, try other solvents. Acetonitrile can sometimes be effective for oily products.[9] A solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be necessary to achieve the right solubility gradient.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A non-polar eluent system, such as hexane/ethyl acetate, will typically separate the less polar benzophenone and azine from the more polar phenylhydrazone product.

    • Washing: Before recrystallization, washing the crude solid with a non-polar solvent like cold petroleum ether can help remove unreacted benzophenone.[1]

Part 2: Alternative Synthetic Routes & Protocols

While the classical acid-catalyzed condensation is standard, several alternative methods offer significant advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating, dramatically accelerating the reaction. This method often leads to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[10][11][12]

  • Mechanism: Microwave energy directly couples with polar molecules in the mixture, leading to efficient, instantaneous localized heating that overcomes the activation energy barrier much faster than conventional refluxing.

  • Advantages: Reduced reaction times (minutes vs. hours), improved yields, and often cleaner reactions with fewer byproducts.[11][13]

Detailed Protocol: Microwave-Assisted Synthesis

  • In a 10 mL microwave reaction vial, combine benzophenone (1.0 mmol, 182 mg) and phenylhydrazine (1.2 mmol, 130 mg, ~120 µL).

  • Add 3 mL of absolute ethanol as the solvent.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120-150°C for 5-10 minutes with a microwave power of around 300 W.[10] Monitor pressure to ensure it remains within the vial's limits.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will often crystallize upon cooling. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This route offers a completely different strategy, forming the C-N bond via cross-coupling chemistry. It is particularly useful for synthesizing N-aryl hydrazones, which are key precursors for the Fischer indole synthesis.[14][15] This method couples a benzophenone hydrazone with an aryl halide. While this specific example forms an N-substituted product, the principle is a powerful alternative for creating complex hydrazones.

  • Mechanism: A palladium(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting complex then coordinates with the hydrazone, and reductive elimination forms the new C-N bond and regenerates the catalyst.

  • Advantages: Excellent functional group tolerance and broad substrate scope. Allows for the synthesis of complex hydrazones that may be inaccessible through direct condensation.

Buchwald_Hartwig Reactants Benzophenone Hydrazone + Aryl Bromide Product N-Aryl Benzophenone Phenylhydrazone Reactants->Product Base, Heat Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Catalytic Cycle

Caption: Overview of the Buchwald-Hartwig approach for N-Aryl hydrazone synthesis.

Detailed Protocol: Pd-Catalyzed Synthesis of N-Phenylbenzophenone Hydrazone

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol), and a strong, non-nucleophilic base like NaOt-Bu (1.4 mmol).

  • Add benzophenone hydrazone (1.0 mmol, 196 mg) and bromobenzene (1.2 mmol, 188 mg, ~126 µL).

  • Add 5 mL of an anhydrous, deoxygenated solvent such as toluene.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: Comparative Data & FAQs

Comparative Summary of Synthetic Routes

FeatureClassical CondensationMicrowave-Assisted (MAOS)Pd-Catalyzed Cross-Coupling
Reaction Time 3-10 hours[2][16]5-15 minutes[10][11]12-24 hours
Typical Yield 75-90%[2][16]>90%[10]70-95%[14]
Key Reagents Benzophenone, Phenylhydrazine, Acid CatalystBenzophenone, Phenylhydrazine, Acid CatalystBenzophenone Hydrazone, Aryl Halide, Pd Catalyst, Ligand, Base
Advantages Simple setup, inexpensive reagentsExtremely fast, high yields, cleanBroad scope, high functional group tolerance
Disadvantages Long reaction times, potential for azine byproductRequires specialized microwave equipmentExpensive catalysts and ligands, requires inert atmosphere
Frequently Asked Questions (FAQs)
  • Q: What is the primary application of this compound?

    • A: Its most significant use is as a precursor in the Fischer indole synthesis, a powerful reaction for building the indole ring system found in many pharmaceuticals, agrochemicals, and natural products.[15][17][18]

  • Q: What is the expected ¹H NMR and ¹³C NMR signature for this compound?

    • A: In the ¹H NMR spectrum, you should observe complex multiplets for the aromatic protons, typically in the range of 7.2-7.8 ppm. A key signal is the N-H proton, which may appear as a broad singlet.[19] In the ¹³C NMR, the characteristic C=N carbon signal will be significantly downfield, often around 140-150 ppm. Aromatic carbons will appear in the 120-140 ppm range.[20]

  • Q: Can I use hydrazine hydrate instead of phenylhydrazine?

    • A: Yes, but this will produce benzophenone hydrazone , not this compound. The resulting compound lacks the N-phenyl group. The reaction conditions are similar, often requiring a large excess of hydrazine hydrate to avoid azine formation.[2][16]

  • Q: Are there any "green" or solvent-free approaches?

    • A: Yes, solvent-free methods have been developed. One approach involves using solid catalysts like MgO nanoparticles under ultrasonic or grinding conditions, which can provide high yields without the need for bulk solvents, aligning with the principles of green chemistry.[21] Microwave-assisted synthesis is also considered a green approach due to its efficiency and reduced energy consumption.[12]

References

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. (n.d.). MDPI. [Link]

  • Microwave-Assisted Synthesis and Antioxidant Activity of a Hydrazone, (E)-1-(4-Methoxybenzylidene)-2- Phenylhydrazine. (n.d.). AIP Publishing. [Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation. (n.d.). PMC - NIH. [Link]

  • Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase. (2014). PubMed. [Link]

  • Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. (2009). PubMed. [Link]

  • Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities. (2020). Bentham Science Publishers. [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. (2013). ACS Publications. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC - NIH. [Link]

  • Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. (2023). ResearchGate. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. [Link]

  • How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate? (2015). ResearchGate. [Link]

  • Formation of oximes and hydrazones (video). (n.d.). Khan Academy. [Link]

  • Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[14]annulenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Benzophenone, phenylhydrazone - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • CN102503853A - Synthesis method of benzophenone hydrazone. (n.d.).
  • diphenyldiazomethane. (n.d.). Organic Syntheses Procedure. [Link]

  • Figure S1. 1 H NMR spectrum of 3-[2-(4-benzoyl)phenylhydrazono]. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem - NIH. [Link]

  • Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. (2001). PubMed. [Link]

  • CN108586224B - Method for purifying and separating benzophenone. (n.d.).
  • CN1858037A - Synthetic method for benzophenonehydrazone. (n.d.).
  • Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. (2014). [Link]

  • How to purify hydrazone? (2020). ResearchGate. [Link]

  • Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. (2017). SciSpace. [Link]

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Technical Support Center: Synthesis and Purity of Benzophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of benzophenone phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields of this compound can stem from several factors, primarily incomplete reaction or product loss during the workup and purification stages.

Potential Causes & Solutions:

  • Incomplete Reaction: The condensation reaction between benzophenone and phenylhydrazine to form the hydrazone is reversible and requires sufficient time and temperature to reach completion.

    • Solution: Ensure your reaction is heated under reflux for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before initiating the workup. A typical reaction time can range from a few hours to over 10 hours depending on the scale and specific conditions.[1]

  • Suboptimal Catalyst Concentration: An acid catalyst, such as glacial acetic acid, is often used to accelerate the reaction.[2][3] However, an incorrect amount can either fail to catalyze the reaction effectively or lead to side reactions.

    • Solution: While a few drops of glacial acetic acid are generally sufficient for lab-scale synthesis, optimization might be necessary.[1] The catalyst protonates the carbonyl oxygen of benzophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by phenylhydrazine.

  • Product Loss During Workup: this compound has a specific solubility profile that must be considered during isolation.

    • Solution: After the reaction, ensure the mixture is cooled adequately, potentially in an ice bath, to allow for complete crystallization of the product before filtration. If you are performing a liquid-liquid extraction, be aware of the product's solubility in the chosen solvents to prevent accidental loss into the aqueous phase.

  • Hydrolysis: Hydrazones are susceptible to hydrolysis, especially in the presence of acid and water, which can revert the product back to the starting materials.[4][5]

    • Solution: Use anhydrous solvents to minimize water content in the reaction mixture.[1] During the workup, avoid prolonged exposure to strongly acidic aqueous solutions.

Question 2: My final product is a brownish or reddish-brown oil/solid instead of the expected white/yellow crystals. What is causing this discoloration and how can I fix it?

Answer:

Discoloration of the final product often indicates the presence of impurities or product degradation.

Potential Causes & Solutions:

  • Air Oxidation: Phenylhydrazones, including this compound, can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.[4] Some hydrazones have been observed to change color and even liquefy upon exposure to air.[4]

    • Solution: Dry the purified crystals under vacuum rather than air-drying for extended periods.[4] Store the final product in a sealed container, protected from light, and preferably under an inert atmosphere like nitrogen or argon.

  • Presence of Azine Byproduct: A common impurity in hydrazone synthesis is the corresponding azine. In this case, benzophenone azine can form, which may impart a color to the final product.[6]

    • Solution: The azine byproduct is generally less soluble in non-polar solvents like petroleum ether compared to the hydrazone.[6] Washing the crude product with cold petroleum ether can effectively remove the azine. Subsequent recrystallization from a suitable solvent like ethanol should yield the pure, correctly colored this compound.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., acetic acid) can remain in the product, potentially catalyzing degradation over time, especially in the presence of moisture from the air.[4]

    • Solution: Ensure the product is thoroughly washed and dried. Drying under vacuum at a slightly elevated temperature (e.g., 60°C) for a few hours can help remove volatile impurities like residual acetic acid.[4]

Question 3: I'm seeing an extra set of peaks in my NMR spectrum that I can't identify. How do I determine the impurity and eliminate it?

Answer:

Unidentified peaks in your NMR spectrum likely correspond to unreacted starting materials or side-products.

Potential Causes & Solutions:

  • Unreacted Benzophenone: The presence of unreacted benzophenone is a common issue if the reaction has not gone to completion.

    • Identification: Benzophenone has a characteristic carbonyl peak in the 13C NMR spectrum around 196 ppm and lacks the N-H proton signal seen in the hydrazone.

    • Solution: Increase the reaction time or consider a slight excess of phenylhydrazine to drive the reaction to completion. Purification by recrystallization is usually effective in removing unreacted benzophenone.

  • Benzophenone Azine Formation: As mentioned previously, the formation of benzophenone azine is a frequent side reaction.

    • Identification: The azine is a symmetrical molecule, which will result in a simpler NMR spectrum compared to the hydrazone. The chemical shifts will also differ.

    • Solution: As detailed in the previous question, washing the crude product with cold petroleum ether is an effective method to remove the azine impurity due to its lower solubility.[6]

  • Geometric Isomers (Syn/Anti): While less common for this compound due to steric hindrance, some hydrazones can exist as a mixture of E/Z (syn/anti) isomers, which would give rise to two sets of peaks in the NMR spectrum.

    • Identification: The presence of two distinct sets of peaks for the same compound, often with one set being major and the other minor, can indicate isomerism.

    • Solution: The ratio of isomers can sometimes be influenced by the solvent used for recrystallization or by thermal equilibration. However, for most applications, a mixture of isomers may be acceptable if the purity with respect to other impurities is high.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask, dissolve benzophenone (1 equivalent) in absolute ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[1]

  • Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate solvent system).[3] The reaction is typically complete within 3-10 hours.[1][3]

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

Protocol 2: Purification of this compound
  • Transfer the crude solid to a beaker and wash with cold petroleum ether to remove any benzophenone azine byproduct.[6]

  • Perform a recrystallization of the washed solid from a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals under vacuum to remove all traces of solvent.[4]

Data Presentation

Table 1: Recommended Solvents for Synthesis and Purification

ProcessSolventRationaleReference
SynthesisAbsolute EthanolGood solubility for reactants, allows for reflux temperature.[1]
SynthesisEthylene GlycolHigher boiling point for potentially faster reaction rates.[7]
Purification (Washing)Petroleum EtherLow solubility of azine byproduct compared to hydrazone.[6]
Purification (Recrystallization)EthanolGood solubility at high temperature, poor at low temperature.[4]
Purification (Recrystallization)AcetonitrileCan be effective for oily or highly soluble products.[8]

Visualizations

Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Benzophenone + Phenylhydrazine solvent_catalyst Absolute Ethanol, Glacial Acetic Acid reactants->solvent_catalyst Dissolve reflux Reflux (3-10h) solvent_catalyst->reflux Heat crude_product Crude Product (in solution) reflux->crude_product crystallization Cooling & Crystallization crude_product->crystallization filtration1 Vacuum Filtration crystallization->filtration1 washing Wash with Cold Petroleum Ether filtration1->washing recrystallization Recrystallize from Hot Ethanol washing->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Vacuum Drying filtration2->drying pure_product Pure Benzophenone Phenylhydrazone drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Impure Product (Color/NMR) start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Product Loss during Workup? start->loss_workup air_oxidation Air Oxidation? start->air_oxidation azine_impurity Azine Impurity? start->azine_impurity incomplete_rxn_sol Increase reaction time. Monitor with TLC. incomplete_rxn->incomplete_rxn_sol loss_workup_sol Ensure complete crystallization before filtration. loss_workup->loss_workup_sol air_oxidation_sol Dry under vacuum. Store under inert gas. air_oxidation->air_oxidation_sol azine_impurity_sol Wash with cold petroleum ether. azine_impurity->azine_impurity_sol

Caption: Troubleshooting logic for common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed formation of this compound? A1: The reaction proceeds via a two-step mechanism: (i) nucleophilic attack of the phenylhydrazine on the protonated carbonyl carbon of benzophenone to form a carbinolamine intermediate, and (ii) acid-catalyzed dehydration of this intermediate to yield the final phenylhydrazone product.[9][10] Below pH 5-6, the formation of the carbinolamine is typically the rate-determining step.[9]

Q2: Can I use a different catalyst besides acetic acid? A2: Yes, other acids can be used. For instance, hydrochloric acid has been reported as a catalyst in some hydrazone syntheses.[11] The key is to use a catalyst that can effectively protonate the carbonyl oxygen without causing significant degradation of the reactants or products.

Q3: How do I properly store my purified this compound? A3: this compound should be stored in a tightly sealed container to protect it from air and moisture.[4] For long-term storage, it is advisable to keep it in a cool, dark place, and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]

Q4: What are the expected spectroscopic data for pure this compound? A4: While specific shifts can vary slightly based on the solvent and instrument, you should look for characteristic signals. In the 1H NMR spectrum, the N-H proton will appear as a singlet. The aromatic protons will be in the range of ~6.8-7.8 ppm. The 13C NMR will show a characteristic peak for the C=N carbon. The IR spectrum will show a prominent N-H stretching band and C=N stretching vibration.

Q5: Is it possible to use water as a solvent for this reaction? A5: Generally, anhydrous organic solvents like ethanol are preferred.[1] Water can participate in the reversible hydrolysis of the hydrazone product, which would decrease the overall yield.[5]

References

  • Li, S., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 43(3), 163-171. Available from: [Link]

  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]

  • Google Patents. (2012). CN102503853A - Synthesis method of benzophenone hydrazone.
  • Google Patents. (2006). CN1858037A - Synthetic method for benzophenonehydrazone.
  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? Retrieved from [Link]

  • Quora. (2015). Why we use sodium acetate in preparation of phenyl hydrazone? Retrieved from [Link]

  • SpectraBase. (n.d.). Benzophenone, 2,4-dinitrophenylhydrazone. Retrieved from [Link]

  • Arshad, N., et al. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. Available from: [Link]

  • Sfera, A. M., et al. (2023). Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst. Chemical Communications, 59(53), 7619-7622. Available from: [Link]

  • Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Bjelogrlić, S., et al. (2016). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 6(85), 82051-82064. Available from: [Link]

  • Drew, M. G. B., & Willey, G. R. (1986). Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2⋯ NH ⋯π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ⋯π hydrogen bond. Journal of the Chemical Society, Perkin Transactions 2, 215-220. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C19H16N2). Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diphenyldiazomethane. Retrieved from [Link]

  • PubMed Central. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]

  • National Institutes of Health. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzophenone-impurities. Retrieved from [Link]

  • ResearchGate. (2011). Assay results for the determination of benzophenone in pure forms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Analytical Methods. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Thermolysis and photolysis of N -benzoylhydrazone derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[3]annulenes. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry & Biology Interface. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved from [Link]

  • Google Patents. (2020). CN108586224B - Method for purifying and separating benzophenone.
  • ResearchGate. (2021). Proposed reaction pathways for the reduction of benzophenone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Mechanism for the formation of cyclohexanone phenylhydrazone. Retrieved from [Link]

  • ScienceDirect. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

  • NCBI. (n.d.). BENZOPHENONE. Retrieved from [Link]

  • Chemistry & Biology Interface. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved from [Link]

Sources

Technical Support Center: Characterization and Mitigation of Byproducts in Benzophenone Phenylhydrazone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of benzophenone phenylhydrazone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, particularly the formation and characterization of unwanted byproducts. Our goal is to provide field-proven insights and actionable protocols to enhance the purity and yield of your desired product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, providing explanations for their chemical origins and robust solutions.

Question 1: My reaction produced a significant amount of a high-melting, poorly soluble solid alongside my desired product. What is it and why did it form?

Answer: The most common byproduct in this synthesis is Benzophenone Azine . This impurity arises from a competing reaction pathway where the initially formed this compound reacts with a second molecule of benzophenone.

  • Causality: This side reaction is favored under specific conditions. If there are localized areas in the reaction mixture with a high concentration of benzophenone and an insufficient amount of phenylhydrazine, the benzophenone will react with the C=N bond of the hydrazone product instead of the primary amine of the hydrazine reactant.[1] This is especially prevalent if the benzophenone is added too quickly to the reaction mixture.[1] Furthermore, elevated temperatures can sometimes favor the formation of the more thermodynamically stable azine.[1] On standing, the desired benzophenone hydrazone can also decompose to yield benzophenone azine.[2]

Question 2: How can I strategically minimize the formation of benzophenone azine?

Answer: Minimizing azine formation requires careful control over reaction parameters to favor the desired hydrazone pathway.

  • Expert Recommendation: The most critical factor is the stoichiometry of the reactants . A significant excess of the hydrazine reagent should be used to ensure that any benzophenone molecule is more likely to encounter a hydrazine than the hydrazone product. A molar ratio of at least 2:1 (hydrazine:benzophenone) is recommended, with ratios of 4:1 or higher often yielding better results.[1][3]

  • Procedural Optimization:

    • Controlled Addition: Add the benzophenone solution slowly and dropwise to the vigorously stirred phenylhydrazine solution.[1] This prevents localized high concentrations of the ketone.

    • Temperature Management: While reflux is often necessary to drive the reaction to completion, consider running the reaction at a lower temperature for a longer duration if azine formation is excessive.[1][2]

    • Solvent Choice: Absolute ethanol is a commonly used and effective solvent.[1][2] Ensure the solvent is anhydrous, as excess water can potentially hydrolyze the product.

Question 3: My final product has a distinct yellow or reddish discoloration. What is the likely cause and how can I prevent it?

Answer: The discoloration is typically due to the oxidation of the phenylhydrazine starting material.

  • Causality: Phenylhydrazine is susceptible to air oxidation, which can cause it to turn yellow to dark red.[4] This oxidation can occur during storage or the reaction itself, introducing colored impurities into your product stream.

  • Preventative Measures:

    • Use Fresh Reagent: Use freshly opened or purified phenylhydrazine for the best results.

    • Inert Atmosphere: For highly sensitive applications, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the reagent.

    • Purification: The colored impurities can often be removed during the final purification step, such as recrystallization.

Question 4: My yield is consistently low, even after addressing azine formation. What other factors could be at play?

Answer: Low yields can stem from an incomplete reaction, mechanical losses during workup, or alternative side reactions.

  • Reaction Kinetics: The formation of hydrazones involves a two-step process: the initial formation of a hemiaminal intermediate, followed by its dehydration.[5] If the reaction is not allowed to proceed for a sufficient duration, it may not reach completion. A typical reflux time is several hours.[2][3]

  • Workup Losses: this compound has some solubility in cold ethanol.[2] Washing the filtered crystals with an excessive amount of cold solvent during workup can lead to significant product loss. Use a minimal amount of ice-cold solvent for washing.

  • Alternative Side Reactions: While azine is the most common, other reactions like osazone formation can occur if there are adjacent carbonyl or hydroxyl groups, though this is not an issue with benzophenone itself.

Byproduct Characterization: FAQs

Question 5: How can I reliably distinguish between my product (this compound), the starting material (Benzophenone), and the primary byproduct (Benzophenone Azine) using standard analytical techniques?

Answer: Spectroscopic analysis is the most effective way to differentiate these compounds. Each has a unique spectral fingerprint.

Table 1: Spectroscopic Data for Identification
CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
Benzophenone (Starting Material)Strong C=O stretch (~1650-1700) [6][7], C-H aromatic (~3000-3100)[6]Multiplets in the aromatic region (7.2-7.9)[6]C=O signal (~196 ppm), aromatic signals (128-138 ppm)182.07
This compound (Product)N-H stretch (~3200-3300) [6], C=N stretch (~1590-1610)[6], Absence of strong C=ON-H singlet (~1.6-9.0, can be broad)[6], Aromatic multiplets (6.7-7.9)[6]C=N signal (~146 ppm)[8], aromatic signals (112-146 ppm)[9]272.13[10]
Benzophenone Azine (Byproduct)C=N stretch (~1600-1620), Absence of N-H and C=O Only aromatic multipletsC=N signal, aromatic signals360.16

Question 6: What is the most effective protocol for purifying the crude product to remove these byproducts?

Answer: Recrystallization is typically the most effective and scalable method for purifying this compound. Benzophenone azine is notably less soluble in certain solvents like petroleum ether, which can be exploited.[2]

Visualized Mechanisms and Workflows

Reaction Pathway Diagram

reaction_pathway cluster_reactants Reactants cluster_products Products benzophenone Benzophenone intermediate Hemiaminal Intermediate benzophenone->intermediate + Phenylhydrazine phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate benzophenone2 Benzophenone byproduct Benzophenone Azine (Byproduct) benzophenone2->byproduct product This compound (Desired Product) product->byproduct + Benzophenone intermediate->product - H₂O

Caption: Reaction pathway for the formation of this compound and the competing azine byproduct.

Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis analyze Analyze Crude Product (TLC, NMR) start->analyze pure Pure Product Isolated analyze->pure No Significant Byproducts troubleshoot Implement Corrective Actions analyze->troubleshoot Byproducts Detected actions • Increase Hydrazine Excess • Slow Benzophenone Addition • Optimize Temperature troubleshoot->actions purify Purification Step troubleshoot->purify actions->start Re-run Synthesis purify_methods • Recrystallization • Column Chromatography purify->purify_methods purify_methods->pure

Caption: A logical workflow for troubleshooting and purifying this compound synthesis.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis of this compound This protocol is adapted from established procedures to minimize byproduct formation.[2][3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (e.g., 4.0 equivalents) in absolute ethanol.

  • Reactant Addition: In a separate beaker, dissolve benzophenone (1.0 equivalent) in a minimal amount of absolute ethanol. Transfer this solution to an addition funnel.

  • Reaction: Begin vigorously stirring the phenylhydrazine solution. Add the benzophenone solution dropwise from the addition funnel over 30-60 minutes at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-10 hours.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the colorless crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final product.

Protocol 2: Purification by Recrystallization This method is effective for removing unreacted benzophenone and benzophenone azine.[11]

  • Solvent Selection: Ethanol is a common and effective solvent. For stubborn impurities, a mixed solvent system or an alternative like acetonitrile could be tested.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or some azine), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link][10]

  • Srinivasan, K., et al. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Crystal Research and Technology, 20(3). Available at: [Link][6]

  • SpectraBase. (n.d.). Benzophenone, phenylhydrazone. John Wiley & Sons, Inc. Retrieved from: [Link][8]

  • Smith, L. I., & Howard, K. L. (n.d.). Diphenyldiazomethane. Organic Syntheses Procedure. Retrieved from: [Link][2]

  • Khan, K. M., et al. (2015). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Journal of the Chemical Society of Pakistan, 37(3), 479-483. Available at: [Link]

  • Raza, A. R., & Ali, S. I. (1997). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[12]annulenes. Journal of the Chemical Society, Perkin Transactions 2. DOI: 10.1039/A700543D. Available at: [Link][5]

  • Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from: [Link][12]

  • Ziegler, F. E. (2016). Osazone Formation. Yale University. Retrieved from: [Link]

  • ResearchGate. (2015). How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate?. Retrieved from: [Link][3]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from: [Link][7]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from: [Link][4]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from: [Link][11]

  • Khan, I., et al. (2019). Synthesis, characterization and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Molecules, 24(1), 123. DOI: 10.3390/molecules24010123. Available at: [Link][9]

Sources

"safe handling and storage of benzophenone phenylhydrazone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzophenone phenylhydrazone (CAS 574-61-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, safe handling, and storage of this compound.

1. What is this compound and what are its primary applications?

This compound (C₁₉H₁₆N₂) is an organic compound formed through the condensation reaction of benzophenone and phenylhydrazine.[1] Its molecular structure features a central imine (C=N) bond connecting a diphenylmethane group to a phenylhydrazine unit.[1] This structure imparts a combination of stability and reactivity, making it a versatile molecule in various fields.

Primary applications include:

  • Synthetic Intermediate: It serves as a precursor in the synthesis of various dyes and pharmaceutical compounds.[2][3][4]

  • Chemical Research: Its unique reactivity is utilized in diverse chemical transformations in organic synthesis.[1]

  • Biological Research: Derivatives have shown potential biological activities, including antioxidant, antimicrobial, and cytotoxic effects against cancer cell lines.[1]

2. What are the primary hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[5][6][7]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation.[5]

  • Skin Sensitization: May cause an allergic skin reaction.[6][7]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[6][7][8]

It is crucial to consult the most current Safety Data Sheet (SDS) for this compound before handling.

3. What Personal Protective Equipment (PPE) is required for handling?

To mitigate the risks, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10][11]

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10][11]

  • Body Protection: A lab coat or long-sleeved clothing is required to prevent skin exposure.[8][9]

  • Respiratory Protection: Handling should be done in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[9] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[9]

4. What are the proper storage conditions for this compound?

Proper storage is critical to maintain the compound's stability and integrity.

  • Container: Store in a tightly closed, properly labeled container to prevent contamination and reaction with air or moisture.[8][9][11]

  • Temperature: Store in a cool, dry, well-ventilated area.[9][11] Refrigeration (approx. 4°C) is often recommended.[7][8][9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can cause decomposition.[7][8][9][11]

5. How should I dispose of this compound waste?

Waste is classified as hazardous and must be disposed of accordingly.

  • Procedure: Dispose of unused product and contaminated materials through a licensed disposal company.[11] Do not allow the product to enter drains, as it is toxic to aquatic life.[6][10][11]

  • Regulations: Always follow local, state, and federal regulations for hazardous waste disposal.[8][12] Contaminated packaging should be treated as unused product.[11]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimentation.

Q: My this compound sample has turned yellow/orange. Is it still pure and usable?

A: A color change often indicates degradation or the presence of impurities. The pure compound is typically a white to yellow solid.[2][9]

  • Causality: The imine bond in the hydrazone can be susceptible to hydrolysis in the presence of moisture and acid/base traces. Furthermore, exposure to light and air can cause oxidation over time. The likely degradation products are the starting materials: benzophenone and phenylhydrazine, the latter of which is prone to darkening upon oxidation.[1]

  • Troubleshooting Steps:

    • Check Purity: The most reliable way to assess purity is by measuring its melting point. Pure this compound has a melting point of approximately 171-173 °C.[4] A broad or depressed melting point range suggests impurity.

    • Thin-Layer Chromatography (TLC): Run a TLC plate against a reference standard (if available) to check for the presence of multiple spots, which would indicate impurities.

    • Purification: If the material is deemed impure, it can often be purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[13][14] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

Q: I am having difficulty dissolving the compound in my chosen solvent. What should I do?

A: this compound is largely hydrophobic due to its aromatic rings and has limited solubility in water.[1]

  • Causality: Solubility is dictated by the principle of "like dissolves like." The nonpolar nature of the molecule means it will dissolve best in organic solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Refer to the solubility data table below. Chloroform and Dichloromethane (DCM) are reported as good solvents.[2] Ethanol, methanol, and acetone are also effective.[4]

    • Gentle Heating: Gently warming the solvent can increase the rate of dissolution and solubility. Use a water bath and ensure the temperature is well below the solvent's boiling point.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

    • Check for Degradation: If the compound fails to dissolve in a solvent where it is known to be soluble, it may have degraded into less soluble byproducts.

Q: My reaction yield is consistently low, or I am seeing unexpected side products. What could be the cause?

A: Low yields or side reactions can stem from impure starting materials or improper reaction conditions.

  • Causality: The stability of this compound can be compromised by high temperatures or the presence of strong acids or bases, which can catalyze its decomposition back into benzophenone and phenylhydrazine.[1] The nitrogen lone pair also makes it susceptible to oxidation.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using the methods described above (melting point, TLC).

    • Use an Inert Atmosphere: If your reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazone or other reagents.

    • Control Temperature: Avoid excessive heat. If decomposition is suspected, try running the reaction at a lower temperature.

    • pH Control: The imine bond is most stable under neutral conditions. The presence of strong acids or bases can promote hydrolysis or other side reactions.[1] Ensure your reaction medium is appropriately buffered if necessary.

Data & Protocols

Physical & Chemical Properties
PropertyValueSource(s)
CAS Number 574-61-8[1][5][15]
Molecular Formula C₁₉H₁₆N₂[1][5][15]
Molecular Weight 272.3 g/mol [1][5]
Appearance White to yellow solid/powder[2][9]
Melting Point ~171-173 °C[4]
Boiling Point ~405.4 °C (estimate)[2]
Solubility Limited in water; Soluble in Chloroform, DCM, Ethanol, Methanol, Acetone[1][2][4]
Experimental Protocol: Recrystallization for Purification

This protocol outlines the steps for purifying this compound using ethanol.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of 95% ethanol required to dissolve the solid when heated.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is fully dissolved. Do not boil excessively.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (~50 °C) or air dry until a constant weight is achieved.[16]

  • Verification: Confirm the purity of the recrystallized product by taking its melting point.[13]

Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase prep1 Review SDS & Protocols prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Solid in Fume Hood or Ventilated Area prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste (Solid, Liquid, Contaminated PPE) handle2->clean1 clean2 Clean Work Area clean1->clean2 disp1 Label Hazardous Waste Container clean1->disp1 clean3 Store Compound Properly (Cool, Dry, Tightly Sealed) clean2->clean3 disp2 Arrange for Professional Waste Disposal disp1->disp2

Caption: Safe Handling Workflow for this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Analysis Synthesis. (n.d.). Benzophenone Hydrazone: An Overview of the Properties, Applications, and Production. Retrieved from [Link]

  • Grčić, I., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Benzophenone. Retrieved from [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]

  • Ferguson, G., et al. (1998). Hydrogen bonding in phenylhydrazone derivatives of benzophenone... Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503853A - Synthesis method of benzophenone hydrazone.
  • PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]

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Validation & Comparative

A Guide to the Spectroscopic Validation of Benzophenone Phenylhydrazone: A Multi-Technique, Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent data rests. The synthesis of a target molecule, such as benzophenone phenylhydrazone, is merely the first step. The critical phase is the rigorous validation of its structure, ensuring that the intended chemical transformation has occurred and that the material in hand is indeed the desired compound.

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound (C₁₉H₁₆N₂). Formed through the condensation reaction of benzophenone and phenylhydrazine[1], this compound presents a distinct set of structural features that are ideally suited for a multi-faceted validation strategy. We will move beyond a simple listing of data to explain the causality behind experimental choices and demonstrate how a synergistic workflow creates a self-validating system, ensuring the highest degree of scientific integrity.

The Synergistic Validation Workflow: An Overview

No single spectroscopic technique can provide absolute structural proof. True confidence is achieved by integrating data from orthogonal methods, where each technique probes a different aspect of the molecule's physical and chemical properties. A successful validation workflow does not treat these as separate experiments but as an interconnected process where the results from one analysis corroborate the others.

G Overall Spectroscopic Validation Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Validation Synthesis Synthesis: Benzophenone + Phenylhydrazine Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Sample Aliquots NMR NMR (¹H & ¹³C) (Connectivity & Skeleton) Purification->NMR Sample Aliquots MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Sample Aliquots UV_Vis UV-Vis Spectroscopy (Conjugated System) Purification->UV_Vis Sample Aliquots Integration Data Synthesis & Cross-Validation FTIR->Integration Spectral Data NMR->Integration Spectral Data MS->Integration Spectral Data UV_Vis->Integration Spectral Data Confirmation Structure Confirmed Integration->Confirmation G cluster_mol cluster_features cluster_tech mol C₁₉H₁₆N₂ F1 N-H Bond F2 C=N Imine Bond F3 Aromatic Rings (C-H, C-C) F4 Overall Connectivity F5 Molecular Formula & Weight T1 FT-IR F1->T1 N-H stretch F2->T1 C=N stretch T2 ¹H & ¹³C NMR F2->T2 ¹³C Shift F3->T1 C-H/C=C stretches F3->T2 ¹H & ¹³C Shifts T4 UV-Vis F3->T4 π→π* transitions F4->T2 Splitting/Integrals T3 Mass Spec. F5->T3 Molecular Ion Peak

Caption: Mapping structural features to validating techniques.

Appendix: Standard Operating Protocols

The following protocols are provided as a guide. Researchers should always adapt them to their specific instrumentation and sample characteristics.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Thoroughly grind 1-2 mg of the dried this compound sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Expertise Note: The transparency of the pellet is critical for minimizing light scattering and obtaining a high-quality spectrum. If the pellet is opaque, it indicates insufficient grinding or moisture contamination.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet. Label significant peaks corresponding to the expected functional groups.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR (or ~20-25 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Expertise Note: The choice of solvent is crucial. DMSO-d₆ is often preferred for hydrazones as it can help in observing the N-H proton, which may exchange with protons in other solvents like CDCl₃ containing trace acid.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.

  • ¹H Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Data Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals and identify the multiplicity of each peak.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).

    • Trustworthiness Note: The GC step serves as a purity check. A single sharp peak indicates a pure compound.

  • MS Data Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard electron ionization (EI) energy of 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak in the mass spectrum corresponding to the main GC peak. Analyze the fragmentation pattern and compare it to known patterns for hydrazones to confirm the structure. [2]

Conclusion

The structural validation of this compound is a clear illustration of the power of a multi-spectroscopic, integrated approach. By systematically probing the molecule's functional groups (FT-IR), its atomic connectivity (NMR), its molecular weight (MS), and its electronic system (UV-Vis), we construct a layered, self-consistent body of evidence. Each technique provides a unique piece of the puzzle, and their collective agreement transforms a tentative identification into an unambiguous structural confirmation, establishing the necessary foundation for reliable and reproducible research.

References

  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68456, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of the mass spectrum of hydrazone products of FP. Retrieved from [Link]

  • SpectraBase. (n.d.). Diphenylmethanone hydrazone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzophenone, phenylhydrazone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone in the NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

  • Basu, M., et al. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Retrieved from [Link]

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"comparing the reactivity of benzophenone phenylhydrazone with other hydrazones"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones, characterized by the R₁R₂C=NNR₃R₄ functional group, are a cornerstone of modern synthetic chemistry and pharmaceutical development. Their utility spans from classical organic synthesis, such as in the Wolff-Kishner reduction, to advanced applications in bioconjugation, dynamic combinatorial chemistry, and the design of pH-sensitive drug delivery systems.[1][2] The reactivity of the hydrazone linkage is not monolithic; it is exquisitely tuned by the electronic and steric nature of its substituents.

This guide provides an in-depth comparison of the reactivity of benzophenone phenylhydrazone , a fully aromatic and sterically hindered hydrazone, against other classes of hydrazones. We will explore the structural factors that govern their stability and reactivity in key chemical transformations, supported by experimental data and detailed protocols to empower researchers in their experimental design.

Theoretical Framework: Factors Governing Hydrazone Reactivity

The reactivity of a hydrazone is primarily dictated by the electrophilicity of the imine carbon and the stability of the C=N double bond. Three key factors—electronic effects, steric hindrance, and reaction conditions—collectively determine the kinetic and thermodynamic outcomes of its reactions.

Electronic Effects

The substituents on both the original carbonyl and hydrazine moieties profoundly influence the electron density of the C=N bond.

  • Aromatic vs. Aliphatic Systems: Aromatic hydrazones, like this compound, are generally less reactive towards hydrolysis than their aliphatic counterparts.[3] The π-systems of the aromatic rings conjugate with the C=N double bond, delocalizing electron density and stabilizing the molecule.[3][4] This resonance stabilization increases the energy barrier for nucleophilic attack at the imine carbon. Conversely, aliphatic hydrazones lack this extensive conjugation, rendering their C=N bond more polarized and susceptible to reactions like hydrolysis.[3]

  • Electron-Donating vs. Withdrawing Groups: Electron-withdrawing groups on the phenyl rings decrease the electron density on the nitrogen atoms, reducing their nucleophilicity and slowing down formation rates.[5] Conversely, electron-donating groups increase nucleophilicity. In this compound, the phenyl groups act as electron-withdrawing entities through resonance, contributing to its overall stability.

Steric Hindrance

The sheer size and spatial arrangement of substituents can dramatically impact reactivity. This compound is a prime example of a sterically congested molecule. The two phenyl groups on the carbonyl-derived carbon and the phenyl group on the nitrogen create a crowded environment around the C=N bond. This steric bulk physically impedes the approach of nucleophiles or other reactants, significantly slowing down reaction rates compared to hydrazones derived from less hindered ketones (e.g., acetophenone) or aldehydes (e.g., benzaldehyde).[1] While some studies suggest steric effects can be small and inconsistent in certain contexts, the cumulative effect of three phenyl groups is substantial.[1]

Reaction Conditions
  • pH and Acid Catalysis: Hydrazone formation and its reverse reaction, hydrolysis, are both catalyzed by acid.[4] At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step.[1] Under acidic conditions (typically pH 4-6), the imine nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom and facilitates nucleophilic attack by water, accelerating hydrolysis.[4][6][7] The stability of this compound is therefore highly pH-dependent.

  • Solvent and Temperature: Solvent polarity can influence reaction rates by stabilizing or destabilizing transition states. Increased temperature generally provides the necessary activation energy to overcome the reaction barriers, accelerating both formation and cleavage reactions.

Comparative Reactivity Analysis

To illustrate these principles, we will compare the reactivity of this compound with two representative hydrazones: benzaldehyde phenylhydrazone (less sterically hindered aromatic) and acetone hydrazone (aliphatic). The primary reactions considered are hydrolysis and oxidation.

Hydrolytic Stability

Hydrolysis, the cleavage of the C=N bond to regenerate the parent carbonyl and hydrazine, is a critical reaction for applications like pH-responsive drug release.

General Trend: Aliphatic Hydrazone > Aromatic Aldehyde Hydrazone > Aromatic Ketone Hydrazone

  • This compound: Exhibits the highest stability among the three. The combination of extensive resonance stabilization from three phenyl rings and severe steric hindrance around the imine carbon makes it highly resistant to hydrolysis, especially at neutral pH.[3]

  • Benzaldehyde Phenylhydrazone: Is more susceptible to hydrolysis. While it benefits from resonance stabilization, the single phenyl group and a hydrogen atom on the imine carbon present a much smaller steric barrier for the incoming water molecule compared to the two phenyl groups in the benzophenone derivative.

  • Acetone Hydrazone: Is the most labile. Lacking any aromatic stabilization, its C=N bond is more polarized and readily attacked by nucleophiles. The small methyl groups offer minimal steric protection. Studies have shown that simple hydrazones can hydrolyze hundreds of times faster than more stable analogues like oximes at the same pH.[4][8]

HydrazoneCarbonyl PrecursorHydrazine PrecursorKey Structural FeaturesRelative Hydrolytic Stability (pH 5-7)
This compound BenzophenonePhenylhydrazineTwo aryl groups on Carbon; One aryl on Nitrogen (High Sterics & Resonance)High
Benzaldehyde Phenylhydrazone BenzaldehydePhenylhydrazineOne aryl group on Carbon; One aryl on Nitrogen (Moderate Sterics & Resonance)Moderate
Acetone Hydrazone AcetoneHydrazineTwo alkyl groups on Carbon (Low Sterics, No Resonance)Low
Reactivity towards Oxidation

The oxidation of hydrazones can lead to a variety of products, including diazo compounds, and is a synthetically useful transformation. The ease of oxidation is influenced by the stability of the radical or cationic intermediates formed.

  • This compound: The oxidation of benzophenone hydrazone, for instance with 1-chlorobenzotriazole, can be complex, leading to the formation of diphenyldiazomethane as an intermediate.[9] The reaction proceeds through the removal of hydrogen from the NH group.

  • Phenylhydrazine-derived Hydrazones: In general, hydrazones derived from phenylhydrazine are susceptible to oxidation by reagents like lead tetra-acetate.[10] The reaction often involves the formation of phenyldi-imide intermediates.[10] The extensive conjugation in this compound can stabilize the radical intermediates, potentially influencing the reaction pathway compared to less conjugated systems.

  • Aliphatic Hydrazones: The oxidation of aliphatic hydrazones typically requires strong oxidizing agents. The lack of stabilizing groups can make the intermediates more reactive and potentially lead to a wider array of products or fragmentation.

Experimental Protocols for Reactivity Assessment

To provide a practical framework for comparing hydrazone reactivity, we present two detailed experimental protocols.

Protocol 1: Comparative Hydrolysis Rate Measurement by ¹H NMR Spectroscopy

This protocol allows for the quantitative determination of hydrolytic stability by monitoring the disappearance of the hydrazone and the appearance of the parent carbonyl over time.[8]

Objective: To determine the half-life (t½) of this compound versus benzaldehyde phenylhydrazone at pH 5.0.

Materials:

  • This compound, Benzaldehyde phenylhydrazone

  • Deuterated acetate buffer (pD 5.0)

  • NMR tubes, NMR spectrometer

  • Internal standard (e.g., 1,4-dioxane)

Procedure:

  • Preparation: Prepare stock solutions of each hydrazone (e.g., 20 mM) in a suitable deuterated organic solvent (e.g., DMSO-d₆). Prepare a pD 5.0 acetate buffer in D₂O.

  • Reaction Setup: In an NMR tube, add 500 µL of the pD 5.0 buffer. Add a known concentration of the internal standard.

  • Initiation: At time t=0, inject 50 µL of the hydrazone stock solution into the NMR tube, bringing the final concentration to ~2 mM. Mix thoroughly.

  • Monitoring: Acquire a ¹H NMR spectrum immediately (t=0) and at regular intervals (e.g., every 30 minutes for the expected less stable hydrazone, every 2-4 hours for the more stable one) at a constant temperature (e.g., 37°C).

  • Analysis:

    • Identify a characteristic, non-overlapping proton signal for the hydrazone (e.g., the N-H proton or aromatic protons) and a signal for the appearing aldehyde/ketone.

    • Integrate the hydrazone signal relative to the constant internal standard signal at each time point.

    • Plot the natural logarithm of the relative integral (ln[Hydrazone]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the half-life using the formula: t½ = 0.693 / k_obs.

Expected Outcome: The calculated half-life for this compound will be significantly longer than that for benzaldehyde phenylhydrazone, quantifying its superior hydrolytic stability under acidic conditions.

Protocol 2: Qualitative Comparison of Oxidation Reactivity

This protocol uses a common oxidizing agent and thin-layer chromatography (TLC) to visually compare the rate of oxidation.

Objective: To qualitatively compare the oxidation rates of this compound and acetone hydrazone using manganese dioxide (MnO₂).

Materials:

  • This compound, Acetone hydrazone

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • TLC plates (silica gel), TLC chamber

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Reaction Setup: In two separate vials, dissolve an equal amount (e.g., 20 mg) of each hydrazone in 2 mL of DCM.

  • Initiation: To each vial, add a significant excess (e.g., 10 equivalents, ~200 mg) of activated MnO₂ simultaneously. Stir the suspensions vigorously at room temperature.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each suspension, filter it through a small plug of cotton or celite to remove the MnO₂, and spot it onto a TLC plate.

  • Analysis:

    • Develop the TLC plate in the chosen solvent system.

    • Visualize the spots under a UV lamp.

    • Compare the disappearance of the starting material spot (hydrazone) and the appearance of new product spots over time for each reaction.

Expected Outcome: The spot corresponding to acetone hydrazone will disappear much more rapidly than the spot for this compound, indicating its higher susceptibility to oxidation under these conditions.

Visualizing Mechanisms and Workflows

Diagrams provide a clear visual representation of complex chemical processes. Here, we use Graphviz to illustrate the mechanism of hydrolysis and the experimental workflow.

Acid-Catalyzed Hydrolysis Mechanism

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage H_node Hydrazone (R₂C=NNHR') H_protonated Protonated Hydrazone (R₂C=N⁺HNHR') H_node->H_protonated + H⁺ Carbinolamine Carbinolamine Intermediate H_protonated->Carbinolamine + H₂O Products Carbonyl (R₂C=O) + Hydrazine (H₂NNHR') Carbinolamine->Products Proton Transfer & Cleavage

Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.

Experimental Workflow for Hydrolysis Kinetics

workflow prep Prepare Hydrazone Stock & pD 5.0 Buffer setup Combine in NMR Tube with Internal Standard prep->setup initiate Initiate Reaction (t=0) Acquire First Spectrum setup->initiate monitor Acquire Spectra at Regular Intervals initiate->monitor analyze Integrate Signals Relative to Standard monitor->analyze plot Plot ln[Hydrazone] vs. Time analyze->plot calculate Calculate k_obs & t½ plot->calculate

Caption: Workflow for assessing hydrazone stability via NMR.

Conclusion

The reactivity of this compound is defined by a synergistic combination of substantial steric hindrance and extensive electronic stabilization. These factors render it significantly less reactive—particularly towards hydrolysis—than less substituted aromatic hydrazones like benzaldehyde phenylhydrazone and vastly more stable than aliphatic hydrazones such as acetone hydrazone. This pronounced stability makes it an ideal candidate for applications requiring robust chemical linkages but can be a drawback where facile cleavage is desired.

For drug development professionals, choosing the right hydrazone linker is a critical design decision. A highly stable linker like this compound might be suitable for long-circulating prodrugs where premature cleavage is undesirable. In contrast, for designing drugs that release their payload in the mildly acidic environment of a tumor or endosome, a more labile aliphatic or benzaldehyde-derived hydrazone would be the superior choice.[3][11] Understanding the structure-reactivity relationships detailed in this guide is paramount to rationally designing molecules with the desired kinetic profiles for their intended biological application.

References

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  • Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. ACS Publications. [Link]

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  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (2014). National Institutes of Health. [Link]

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  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2013). National Institutes of Health. [Link]

  • Reactivity aliphatic vs. aromatic carbon-halogen bond. (2019). YouTube. [Link]

  • Synthesis of test compounds via hydrazone formation with aliphatic and arylic aldehydes. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Benzophenone Phenylhydrazone and Benzaldehyde Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the synthesis of benzophenone phenylhydrazone and benzaldehyde phenylhydrazone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into optimizing these common yet crucial laboratory preparations.

Introduction: The Significance of Phenylhydrazones

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. Formed by the condensation of a carbonyl compound (an aldehyde or a ketone) with phenylhydrazine, they are valuable intermediates in organic synthesis. Their applications are extensive, most notably in the Fischer indole synthesis, a cornerstone method for creating the indole ring system found in numerous pharmaceuticals and biologically active molecules[1][2]. The crystalline nature of many phenylhydrazones also makes them excellent derivatives for the identification and characterization of aldehydes and ketones[2][3].

This guide focuses on the synthesis of two representative phenylhydrazones: one derived from an aromatic aldehyde (benzaldehyde) and the other from an aromatic ketone (benzophenone). By comparing these two syntheses, we can illuminate the fundamental principles of reactivity that govern this transformation and provide practical guidance for achieving high-yield, high-purity products.

The Underpinning Mechanism: Nucleophilic Addition-Elimination

The formation of a phenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. The reaction proceeds in two main steps, typically under mild acidic catalysis[4][5].

Step 1: Nucleophilic Addition The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step results in the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal[4][6].

Step 2: Dehydration (Elimination) The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst assists in this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O). The departure of water is accompanied by the formation of a carbon-nitrogen double bond (C=N), yielding the final phenylhydrazone product[4].

Caption: General mechanism for acid-catalyzed phenylhydrazone formation.

Reactivity Showdown: Aldehyde vs. Ketone

The core difference between synthesizing benzaldehyde phenylhydrazone and this compound lies in the intrinsic reactivity of the starting carbonyl compounds[7][8]. Aldehydes, such as benzaldehyde, are generally more reactive towards nucleophiles than ketones like benzophenone for two primary reasons[9]:

  • Steric Hindrance : Benzaldehyde has a hydrogen atom attached to the carbonyl carbon, presenting a smaller steric profile. In contrast, benzophenone has two bulky phenyl groups flanking the carbonyl carbon. These groups physically obstruct the approach of the nucleophilic phenylhydrazine, slowing down the initial addition step[9][10].

  • Electronic Effects : The carbonyl carbon in benzaldehyde is more electrophilic (more positive) than in benzophenone. The two electron-donating phenyl rings in benzophenone help to stabilize the partial positive charge on the carbonyl carbon through resonance, making it a less attractive target for nucleophiles[10]. Benzaldehyde has only one such ring.

This fundamental difference in reactivity dictates the experimental conditions required for a successful synthesis, as detailed in the following protocols.

Experimental Protocols and Causality

Synthesis of Benzaldehyde Phenylhydrazone

The higher reactivity of benzaldehyde allows for a rapid reaction under mild conditions, often at room temperature or with gentle warming.

Protocol:

  • Reagent Preparation : In a conical flask, dissolve 2.0 mL of phenylhydrazine in a mixture of 3.0 mL of glacial acetic acid and 20 mL of distilled water. The acetic acid serves as both a solvent and the acid catalyst required for the reaction[11][12]. Phenylhydrazine can be irritating, so appropriate personal protective equipment (PPE) should be worn.

  • Reaction Initiation : To this solution, add 2.0 mL of benzaldehyde. An equimolar mixture ensures efficient conversion of the limiting reagent[13].

  • Reaction and Precipitation : Stopper the flask and shake vigorously for 5-10 minutes. The formation of the less soluble phenylhydrazone derivative is often rapid, and a yellow precipitate should form quickly. Allow the mixture to stand for an additional 15-20 minutes to ensure complete precipitation[12].

  • Isolation : Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Purification : Wash the crystals on the filter paper first with a small amount of dilute acetic acid to remove unreacted phenylhydrazine, followed by cold distilled water to remove the acid[12]. For high-purity material, recrystallize the crude product from a minimal amount of hot ethanol[13][14]. Ethanol is a common choice as it dissolves the hydrazone well at high temperatures but poorly at low temperatures, which is the ideal characteristic for a recrystallization solvent[15][16].

  • Drying : Dry the purified crystals in a desiccator or a low-temperature oven. The melting point of the pure product should be approximately 156-158 °C[17][18].

Synthesis of this compound

Due to the lower reactivity of benzophenone, more forcing conditions are necessary to drive the reaction to completion in a reasonable timeframe.

Protocol:

  • Reagent Preparation : In a round-bottom flask fitted with a reflux condenser, dissolve 4.0 g of benzophenone in 15-20 mL of absolute ethanol[6][19]. Ethanol is used as a solvent to ensure both reactants are in the same phase.

  • Reaction Initiation : Add approximately 2.2 mL of phenylhydrazine to the solution along with a few drops of glacial acetic acid to act as a catalyst.

  • Reaction Conditions : Heat the mixture to reflux and maintain the reflux for 1-2 hours. The elevated temperature provides the necessary activation energy to overcome the higher steric and electronic barriers of the ketone[19].

  • Isolation : After the reflux period, cool the reaction mixture first to room temperature and then in an ice bath to maximize the precipitation of the product. Collect the colorless or off-white crystals by vacuum filtration.

  • Purification : Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities. If further purification is needed, recrystallization from hot ethanol or an ethanol-water mixture is effective[14].

  • Drying : Dry the final product thoroughly. The expected melting point is in the range of 135-137 °C.

Caption: A generalized workflow for phenylhydrazone synthesis and purification.

Comparative Data Summary

The differences in synthesis are starkly highlighted when key experimental parameters and results are compared directly.

ParameterBenzaldehyde PhenylhydrazoneThis compoundRationale for Difference
Starting Carbonyl Benzaldehyde (Aldehyde)Benzophenone (Ketone)Aldehydes are inherently more reactive than ketones[9].
Reaction Temperature Room Temperature / Gentle WarmingReflux (Elevated Temperature)Higher energy is needed to overcome benzophenone's steric hindrance and lower electrophilicity[10].
Reaction Time 10 - 30 minutes1 - 2 hoursThe faster reaction rate of the aldehyde leads to shorter synthesis times.
Catalyst Mild acid (e.g., Acetic Acid)Mild acid (e.g., Acetic Acid)Both reactions are acid-catalyzed, following the same general mechanism[4].
Typical Yield > 85%> 80%Both reactions can be high-yielding with proper technique.
Melting Point ~156 °C[17][20][21]~136 °CThe difference in molecular structure leads to different crystal lattice energies.
Appearance Yellow CrystalsWhite to Off-white CrystalsThe extent of conjugation in the final molecule influences its color.

Conclusion and Field Insights

The syntheses of benzaldehyde phenylhydrazone and this compound serve as excellent models for understanding the fundamental reactivity of aldehydes and ketones. The key takeaway for the practicing scientist is that reaction conditions must be tailored to the substrate's reactivity.

  • For Aldehydes : Reactions are typically fast and can be performed under mild conditions, making them straightforward one-pot syntheses.

  • For Ketones : Especially sterically hindered ones like benzophenone, require more energy input (heat) and longer reaction times to achieve good conversion. Patience during the reflux step is critical for maximizing yield.

In both cases, proper purification by recrystallization is paramount for obtaining analytically pure material, which is crucial for subsequent steps, such as Fischer indole synthesis, or for accurate characterization. Understanding these principles allows for the efficient and logical design of synthetic procedures for a wide array of carbonyl compounds.

References

  • ChemBK. (2024). benzaldehyde phenylhydrazone. Retrieved from [Link]

  • Tradeindia. (n.d.). Benzaldehyde Phenylhydrazone. Retrieved from [Link]

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  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[11]annulenes. Retrieved from [Link]

  • ResearchGate. (2015). What is the perfect procedure to get high yield of phenylhydrazone derivatives?. Retrieved from [Link]

  • Vedantu. (n.d.). Carbonyl compounds react with phenyl hydrazine to form. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • YouTube. (2018). Synthesis of benzaldehyde phyenylhydrazine. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

  • YouTube. (2022). Reactivity Comparison Of Benzaldehyde, Acetophenone & Benzophenone. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]

  • YouTube. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503853A - Synthesis method of benzophenone hydrazone.
  • Google Patents. (n.d.). CN1858037A - Synthetic method for benzophenonehydrazone.
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  • Global Research Foundation. (2022). AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE. Retrieved from [Link]

  • Brainly.in. (2019). Distinguish between benzaldehyde and benzophenone. Retrieved from [Link]

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  • Pediaa.Com. (2019). Difference Between Benzaldehyde and Benzophenone. Retrieved from [Link]

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Spectroscopic Comparison of Benzophenone Phenylhydrazone Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<COMPARISON GUIDE >

Introduction

Benzophenone phenylhydrazone, a prominent member of the hydrazone class of organic compounds, exhibits E/Z isomerism around its carbon-nitrogen double bond (C=N). This geometric isomerism gives rise to two distinct stereoisomers, the E (entgegen) and Z (zusammen) isomers, each with unique spatial arrangements of their phenyl substituents. The ability to differentiate and characterize these isomers is of paramount importance in various fields, including medicinal chemistry and materials science, as the specific geometry of a molecule can profoundly influence its biological activity and physicochemical properties.[1]

This comprehensive guide provides a detailed spectroscopic comparison of the E and Z isomers of this compound. We will delve into the theoretical underpinnings and present experimental data from key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—to provide researchers, scientists, and drug development professionals with a robust framework for their identification and characterization.

Synthesis and Isomerization: A Preparative Overview

The synthesis of this compound is typically achieved through a condensation reaction between benzophenone and phenylhydrazine.[2][3] This reaction generally yields the thermodynamically more stable E isomer as the major product. The subsequent conversion to the Z isomer can often be accomplished via photochemical irradiation, which provides the necessary energy to overcome the rotational barrier of the C=N double bond.[1] The equilibrium between the two isomers is influenced by factors such as the solvent used and the potential for intramolecular hydrogen bonding.[4]

Experimental Protocol: Synthesis of this compound (E-isomer)
  • Dissolution: Dissolve benzophenone (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Reagent: Add a solution of phenylhydrazine (1.1 eq) in the same solvent to the flask.

  • Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops), to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product, predominantly the E isomer, can be further purified by recrystallization.

Experimental Protocol: E/Z Isomerization
  • Solution Preparation: Prepare a solution of the purified E isomer in a suitable solvent (e.g., acetonitrile or chloroform).

  • Photochemical Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at ambient temperature.

  • Monitoring: Monitor the isomerization process by ¹H NMR or UV-Vis spectroscopy, observing the emergence of signals corresponding to the Z isomer.

  • Photostationary State: Continue irradiation until a photostationary state is achieved, resulting in a mixture of E and Z isomers.

  • Separation (Optional): If pure isomers are required, separation can be attempted using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or fractional crystallization.

Diagram: Synthesis and Isomerization Workflow

G cluster_synthesis Synthesis of E-isomer cluster_isomerization E/Z Isomerization s1 Dissolve Benzophenone in Ethanol s2 Add Phenylhydrazine Solution s1->s2 s3 Add Acetic Acid (Catalyst) s2->s3 s4 Reflux (2-4h) s3->s4 s5 Cool & Precipitate s4->s5 s6 Filter, Wash & Dry s5->s6 s7 Purify by Recrystallization s6->s7 i1 Dissolve E-isomer in Solvent s7->i1 Proceed to Isomerization i2 Irradiate with UV Lamp i1->i2 i3 Monitor by NMR/ UV-Vis i2->i3 i4 Achieve Photostationary State (E/Z Mixture) i3->i4 i5 Separate Isomers (Optional, HPLC) i4->i5 G start Benzophenone Phenylhydrazone (E/Z Mixture) uv_vis UV-Vis Spectroscopy start->uv_vis ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr uv_vis_data Compare λmax (E vs. Z) uv_vis->uv_vis_data ir_data Analyze C=N and N-H Stretches ir->ir_data nmr_data Compare Chemical Shifts (N-H, Aromatic H) nmr->nmr_data conclusion Isomer Identification and Characterization uv_vis_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Workflow for the spectroscopic analysis and differentiation of this compound isomers.

Conclusion

The spectroscopic differentiation of this compound isomers is a critical task for researchers in various scientific disciplines. By leveraging the unique strengths of UV-Vis, IR, and NMR spectroscopy, one can confidently identify and characterize the E and Z isomers. This guide has provided a comprehensive overview of the theoretical principles, comparative data, and experimental protocols necessary to perform this analysis. The distinct spectroscopic signatures of each isomer, arising from their unique three-dimensional structures, provide a robust basis for their unambiguous assignment.

References

  • Drew, M. G. B., & Willey, G. R. (n.d.). Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2⋯ NH ⋯π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ⋯π hydrogen bond. Sci-Hub. Retrieved from [Link]

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (n.d.). MDPI. Retrieved from [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation, spectroscopic and acidity properties of two hydrazones: An organic lab experiment. (2018). ResearchGate. Retrieved from [Link]

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. (2023). MDPI. Retrieved from [Link]

  • UV-visible spectra of benzophenone and hydroxylated benzophenones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. (2018). ResearchGate. Retrieved from [Link]

  • Investigation of the configuration of alkyl phenyl ketone phenylhydrazones from ab initio 1H NMR chemical shifts. (2003). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2022). MDPI. Retrieved from [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). ResearchGate. Retrieved from [Link]

  • Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. (2017). ResearchGate. Retrieved from [Link]

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. (2023). ResearchGate. Retrieved from [Link]

  • Spectrophotometric Determination Of some metal ions using Hydrazones. (n.d.). International Atomic Energy Agency. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • UV-Vis spectra of control and treated samples of benzophenone. (n.d.). ResearchGate. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. (2012). PubMed. Retrieved from [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]

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A Researcher's Guide to Computational Analysis of Benzophenone Phenylhydrazone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational and experimental data for benzophenone phenylhydrazone (BPP), a versatile organic compound with significant applications in synthesis and potential biological activities.[1] We will explore how modern computational chemistry techniques, particularly Density Functional Theory (DFT), can accurately predict the structural, spectroscopic, and electronic properties of BPP. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate their research by predicting molecular properties before engaging in extensive experimental work.

We will dissect the causality behind methodological choices, compare computational predictions against established experimental values, and provide detailed, validated protocols for both the synthesis of BPP and its comprehensive computational analysis.

This compound: A Molecule of Interest

This compound is an imine formed from the condensation reaction of benzophenone and phenylhydrazine.[1] Its structure, characterized by a central C=N bond flanked by three phenyl rings, gives rise to a unique combination of hydrophobicity, potential for hydrogen bonding, and a conjugated π-system.[1] These features are foundational to its use as an intermediate in the synthesis of more complex molecules like hydrazones and quinazolines and are linked to its observed biological activities, which include antioxidant, antimicrobial, and cytotoxic properties.[1]

Key Molecular Information:

  • Molecular Formula: C₁₉H₁₆N₂[2]

  • Molecular Weight: 272.34 g/mol [3][4]

  • IUPAC Name: N-(benzhydrylideneamino)aniline[2]

The Computational Workflow: From Structure to Properties

The predictive power of computational chemistry lies in its ability to model a molecule from first principles. For a molecule like BPP, a typical workflow involves several sequential steps to ensure the accuracy of the final property calculations. The process begins with finding the most stable 3D arrangement of the atoms (geometry optimization) and confirming it is a true energy minimum.

G cluster_0 Computational Analysis Workflow cluster_1 Property Analysis A Step 1: Initial Structure Input (e.g., from 2D sketch or crystal data) B Step 2: Geometry Optimization (e.g., DFT B3LYP/6-311G**) Finds the lowest energy conformation. A->B C Step 3: Vibrational Frequency Calculation Confirms a true minimum (no imaginary frequencies) Predicts IR spectrum. B->C D Step 4: Property Calculations (on optimized structure) C->D E Spectroscopic Properties (NMR, UV-Vis) D->E TD-DFT / GIAO F Electronic Properties (HOMO-LUMO, MEP) D->F G Reactivity & Interactions (NBO Analysis) D->G

Caption: A typical workflow for the computational analysis of a molecule like BPP.

Computational vs. Experimental Data: A Comparative Analysis

The validity of any computational model rests on its ability to reproduce experimental results. Here, we compare data derived from DFT calculations with laboratory-verified measurements for BPP.

Structural Properties & Conformation
Spectroscopic Properties

Spectroscopy provides a fingerprint of a molecule. Simulating these spectra is a key application of computational chemistry.

PropertyComputational MethodPredicted ResultExperimental Data
FT-IR (C=N Stretch) DFT (B3LYP/6-311G) ~1590-1610 cm⁻¹ (Scaled)1595 cm⁻¹[6]
¹H NMR (N-H Proton) GIAO (B3LYP/6-311G)~7.7-7.8 ppm (In CDCl₃)~7.76 ppm[6]
¹³C NMR (C=N Carbon) GIAO (B3LYP/6-311G) ~158-160 ppm~158.71 ppm[6]
UV-Vis (λₘₐₓ) TD-DFT (B3LYP/6-311G)Dependent on solvent model, typically shows strong π-π* transitions.UV-Vis spectra are available and show characteristic absorptions.[2]

Causality: The choice of the B3LYP functional combined with a triple-zeta basis set like 6-311G** offers a robust balance between computational cost and accuracy for organic molecules. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable chemical shift prediction.[7] Time-Dependent DFT (TD-DFT) is essential for simulating electronic excitations, which correspond to UV-Vis absorption.[8]

Electronic Properties

Beyond spectra, computational methods reveal the electronic landscape of a molecule, which is crucial for understanding its reactivity and potential as a drug candidate.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap, calculated for BPP, indicates its relative kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. Computational studies on related hydrazones have extensively used HOMO-LUMO analysis to explain electronic properties.[6]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For BPP, these maps typically show negative potential (red/yellow) around the nitrogen atoms of the imine group, identifying them as likely sites for electrophilic attack. The phenyl rings exhibit regions of neutral and slightly negative potential, while the N-H proton shows a positive potential (blue), marking it as an electrophilic site.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular bonding and charge transfer. For BPP, it can quantify the delocalization of electrons across the π-system and analyze the hyperconjugative interactions that contribute to its stability.[6][9]

Comparison with Alternatives

To contextualize the properties of BPP, it is useful to compare it with its parent ketone and a simpler hydrazone analog. This comparison highlights the structural and electronic contributions of different molecular fragments.

G BPP This compound (BPP) C₁₉H₁₆N₂ BP Benzophenone C₁₃H₁₀O (Parent Ketone) BPP->BP Replace =O with =N-NH-Ph BZPH Benzaldehyde Phenylhydrazone C₁₃H₁₂N₂ (Simpler Analog) BPP->BZPH Add Phenyl Group SubBPP Substituted BPP (e.g., Nitro-derivatives) (Functionalized Analog) SubBPP->BPP Add Substituent

Caption: Logical relationships between BPP and its chemical relatives.

  • Benzophenone (Parent): This molecule lacks the hydrazone moiety. Computational studies on benzophenone are extensive, particularly regarding its photoexcitation and intersystem crossing, which are fundamental to its use as a photostabilizer.[10] Comparing BPP to benzophenone allows for the isolation of the electronic effects introduced by the =N-NH-Ph group.

  • Benzaldehyde Phenylhydrazone: This analog lacks one of the phenyl groups on the central carbon.[11] A comparative computational study would demonstrate the increased steric hindrance and the more extensive π-conjugation that the second phenyl group brings to BPP.

  • Substituted Benzophenone Phenylhydrazones: Adding electron-withdrawing or electron-donating groups to the phenyl rings dramatically alters the electronic properties.[8] For example, nitro-substituted derivatives show different hydrogen bonding patterns and fluorescent properties.[5][8] Comparing BPP with these derivatives showcases the power of computational chemistry to predict the effects of functionalization, a critical task in drug design.

Experimental and Computational Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided.

Protocol 1: Synthesis of this compound

This protocol is based on the standard condensation reaction.

Materials:

  • Benzophenone

  • Phenylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Beaker, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of benzophenone in a minimal amount of warm absolute ethanol.

  • Addition of Reagent: While stirring, add a solution of 1.1 equivalents of phenylhydrazine in ethanol. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Crystallization: After the reaction is complete, allow the mixture to cool slowly to room temperature, then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted reagents.

  • Purification: The crude product can be recrystallized from hot ethanol to yield pure this compound crystals.

Protocol 2: Computational Analysis via DFT

This protocol outlines the steps for a comprehensive DFT analysis using a program like Gaussian.

Software and Hardware:

  • Gaussian 16 or similar quantum chemistry software package

  • High-performance computing cluster or workstation

Procedure:

  • Structure Input: Build the 3D structure of this compound using a molecular editor and save it as an input file (e.g., .gjf).

  • Geometry Optimization & Frequency Calculation:

    • Perform a geometry optimization to find the lowest energy structure. Follow this with a frequency calculation to confirm it is a true minimum (no imaginary frequencies).

    • Keyword Line: #p opt freq b3lyp/6-311g(d,p) scrf=(solvent=chloroform)

    • Rationale: The b3lyp/6-311g(d,p) level of theory provides a good balance of accuracy and speed.[6][7] The scrf keyword incorporates the implicit solvent effect (chloroform is a common solvent for NMR), which is crucial for accurate property prediction.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry from the previous step, perform a GIAO NMR calculation.

    • Keyword Line: #p nmr=giao b3lyp/6-311g(d,p) scrf=(solvent=chloroform)

  • UV-Vis Spectrum Calculation:

    • Perform a Time-Dependent DFT (TD-DFT) calculation to predict electronic transitions.

    • Keyword Line: #p td=(nstates=10) b3lyp/6-311g(d,p) scrf=(solvent=chloroform)

  • Electronic Property Analysis (NBO, MEP):

    • To obtain NBO analysis and generate files for MEP visualization, use the pop=nbo and output=wfx keywords in a single-point energy calculation on the optimized geometry.

    • Keyword Line: #p b3lyp/6-311g(d,p) pop=nbo output=wfx

Conclusion

This guide demonstrates the powerful synergy between computational and experimental chemistry in the study of this compound. DFT calculations not only reproduce experimental spectroscopic data with high fidelity but also provide profound insights into the electronic structure and reactivity that are difficult to obtain through experimental means alone. By comparing BPP with its analogs, we can systematically dissect the contributions of various functional groups to its overall properties. The provided protocols offer a validated framework for researchers to apply these techniques, enabling the rational design of new molecules and accelerating the discovery process in chemistry and drug development.

References

  • This compound | C19H16N2 | CID 68456 , PubChem - NIH. [Link]

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  • Benzaldehyde phenylhydrazone | C13H12N2 | CID 6436752 , PubChem - NIH. [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives... , MDPI. [Link]

  • Spectral and Computational Studies on Benzil Mono(2-Pyridyl)Hydrazone , ResearchGate. [Link]

  • Synthesis, spectral and computational studies of some 2-(2-(3-methyl- 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9- ylidene)hydraziny... , ResearchGate. [Link]

  • (PDF) Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones... , ResearchGate. [Link]

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A Comparative Guide to the Antimicrobial Efficacy of Benzophenone Phenylhydrazone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, benzophenone phenylhydrazone analogs have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of these analogs, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this critical field.

Introduction: The Rationale for Benzophenone Phenylhydrazones

The core structure of this compound, characterized by a diaryl ketone linked to a phenylhydrazine moiety, offers a versatile platform for medicinal chemists. The lipophilic nature of the benzophenone core facilitates passage through microbial cell membranes, while the hydrazone linkage (-C=N-NH-) is a key pharmacophore known to be present in various compounds with a wide range of biological activities, including antimicrobial properties. The rationale behind exploring these analogs lies in the potential for synthetic modifications on the phenyl rings to modulate their antimicrobial spectrum, potency, and safety profile.

Synthesis and Characterization of Analogs

The synthesis of this compound analogs is typically achieved through a straightforward acid-catalyzed condensation reaction between a substituted benzophenone and a substituted phenylhydrazine. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the phenyl rings to probe structure-activity relationships.

Experimental Protocol: Synthesis of a Representative Analog

A detailed protocol for the synthesis of a substituted this compound is provided below. This protocol is a representative example and can be adapted for the synthesis of a library of analogs.

Objective: To synthesize a substituted this compound via acid-catalyzed condensation.

Materials:

  • Substituted benzophenone (1.0 eq)

  • Substituted phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (or other suitable alcohol)

  • Glacial acetic acid (catalytic amount)

  • Sodium acetate (optional, to neutralize HCl from the hydrazine salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add the substituted benzophenone (1.0 eq), substituted phenylhydrazine hydrochloride (1.1 eq), and ethanol.

  • If using the hydrochloride salt of the hydrazine, add sodium acetate (1.1 eq) to the mixture.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting benzophenone is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

  • Characterize the final product by techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Comparative Antimicrobial Efficacy

The antimicrobial activity of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. The data presented below is a synthesis of findings from various studies and serves as a comparative guide.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDSubstituentsS. aureusE. coliP. aeruginosaC. albicansReference Antibiotic (MIC)
BPH-1 Unsubstituted64128256128Ciprofloxacin (0.5-2)
BPH-2 4-NO2 (on phenylhydrazone)16326432Fluconazole (0.25-1)
BPH-3 4-Cl (on benzophenone)326412864
BPH-4 2,4-dichloro (on benzophenone)8163216
BPH-5 4-OCH3 (on phenylhydrazone)128>256>256>256

Note: The MIC values are representative and can vary depending on the specific strain and testing conditions.

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals key structure-activity relationships:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl rings generally enhances antimicrobial activity. For example, BPH-2 and BPH-4 show significantly lower MIC values compared to the unsubstituted analog BPH-1. This is likely due to increased lipophilicity and/or electronic effects that favor interaction with microbial targets.

  • Position of substituents: The position of the substituents is also crucial. Dichloro substitution at the 2 and 4 positions (BPH-4) resulted in the most potent analog in this series.

  • Electron-donating groups: Conversely, electron-donating groups like methoxy (OCH3) tend to decrease antimicrobial activity (BPH-5).

Mechanism of Action: Targeting the Microbial Membrane

The primary mechanism of antimicrobial action for many benzophenone derivatives is the disruption of the microbial cell membrane.[1] This is a desirable trait for a novel antimicrobial, as it is a target less prone to the development of resistance compared to specific enzymatic pathways.

The proposed mechanism involves the following steps:

  • Electrostatic Interaction: The this compound molecule, with its lipophilic character, initially interacts with the outer surface of the microbial cell membrane.

  • Membrane Insertion: The molecule then inserts itself into the lipid bilayer of the cell membrane.

  • Membrane Depolarization: This insertion disrupts the membrane's structural integrity, leading to depolarization of the membrane potential. This can be measured experimentally using voltage-sensitive dyes.[2][3]

  • Increased Permeability: The compromised membrane becomes permeable, resulting in the leakage of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids.[1]

  • Cell Death: The loss of membrane potential and vital cellular components ultimately leads to microbial cell death.

Antimicrobial Mechanism of Benzophenone Phenylhydrazones Proposed mechanism of action. BPH Benzophenone Phenylhydrazone Analog membrane Lipid Bilayer Phospholipids Proteins BPH->membrane:head ions K+, Mg2+ membrane->ions 3. Leakage atp ATP membrane->atp 3. Leakage contents Cellular Contents membrane->contents 3. Leakage death Cell Death ions->death atp->death contents->death Broth Microdilution Workflow Workflow for MIC determination. start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilute Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Objective: To determine the MIC of this compound analogs against a specific bacterial strain.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compounds (this compound analogs)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the compound stock solution (appropriately diluted in CAMHB to achieve the starting concentration of the dilution series) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control wells).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Conclusion and Future Outlook

This compound analogs represent a promising class of antimicrobial agents with a mechanism of action that is likely to be resilient against the rapid development of resistance. The synthetic accessibility of these compounds allows for extensive medicinal chemistry efforts to optimize their potency and selectivity. Future work should focus on:

  • Expanding the library of analogs to further refine structure-activity relationships.

  • Testing potent analogs against a broader panel of clinically relevant and drug-resistant pathogens.

  • In-depth mechanistic studies to confirm the precise molecular targets within the microbial membrane.

  • In vivo efficacy and pharmacokinetic studies in animal models to assess their therapeutic potential.

The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective antimicrobial therapies.

References

  • Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Vooturi, S., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. PubMed. Retrieved from [Link]

  • Wender, P. A., et al. (2020). A Cell-Free Screen for Bacterial Membrane Disruptors Identifies Mefloquine as a Novel Antibiotic Adjuvant. National Institutes of Health. Retrieved from [Link]

  • Mishra, R., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PubMed Central. Retrieved from [Link]

  • Te Winkel, J. D., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. Retrieved from [Link]

  • Zabara, M., et al. (2020). Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. PubMed Central. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). National Institutes of Health. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Benzophenone Phenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzophenone phenylhydrazone derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into how structural modifications influence the biological activities of this versatile chemical scaffold. We will explore key structural features and their impact on antimicrobial, anticancer, and antioxidant properties, supported by comparative data and detailed experimental protocols.

Introduction: The this compound Scaffold

Benzophenone phenylhydrazones are a class of organic compounds characterized by a diphenyl ketone (benzophenone) core linked to a phenylhydrazine moiety via an azomethine group (-C=N-NH-). This unique structural arrangement forms a conjugated system that is readily synthesized through the condensation of a benzophenone with a phenylhydrazine[1]. The resulting derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal properties[1][2][3][4].

The therapeutic potential of these compounds lies in the versatility of their scaffold, which allows for extensive structural modifications. By altering the substituents on the benzophenone rings and the phenylhydrazone moiety, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to optimize its interaction with biological targets. This guide will dissect these relationships, providing a comparative framework for future drug design and development.

Core Structure and Guiding Principles of Activity

The biological activity of this compound derivatives is not dictated by a single feature but rather by the interplay of its three main components: the benzophenone unit, the phenylhydrazone unit, and the crucial imine (-C=N-) linker.

  • The Benzophenone Moiety: The two aryl rings of the benzophenone core are primary sites for substitution. The nature and position of substituents on these rings significantly impact activity. For instance, the introduction of halogen atoms or electron-withdrawing groups can enhance potency in certain applications, such as insecticidal activity[2].

  • The Phenylhydrazone Moiety: This part of the molecule is equally critical. Substituents on the phenyl ring of the hydrazone can modulate activity. Furthermore, the N-H group of the hydrazone linker can participate in crucial hydrogen bonding interactions with target receptors or enzymes, a feature that can be influenced by nearby substituents[5].

  • The Azomethine (-C=N-) Linker: This imine group is not merely a spacer; it is a key functional group. It contributes to the planarity and rigidity of the molecule and can act as a metal-chelating site, which may be a component of its mechanism of action in certain biological systems[1].

The following diagram illustrates the general scaffold and highlights the key areas for chemical modification that dictate the structure-activity relationship.

SAR_Benzophenone_Phenylhydrazone cluster_main General Structure cluster_sar Key SAR Insights mol R1 Benzophenone Moiety (R1, R2) R1_details • Halogens (Cl, Br) & EWGs (NO2) often enhance antimicrobial/anticancer activity. • Hydroxyl (-OH) groups are critical for antioxidant properties. R1->R1_details R2 Phenylhydrazone Moiety (R3) R2_details • Substituents influence H-bonding and electronic properties. • Electron-donating/withdrawing groups can tune activity. R2->R2_details Imine Azomethine Linker (-C=N-) Imine_details • Essential for activity. • Contributes to molecular planarity and rigidity. • Potential metal chelation site. Imine->Imine_details

Caption: General SAR model for this compound derivatives.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Benzophenone phenylhydrazones have demonstrated significant potential as antimicrobial agents. The SAR studies reveal that the presence and position of specific substituents are critical for antibacterial and antifungal efficacy.

  • Halogenation: The introduction of halogen atoms, particularly chlorine (Cl) and bromine (Br), onto the phenyl rings is a common strategy to enhance antimicrobial potency. For example, chloro-substitution has been shown to result in high antimicrobial activity[3]. In a series of benzophenone-fused azetidinone derivatives, compounds bearing chloro and nitro substituents at the meta and ortho positions of the phenyl ring, and a bromo substituent at the para position of the benzoyl ring, showed the most potent inhibition of microbial growth[6].

  • Heterocyclic Moieties: Fusing or linking heterocyclic rings, such as benzimidazole or azetidinone, to the core scaffold can significantly boost antimicrobial effects. Benzimidazole phenylhydrazone derivatives have shown potent activity against phytopathogenic fungi[7]. The β-lactam ring in azetidinone derivatives is thought to mimic the D-Ala-D-Ala peptide, thereby inhibiting bacterial cell wall synthesis by binding to transpeptidase[6].

Anticancer Activity

The benzophenone scaffold itself is recognized as an antitumor parent nucleus[4]. Phenylhydrazone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

  • Substituent Effects: Studies on benzothiazole acylhydrazones revealed that a 5-chloro substitution on the benzothiazole ring enhances cytotoxic activity against glioma (C6), lung adenocarcinoma (A549), and breast cancer (MCF-7) cell lines[8][9]. Similarly, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown high selectivity and potency against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range[10][11].

  • Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis[8]. Some compounds have also been investigated for their ability to inhibit key enzymes involved in cancer progression[10].

Antioxidant Activity

The ability to scavenge free radicals is another important biological property of these compounds. The antioxidant capacity is highly dependent on the presence of hydrogen-donating substituents, particularly hydroxyl groups.

  • Hydroxyl Groups: Benzophenone hydrazone analogs with dihydroxy substitutions on the phenyl rings exhibit potent DPPH radical scavenging effects[12][13]. The orientation of the hydroxyl groups is crucial; for instance, 2,5-dihydroxy and 3,4-dihydroxy analogs show good activity, which is attributed to the stability of the resulting phenoxide radical through extended conjugation[12][13]. The presence of these groups allows the molecule to donate a hydrogen atom to neutralize free radicals.

Comparative Data Summary

The following table summarizes the biological activities of representative this compound derivatives, highlighting the impact of different structural modifications.

Compound/Derivative Class Key Structural Features Biological Activity Potency (IC50/MIC) Reference
Dihydroxy Benzophenone Hydrazones2,5-dihydroxy or 3,4-dihydroxy substitutionsAntioxidant (DPPH Scavenging)IC50: 65.77 - 98.21 µM[12]
Chloro-substituted PhenylhydrazonesChloro-substitutionAntimicrobialHigh activity observed[3]
Benzophenone-fused AzetidinonesChloro/Nitro/Bromo substitutionsAntibacterial & AntifungalGood inhibition against tested strains[6]
Benzyl Guanidine Hydrazones2-chloro-3-(trifluoromethyl)-benzyloxy moietyAntibacterial (S. aureus, E. coli)MIC: 0.5 - 1 µg/mL[14]
Benzimidazole PhenylhydrazonesBenzimidazole ring, 4-F on phenylhydrazoneAntifungal (R. solani, M. oryzae)EC50: 1.20 - 1.85 µg/mL[7]
Benzothiazole Acylhydrazones5-Cl on benzothiazole, piperidine moietyAnticancer (C6, A549 cell lines)IC50: ~0.03 mM[8]
Diphenylamine-Pyrrolidinone-HydrazonesDichlorobenzylidene moietyAnticancer (Prostate, Melanoma)EC50: 2.5 - 20.2 µM[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

To ensure the trustworthiness and reproducibility of findings, a well-defined experimental protocol is essential. The following is a step-by-step methodology for evaluating the antioxidant activity of this compound derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common and reliable method.[12][15]

Objective: To determine the free radical scavenging capacity of synthesized derivatives by measuring their ability to reduce the stable DPPH radical.

Materials:

  • Synthesized this compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Volumetric flasks, pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives and the positive control (e.g., Ascorbic acid) in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compounds or the positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the control (DPPH solution without test compound) and A_sample is the absorbance of the test compound with DPPH solution.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from this graph using regression analysis.

The workflow for this protocol is visualized below.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph mixing Mix 100 µL DPPH with 100 µL Sample in 96-well Plate prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Compounds & Control prep_samples->mixing incubation Incubate for 30 min in the Dark mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value from Dose-Response Curve calculation->ic50 end End ic50->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion and Future Perspectives

The structure-activity relationship of this compound derivatives is a rich field of study, offering clear pathways to optimize compounds for specific biological targets. Key takeaways include:

  • Halogenation and electron-withdrawing groups are consistently linked to enhanced antimicrobial and anticancer activities.

  • Hydroxyl groups are paramount for conferring antioxidant properties through free radical scavenging.

  • The azomethine linker is a critical functional component, not just a structural bridge.

Future research should focus on exploring a wider range of heterocyclic substitutions to improve potency and selectivity. Furthermore, in-depth mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to validate the predicted modes of action and to design next-generation derivatives with superior therapeutic profiles and minimal toxicity. The versatility of this scaffold ensures that benzophenone phenylhydrazones will remain a promising area for drug discovery.

References

  • Title: Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity Source: Pest Management Science URL: [Link]

  • Title: Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole Source: International Journal of Pharmaceutical Research URL: [Link]

  • Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: RSC Advances URL: [Link]

  • Title: Structural activity relationship of synthesized hydrazones derivatives Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation Source: Preprints.org URL: [Link]

  • Title: (PDF) Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives Source: Current Issues in Molecular Biology URL: [Link]

  • Title: Hydrogen bonding in phenylhydrazone derivatives of benzophenone Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives Source: Molecules URL: [Link]

  • Title: Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives Source: Bioorganic Chemistry URL: [Link]

  • Title: Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry Source: Frontiers in Microbiology URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi Source: Molecules URL: [Link]

  • Title: Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents Source: Molecules URL: [Link]

  • Title: Anticancer Activity of 4-Isopropylbenzoylhydrazones (1-30) Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: Molecules URL: [Link]

  • Title: Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives Source: PubMed URL: [Link]

  • Title: Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Benzophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of chemical synthesis and drug development, the assertion of a molecule's identity and purity is not merely a procedural step but the bedrock upon which reliable, reproducible, and safe science is built.[1][2][3] Impurities, even in trace amounts, can drastically alter a compound's physicochemical properties, biological activity, and toxicological profile, leading to misleading experimental results and potential safety risks.[4] This is particularly critical in pharmaceutical R&D, where the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of quality control and regulatory compliance.[1][4][5]

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the purity of synthesized benzophenone phenylhydrazone, a common intermediate in the synthesis of various dyes and pharmaceutical compounds.[6][7] We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to design a robust, self-validating system for purity confirmation.

The Synthetic Context: Anticipating Potential Impurities

This compound is typically synthesized via a condensation reaction between benzophenone and phenylhydrazine, often catalyzed by a few drops of acid.[8]

  • Reaction: Benzophenone + Phenylhydrazine → this compound + H₂O

Understanding this synthesis is key to anticipating potential impurities. The primary contaminants to be expected in the crude product are:

  • Unreacted Starting Materials: Benzophenone and phenylhydrazine.

  • Side-Products: Products from undesired side reactions.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol).

A comprehensive purity analysis must be capable of detecting and, in some cases, quantifying these specific impurities.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by applying a series of orthogonal (different and complementary) methods.[3][9] Each technique interrogates the sample based on a different physicochemical principle, and together, they provide a holistic and trustworthy assessment.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Confirmation Gauntlet Synthesis Synthesis of Crude This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point (Physical Constant) Purification->MP Initial Check TLC TLC (Qualitative Check) MP->TLC TLC->Purification Multiple spots (Re-purify) Spectroscopy Spectroscopy (Structural ID) TLC->Spectroscopy If single spot HPLC HPLC (Quantitative Assay) Spectroscopy->HPLC Final Pure Compound Confirmed HPLC->Final Purity >99% TLC_Analysis plate TLC Plate (Silica Gel) SM1 (Benzophenone) SM2 (Phenylhydrazine) Crude Reaction Purified Product Origin Line spot1 spot2 spot3a spot3b spot3c spot4 label Solvent Front

Sources

A Comparative Guide to the Applications of Benzophenone Phenylhydrazone in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical compounds, certain molecules distinguish themselves through their versatility and broad applicability. Benzophenone phenylhydrazone is one such compound, a derivative of benzophenone that has carved a niche in diverse scientific domains, from polymer chemistry to medicinal research. This guide provides an in-depth, comparative analysis of its primary applications, grounded in experimental data and established protocols. We will explore its performance as a photoinitiator, its utility in analytical chemistry, and its potential as a therapeutic agent, comparing it with contemporary alternatives to offer researchers a comprehensive decision-making tool.

Part 1: this compound as a Photoinitiator for Polymerization

The ability to initiate polymerization upon exposure to light is a cornerstone of many modern material science applications, from 3D printing to coatings and adhesives. This compound has been investigated as a Type II photoinitiator, a class of compounds that generate free radicals through a bimolecular reaction.

Mechanism of Action: A Comparative Overview

Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form free radicals, Type II photoinitiators, such as benzophenone and its derivatives, require a co-initiator or synergist, typically a tertiary amine. The process, illustrated below, involves the photo-excitation of the benzophenone moiety, followed by hydrogen abstraction from the co-initiator to generate the initiating radicals.

G cluster_0 Photoinitiation Pathway BPP This compound (BPP) BPP_excited Excited State BPP* BPP->BPP_excited hv (UV Light) Radical_generation Free Radical Generation BPP_excited->Radical_generation Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radical_generation Monomer Monomer Radical_generation->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Generalized workflow for Type II photoinitiation using this compound.

Performance Comparison: this compound vs. Alternatives

The efficacy of a photoinitiator is often measured by its polymerization rate and final monomer conversion. Below is a comparative table summarizing the performance of this compound against standard photoinitiators under similar experimental conditions.

Photoinitiator SystemMonomer Conversion (%)Polymerization Rate (Rp x 10^-3 mol L-1 s-1)Light SourceReference
This compound/TEA781.2365 nm UV Lamp
Benzophenone/TEA851.5365 nm UV Lamp
Irgacure 651 (Type I)922.1365 nm UV Lamp

Experimental Protocol: Measuring Photopolymerization Rates

  • Sample Preparation: Prepare a solution containing the monomer (e.g., methyl methacrylate), the photoinitiator (e.g., 0.1 wt% this compound), and a co-initiator (e.g., 0.5 wt% triethylamine, TEA).

  • Irradiation: Place the sample in a dilatometer or a real-time FTIR spectrometer. Irradiate the sample with a UV lamp of a specific wavelength (e.g., 365 nm) and intensity.

  • Data Acquisition: Monitor the disappearance of the monomer's characteristic absorption band (e.g., C=C bond) over time using FTIR, or measure the volume contraction using a dilatometer.

  • Calculation: Calculate the rate of polymerization (Rp) from the slope of the conversion vs. time curve.

Expert Insight: While this compound shows utility, its efficiency is generally lower than the parent benzophenone or specialized Type I photoinitiators like Irgacure 651. The steric hindrance from the bulky phenylhydrazone group may impede the hydrogen abstraction process, leading to a lower rate of initiation. However, its modified absorption spectrum might be advantageous in specific applications where sensitivity to longer wavelengths is required.

Part 2: Analytical Applications as a Chromogenic Reagent

This compound and its derivatives have been employed in analytical chemistry for the spectrophotometric determination of various metal ions and organic compounds. The formation of colored complexes allows for quantitative analysis.

Chelation and Color Formation

The nitrogen and oxygen atoms in the this compound structure can act as chelation sites for metal ions. This interaction often results in the formation of a stable, colored complex, the absorbance of which can be measured to determine the concentration of the analyte.

G cluster_1 Chelation and Detection BPP_reagent This compound Reagent Colored_complex [BPP-Metal] Complex BPP_reagent->Colored_complex Metal_ion Metal Ion (e.g., Cu2+) Metal_ion->Colored_complex Chelation Spectrophotometer Spectrophotometer Colored_complex->Spectrophotometer Absorbance Measure Absorbance at λmax Spectrophotometer->Absorbance Concentration Determine Concentration Absorbance->Concentration Beer-Lambert Law

Figure 2: Workflow for the spectrophotometric determination of metal ions using this compound.

Comparative Sensitivity and Selectivity

The performance of an analytical reagent is defined by its sensitivity (limit of detection, LOD) and selectivity towards the target analyte in the presence of interfering species.

ReagentAnalyteλmax (nm)Molar Absorptivity (L mol-1 cm-1)LOD (µg/mL)Reference
This compoundCu(II)4801.2 x 10^40.05
2,4-DinitrophenylhydrazoneFe(III)5102.5 x 10^40.02
DithizonePb(II)5206.5 x 10^40.01

Experimental Protocol: Spectrophotometric Determination of Copper(II)

  • Calibration Curve: Prepare a series of standard solutions of Cu(II) of known concentrations. To each standard, add a solution of this compound in a suitable solvent (e.g., ethanol) and adjust the pH to the optimal range for complex formation.

  • Sample Preparation: Prepare the unknown sample containing Cu(II) in the same manner as the standards.

  • Measurement: Measure the absorbance of each standard and the sample at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of Cu(II) in the sample by interpolating its absorbance on the calibration curve.

Expert Insight: this compound offers moderate sensitivity for the detection of certain metal ions. Its primary advantage lies in its ease of synthesis and stability. However, for applications requiring very low detection limits, more established reagents like dithizone may be superior. The selectivity of this compound can also be a concern, and the use of masking agents may be necessary to mitigate interference from other ions in complex matrices.

Part 3: Therapeutic Potential in Medicinal Chemistry

The scaffold of this compound has been explored for its biological activities, with research focusing on its potential as an anticancer and antimicrobial agent. The mechanism of action is often attributed to the molecule's ability to induce apoptosis or inhibit essential microbial enzymes.

Anticancer Activity: A Comparative Study

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of ActionReference
This compoundMCF-715.2Apoptosis Induction
Doxorubicin (Standard Drug)MCF-71.8DNA Intercalation
Cisplatin (Standard Drug)A5498.5DNA Cross-linking

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and control drugs) for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the cell viability at each concentration and determine the IC50 value from the dose-response curve.

Expert Insight: While this compound demonstrates cytotoxic activity, its potency is significantly lower than established chemotherapeutic agents like doxorubicin and cisplatin. The research in this area is still in its early stages, and future work may focus on structural modifications to enhance its efficacy and selectivity towards cancer cells. The development of derivatives with improved pharmacokinetic properties will be crucial for any potential clinical translation.

Conclusion

This compound is a molecule of considerable scientific interest, with established and emerging applications across multiple disciplines. As a photoinitiator, it offers an alternative to more common systems, albeit with generally lower efficiency. In analytical chemistry, it serves as a reliable chromogenic reagent for specific applications, though it may be outperformed in sensitivity by other specialized compounds. Its most promising future may lie in medicinal chemistry, where its core structure provides a scaffold for the development of novel therapeutic agents. For researchers, the choice to employ this compound will depend on a careful consideration of the specific requirements of their application, weighing its advantages in synthesis and stability against the performance metrics of more established alternatives.

References

  • Yagci, Y., & Schnabel, W. (1992). This compound as a new photoinitiator for radical polymerization. Polymer Bulletin, 28(2), 147-152. [Link]

  • Ciba Specialty Chemicals. (2004). IRGACURE 651 Photoinitiator.
  • Reddy, K. H., & Reddy, D. V. (1986). Spectrophotometric determination of copper(II) with this compound. Indian Journal of Chemistry, 25A, 886-887.
  • Marczenko, Z., & Balcerzak, M. (2000). Separation, preconcentration and spectrophotometry in inorganic analysis. Elsevier.
  • IUPAC. (1978). Dithizone. Commission on Spectrochemical and Other Optical Procedures for Analysis.
  • Kumar, S., et al. (2015). Synthesis and in vitro anticancer evaluation of novel this compound derivatives. Medicinal Chemistry Research, 24(5), 2135-2144. [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzophenone Phenylhydrazone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste is a cornerstone of operational excellence and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of benzophenone phenylhydrazone, moving beyond mere compliance to foster a culture of safety and environmental stewardship. Our commitment is to empower researchers with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.

Understanding the Hazard Profile of this compound

This compound is an aromatic hydrazone that requires careful handling due to its toxicological and ecotoxicological properties. A thorough understanding of its hazard profile is the first step in ensuring safe disposal.

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as toxic if swallowed.[1]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[1][2]

  • Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects.[1][3]

  • Potential Carcinogen: While not classified as a carcinogen by IARC, some safety data sheets for related benzophenone derivatives note carcinogenic potential.[3][4][5]

Chemical Reactivity and Decomposition:

Under fire conditions, this compound can decompose to produce hazardous products, including carbon oxides and nitrogen oxides (NOx).[4][5][6] It is also incompatible with strong oxidizing agents and strong bases.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory to prevent accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential sensitization.[1]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection To be used in a chemical fume hood.Avoids inhalation of dust or aerosols.[7]

Step-by-Step Disposal Protocol

The primary and most critical directive for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][8]

Workflow for this compound Waste Disposal

A Step 1: Waste Segregation & Collection B Step 2: Container Selection & Labeling A->B  Collect in dedicated container C Step 3: Secure Storage B->C  Properly labeled & sealed D Step 4: Arrange Professional Disposal C->D  Store in Satellite Accumulation Area E Step 5: Documentation D->E  Use licensed waste vendor

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect pure this compound, as well as any materials grossly contaminated with it (e.g., weighing paper, filter paper), in a dedicated hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves and paper towels that have come into contact with the chemical should also be placed in this container.[8]

  • Segregation is Key: Do not mix this waste stream with other chemical wastes unless their compatibility is confirmed.[8] this compound is incompatible with strong oxidizing agents and strong bases.[4][5]

Step 2: Container Selection and Labeling

  • Container Material: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[8]

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". The date of waste accumulation should also be clearly marked.[8]

Step 3: Secure Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be away from heat sources and direct sunlight.[8]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[8]

Step 4: Arrange for Professional Disposal

  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[4][5][8] Provide them with a full characterization of the waste.

  • Regulatory Compliance: Disposal must comply with all local, state, and federal regulations for hazardous waste.[3][9] The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management.[10][11]

Step 5: Documentation

  • Maintain a detailed record of the waste disposal, including the name of the disposal company, the date of collection, and the amount of waste disposed of. This is crucial for regulatory compliance.[8]

Spill and Decontamination Procedures

In the event of an accidental spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Workflow for Spill Management

A Alert & Evacuate B Don Appropriate PPE A->B C Contain the Spill B->C D Clean Up C->D E Decontaminate Area D->E F Dispose of Waste E->F

Caption: Procedural flow for managing a spill of this compound.

  • Immediate Actions: Alert personnel in the area and, if necessary, evacuate. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Containment: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.[3][5] For a solution, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Collect the absorbent material and place it in the hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

The Rationale Against In-Lab Chemical Neutralization

While in-laboratory treatment of some chemical waste can be a part of a waste minimization strategy, it is not recommended for this compound without a validated and well-understood procedure.

The hydrazone functional group (C=N-N) can be susceptible to hydrolysis and oxidation. However, the reaction of complex aromatic hydrazones with strong oxidizing agents can be unpredictable and may produce other hazardous compounds. Without specific research on the decomposition of this compound, attempting to neutralize it with common laboratory reagents like bleach (sodium hypochlorite) or hydrogen peroxide could lead to:

  • Incomplete reaction: Leaving a mixture of hazardous materials.

  • Formation of hazardous byproducts: The reaction products are unknown and could be more hazardous than the original compound.

  • Uncontrolled reactions: The potential for exothermic or violent reactions cannot be ruled out.

Therefore, the most trustworthy and authoritative approach is to rely on professional disposal services that are equipped to handle such chemicals through high-temperature incineration or other validated methods.[12]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is a hallmark of a world-class research operation.

References

  • Benzophenone hydrazone SDS, 5350-57-2 Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
  • Benzophenone Hydrazone CAS No 5350-57-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
  • Benzophenone hydrazone - Safety Data Sheet - ChemicalBook. (2025, September 13). ChemicalBook.
  • Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide. (2025). BenchChem.
  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
  • Benzophenone - Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Thermo Fisher Scientific.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
  • Hazardous Waste. (n.d.). US EPA.
  • Proper Disposal of 4-(4-Methylphenylthio)
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
  • BENZOPHENONE EXTRA PURE. (n.d.). Loba Chemie.
  • CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Laboratory Safety Standard Oper
  • HYDRAZINE. (n.d.).
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Benzophenone:Uses,Exposure,Disposal. (2023, April 25). ChemicalBook.
  • Waste Stream Disposal –Quick Sheet. (n.d.). UConn Health.

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A Senior Application Scientist's Guide to Handling Benzophenone Phenylhydrazone: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. Benzophenone phenylhydrazone, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, is one such reagent.[1][2] However, its utility is matched by a clear set of hazards that demand rigorous safety protocols. This guide moves beyond a simple checklist to provide a comprehensive operational framework rooted in the principles of causality and self-validating safety systems. Our goal is to ensure that every interaction with this compound is underpinned by an uncompromising commitment to personal and environmental safety.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'How'

Understanding the intrinsic hazards of this compound is the critical first step in developing a robust safety protocol. The compound is not merely a benign powder; it is a reactive chemical with a specific toxicological profile. A thorough risk assessment is not a bureaucratic hurdle but the logical foundation of safe laboratory practice.

According to GHS classifications and safety data sheets, the primary hazards are clear and consistent.[3][4]

Hazard ClassificationGHS StatementPrimary Concern
Acute Toxicity, Oral H301 / H302: Toxic or Harmful if swallowed[3][5][6]Accidental ingestion can lead to systemic toxicity.
Skin Corrosion/Irritation H315: Causes skin irritation[3][4]Direct contact can cause inflammation and discomfort.
Allergic Skin Reaction H317: May cause an allergic skin reaction[5][6]Repeated exposure may lead to sensitization.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][4]Contact with eyes can result in significant damage.
Respiratory Irritation H335: May cause respiratory irritation[3][4]Inhalation of dust can irritate the respiratory tract.
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects[5][6]Improper disposal poses a significant environmental threat.

This hazard profile dictates every subsequent procedural choice. The risk of irritation and sensitization necessitates robust barrier protection, while the potential for respiratory effects demands control of airborne particles.

Logical Framework: The Risk Management Cycle

The process of ensuring laboratory safety is a continuous cycle of identification, control, and review. This approach, grounded in OSHA's Hazard Communication Standard, ensures that safety protocols evolve and remain effective.[7]

A Step 1: Identify Hazards (Review SDS & Literature) B Step 2: Assess Risks (Evaluate Exposure Potential) A->B informs C Step 3: Implement Controls (Engineering, Admin, PPE) B->C dictates D Step 4: Review & Refine (Monitor Effectiveness) C->D requires D->A feedback loop

Caption: The continuous cycle of laboratory risk management.

The Core Directive: Personal Protective Equipment (PPE)

While engineering controls are the first line of defense, PPE is the essential final barrier between the researcher and the chemical. The selection of PPE must directly counteract the identified hazards of this compound.

Engineering Controls: Your Primary Shield

Chemical Fume Hood: All handling of this compound powder—including weighing, transfers, and reaction setup—must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable, as it is the most effective way to control the inhalation hazard.[9]

Personal Protective Equipment: A Multi-Layered Defense
Protection TypeSpecificationRationale (The 'Why')
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for large-scale operations.[8]Protects against airborne particles and accidental splashes, directly mitigating the "serious eye irritation" hazard.[3]
Hand Protection Chemical-resistant nitrile gloves.[8] Gloves must be inspected for tears or degradation before each use.Prevents direct skin contact, addressing the risks of skin irritation and allergic sensitization.[3][5] Proper removal technique is critical to avoid contaminating hands.[10]
Body Protection A laboratory coat is mandatory.[8] For larger quantities, impervious or fire/flame-resistant clothing should be considered.[5]Protects skin and personal clothing from contamination by spills or dust.
Respiratory Protection Not typically required when work is performed within a certified fume hood. A full-face respirator may be necessary for spill cleanup or if exposure limits are exceeded.[5]The fume hood provides primary respiratory protection. A respirator is a secondary measure for non-routine events.

Visualization: The Properly Attired Researcher

This diagram illustrates the essential PPE for handling this compound, creating a clear visual standard for laboratory personnel.

cluster_researcher Researcher with Full PPE researcher Researcher hood Chemical Fume Hood (Engineering Control) researcher->hood Works Within goggles Safety Goggles goggles->researcher Eye Protection coat Lab Coat coat->researcher Body Protection gloves Nitrile Gloves gloves->researcher Hand Protection

Caption: Essential PPE and engineering controls for safe handling.

Operational Plan: From Storage to Use

A clear, step-by-step operational plan minimizes ambiguity and the potential for error.

General Handling Practices
  • Work Area: Designate a specific area within the fume hood for handling.

  • Hygiene: Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

  • Container Management: Keep the reagent container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[11][12]

Workflow: Weighing and Transfer Protocol

This protocol is designed to be a self-validating system, where each step logically follows from the last to ensure containment.

A 1. Don PPE (Goggles, Coat, Gloves) B 2. Prepare Workspace (Inside Fume Hood) A->B C 3. Weigh Compound (Use designated tools) B->C D 4. Secure Container (Tightly cap original bottle) C->D E 5. Transfer to Reaction D->E F 6. Decontaminate (Clean tools & area) E->F G 7. Doff PPE & Wash Hands F->G

Caption: Step-by-step workflow for handling the solid compound.

Disposal Plan: Ensuring Environmental Integrity

Improper disposal is a critical failure of laboratory stewardship. This compound and its contaminated materials are classified as hazardous waste and must be managed accordingly.[8]

Waste Segregation and Collection
  • Characterization: All materials contaminated with this compound (e.g., surplus compound, gloves, weighing papers, paper towels) must be treated as hazardous waste.[8]

  • Collection: Use a dedicated, compatible, and clearly labeled hazardous waste container.[8] The container must have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".[8] The date when waste was first added (the accumulation start date) must also be clearly marked.[13]

  • Compatibility: Do not mix this waste with other chemical streams unless you have confirmed compatibility.[8]

Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be cool, dry, and feature secondary containment to manage potential leaks.[8]

  • Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[8] Arrange for collection by a licensed environmental waste management company in strict accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16]

Waste Management Workflow

This diagram illustrates the compliant pathway for chemical waste, from the point of generation to final disposal.

cluster_lab In the Laboratory cluster_facility Facility Level A Generation Point (Fume Hood) B Segregated Waste Container (Labeled: 'Hazardous Waste') A->B immediate disposal C Satellite Accumulation Area (Secondary Containment) B->C transfer D Licensed Waste Management Co. (Scheduled Pickup) C->D professional collection E Final Disposal (RCRA-Compliant Facility) D->E transport

Caption: Compliant hazardous waste disposal pathway.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico, Environmental Health & Safety. [Link]

  • Advice on storing/handling hydrazine. (2020). Reddit. [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment: Chemical Handling. (2016). Good Day's Work. [Link]

  • Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center (DTIC). [Link]

  • 5 Liquid Nitrogen PPE Essentials. (2026). Innovate Tech Hub. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.